molecular formula C13H9NOS B7945930 5-phenyl-1,3-benzoxazole-2-thiol

5-phenyl-1,3-benzoxazole-2-thiol

Cat. No.: B7945930
M. Wt: 227.28 g/mol
InChI Key: QKLMWNVNJBXKRG-UHFFFAOYSA-N
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Description

5-phenyl-1,3-benzoxazole-2-thiol is a useful research compound. Its molecular formula is C13H9NOS and its molecular weight is 227.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-phenyl-1,3-benzoxazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c16-13-14-11-8-10(6-7-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLMWNVNJBXKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenyl-1,3-benzoxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 5-phenyl-1,3-benzoxazole-2-thiol (CAS No. 17371-99-2), a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The benzoxazole scaffold is a privileged structure in medicinal chemistry, and the 2-thiol functionalization offers a versatile handle for synthetic modification and biological interaction. This document consolidates available data and provides expert-driven predictions on the synthesis, spectroscopic characteristics, structural features, and chemical reactivity of this compound. Detailed experimental protocols are provided to serve as a self-validating framework for researchers initiating work with this molecule.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[1] This structural motif is isosteric to naturally occurring nucleotides, which allows for favorable interactions with various biopolymers and contributes to a broad spectrum of biological activities.[2] Derivatives of benzoxazole have demonstrated potent antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][3][4] The title compound, 5-phenyl-1,3-benzoxazole-2-thiol, combines the core benzoxazole structure with a phenyl substituent, which can enhance biological activity through increased lipophilicity and potential for π-π stacking interactions, and a thiol group. The thiol functionality is particularly noteworthy; it imparts significant reactivity, enabling nucleophilic substitutions and complexation with metal ions, making it a valuable building block for drug design, fluorescent probes, and advanced materials.[5]

This guide is designed for professionals in drug development and chemical research, offering a foundational understanding and practical methodologies for the synthesis and characterization of this promising compound.

Chemical and Physical Properties

5-Phenyl-1,3-benzoxazole-2-thiol, also known as 2-Mercapto-5-phenylbenzoxazole, is a crystalline solid at room temperature. Its core physical and chemical identifiers are summarized in the table below. The compound exists predominantly in its thione tautomeric form in the solid state, a feature confirmed by crystallographic studies of the parent compound, 2-mercaptobenzoxazole.[6] This tautomerism is a critical determinant of its chemical reactivity.

PropertyValueSource(s)
CAS Number 17371-99-2[5]
Molecular Formula C₁₃H₉NOS[5]
Molecular Weight 227.28 g/mol [5]
Appearance White to light yellow crystalline powder[5]
Melting Point 211 - 215 °C[5]
Synonyms 2-Mercapto-5-phenylbenzoxazole, 5-Phenyl-3H-benzoxazole-2-thione[5]

Synthesis and Mechanistic Rationale

The synthesis of 2-mercaptobenzoxazoles is a well-established transformation in heterocyclic chemistry. The most direct and efficient pathway involves the reaction of a 2-aminophenol derivative with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH), in an alcoholic solvent.

Causality of Experimental Choice: This one-pot reaction is mechanistically elegant and atom-economical. The 2-aminophenol starting material provides both the nucleophilic amine and hydroxyl groups required for cyclization. Carbon disulfide serves as the thiocarbonyl (C=S) source. The base (KOH) is crucial for two reasons: first, it deprotonates the phenolic hydroxyl group, increasing its nucleophilicity for the initial attack on CS₂, and second, it facilitates the subsequent cyclization and dehydration steps. Ethanol is an ideal solvent as it readily dissolves the reactants and the KOH base.

Synthesis_of_5-phenyl-1,3-benzoxazole-2-thiol Proposed Synthesis Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product start_material 4-Phenyl-2-aminophenol intermediate Potassium dithiocarbamate salt start_material->intermediate + KOH, Ethanol Reflux cs2 Carbon Disulfide (CS₂) cs2->intermediate + KOH, Ethanol Reflux product 5-Phenyl-1,3-benzoxazole-2-thiol intermediate->product Intramolecular Cyclization & H₂O loss

Caption: Proposed synthesis of 5-phenyl-1,3-benzoxazole-2-thiol.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis will yield a product with the expected melting point and spectroscopic signatures outlined in the subsequent sections.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (1.2 equivalents) in absolute ethanol (100 mL).

  • Addition of Starting Material: To the stirred ethanolic KOH solution, add 4-phenyl-2-aminophenol (1.0 equivalent). Stir for 15 minutes at room temperature to ensure complete dissolution and formation of the corresponding phenoxide.

  • Addition of Carbon Disulfide: Slowly add carbon disulfide (1.5 equivalents) dropwise to the mixture. An exothermic reaction may be observed, and the color of the solution will likely change.

  • Reaction Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (300 mL).

  • Acidification: Acidify the aqueous solution to pH ~5-6 with dilute hydrochloric acid. A precipitate should form.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure 5-phenyl-1,3-benzoxazole-2-thiol as a crystalline solid. Dry the product under vacuum.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
~13.9 - 14.1broad singlet
~7.7 - 7.9multiplet
~7.3 - 7.6multiplet
Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~181.0C=S (Thione Carbon)
~148.0Benzoxazole C (adjacent to O)
~130.0 - 140.0Quaternary Carbons (C-phenyl, C-N)
~124.0 - 129.0Phenyl CH Carbons
~110.0 - 125.0Benzoxazole CH Carbons

Rationale for Predictions: The N-H proton of the thione tautomer is expected to be significantly deshielded and appear as a broad singlet far downfield (~14 ppm), as observed in 5-chlorobenzo[d]oxazole-2-thiol.[7] The aromatic protons will reside in the typical 7.3-7.9 ppm region. The C=S carbon is highly characteristic and predicted to appear around 181 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of key functional groups.

Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹) Assignment
3200 - 3000N-H stretch (Thione)
3100 - 3000Aromatic C-H stretch
~1610C=N stretch (Benzoxazole ring)
~1470C-N stretch
1350 - 1250C=S stretch (Thione)
1500, 1450Aromatic C=C ring stretches

Rationale for Predictions: The key diagnostic peaks are the N-H stretch, confirming the thione tautomer, and the strong C=S stretching vibration.[8][9] The aromatic and benzoxazole ring vibrations provide a fingerprint of the core structure.

Mass Spectrometry (MS)

MS confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns.

Predicted Mass Spectrometry Data (ESI-MS)
m/z (Mass-to-Charge) Assignment
228.04[M+H]⁺ (Molecular Ion + Proton)
227.03[M]⁺ (Molecular Ion)
194.04[M-SH]⁺ (Loss of thiol radical)

Rationale for Predictions: In Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak. The molecular ion [M]⁺ should also be clearly visible. A common fragmentation pathway for such compounds would be the loss of the thiol group.[10]

Crystal Structure Insights

No crystal structure has been published for 5-phenyl-1,3-benzoxazole-2-thiol. However, the crystal structure of the parent compound, 2-mercaptobenzoxazole, has been determined by X-ray diffraction.[6] It crystallizes in the monoclinic space group P2₁ and confirms the thione tautomer in the solid state. The structure is stabilized by strong intermolecular N-H···S hydrogen bonds, which form a one-dimensional network.[6] It is highly probable that 5-phenyl-1,3-benzoxazole-2-thiol adopts a similar packing motif, with the phenyl groups potentially engaging in additional π-stacking interactions that would influence the overall crystal lattice.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 5-phenyl-1,3-benzoxazole-2-thiol is dominated by the ambident nucleophilicity of the thione-thiol tautomeric system. The exocyclic sulfur atom is a soft nucleophile, while the endocyclic nitrogen is a hard nucleophile. This dual reactivity allows for selective derivatization, which is a cornerstone of drug development.

Key Reaction Pathways:

  • S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a mild base (e.g., K₂CO₃) will preferentially occur on the sulfur atom, yielding 2-(alkylthio)benzoxazole derivatives. This is a common strategy to block the thiol group and modulate solubility and biological activity.

  • N-Alkylation: Under more forcing conditions or with specific reagents, alkylation can occur at the nitrogen atom.

  • Oxidation: The thiol group can be oxidized to form disulfide bridges, connecting two benzoxazole units. This dimerization can be relevant in certain biological contexts or for creating novel materials.

  • Metal Complexation: The nitrogen and sulfur atoms act as excellent ligands for coordinating with metal ions, a property exploited in the development of sensors and probes.[5]

Reactivity_of_5-phenyl-1,3-benzoxazole-2-thiol Key Derivatization Pathways start 5-Phenyl-1,3-benzoxazole-2-thiol s_alkylation 2-(Alkylthio)-5-phenyl-benzoxazole start->s_alkylation R-X, Base (e.g., K₂CO₃) disulfide Disulfide Dimer start->disulfide Oxidizing Agent (e.g., I₂, H₂O₂) metal_complex Metal Complex start->metal_complex Metal Salt (e.g., Cu²⁺, Zn²⁺)

Caption: Primary reaction pathways for derivatizing the title compound.

Applications in Research and Development

The unique combination of a fluorescent benzoxazole core and a reactive thiol group makes 5-phenyl-1,3-benzoxazole-2-thiol a highly versatile compound.

  • Pharmaceutical Research: The benzoxazole scaffold is a validated pharmacophore. This compound serves as a key intermediate for synthesizing libraries of derivatives to be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][3][4] Its antioxidant properties also make it a candidate for formulations aimed at protecting cells from oxidative stress.[5]

  • Fluorescent Probes: The benzoxazole ring system is inherently fluorescent.[5] Derivatization through the thiol group can be used to create "turn-on" or "turn-off" fluorescent sensors for detecting metal ions or other biologically relevant analytes.[5]

  • Material Science: The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Its ability to form stable complexes and self-assemble via hydrogen bonding is also of interest in the development of novel organic materials.[5]

Conclusion

5-Phenyl-1,3-benzoxazole-2-thiol is a molecule with significant untapped potential. Its straightforward synthesis, combined with the rich chemical reactivity afforded by its thiol group, makes it an attractive platform for innovation in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their development programs. Further experimental work to fully elucidate its spectroscopic and crystallographic properties will be invaluable to the scientific community.

References

  • Sivajeyanthi, P., & Balasubramani, K. (2016). Molecular and Crystal Structure of 2-Mercaptobenzoxazole. Structural Chemistry & Crystallography Communication, 2(1). [Link]

  • Xiao, Y., Jing, B., Liu, X., Xue, H., & Liu, Y. (2019). Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 279–284. [Link]

  • Shaikh, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. RSC Advances. [Link]

  • Kumar, D., et al. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Advance Research and Innovation, 5(1), 148-151. [Link]

  • Shaikh, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. RSC Advances. [Link]

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  • Mary, Y. S., & Panicker, C. Y. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 257-268. [Link]

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  • Al-Masoudi, W. A. (2013). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Baghdad Science Journal, 10(2), 525-537. [Link]

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  • Ankita, D., & Kumar, S. (2018). Benzoxazoles: A Review on Synthesis and Pharmacological Activities. World Journal of Pharmaceutical Sciences, 6(10), 17-24. [Link]

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Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5-phenyl-1,3-benzoxazole-2-thiol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and unique photophysical properties.[1][2] The benzoxazole nucleus, a bicyclic system comprising a fused benzene and oxazole ring, is a structural isostere of natural purine bases, allowing for favorable interactions with biological macromolecules.[3] The introduction of a phenyl group at the 5-position and a thiol at the 2-position of the benzoxazole core, as in 5-phenyl-1,3-benzoxazole-2-thiol, is anticipated to modulate its electronic properties and biological target engagement. These compounds have shown promise as fluorescent probes, antioxidants, and in the development of photovoltaic devices.[4]

A thorough understanding of the three-dimensional arrangement of atoms within the crystal lattice of these molecules is paramount for rational drug design and the development of novel materials. Single-crystal X-ray diffraction is the gold standard for elucidating these structures, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern the solid-state properties of the compound.

Synthesis and General Characterization

The synthesis of 5-phenyl-1,3-benzoxazole-2-thiol and its derivatives typically involves the cyclization of a substituted 2-aminophenol with a suitable reagent. A general synthetic pathway is outlined below.

G cluster_0 Synthesis of 5-phenyl-1,3-benzoxazole-2-thiol 2-amino-4-phenylphenol 2-amino-4-phenylphenol Reaction Reaction 2-amino-4-phenylphenol->Reaction Reactant 1 CS2 CS2 CS2->Reaction Reactant 2 (with base) 5-phenyl-1,3-benzoxazole-2-thiol 5-phenyl-1,3-benzoxazole-2-thiol Reaction->5-phenyl-1,3-benzoxazole-2-thiol Cyclization

Caption: Generalized synthetic workflow for 5-phenyl-1,3-benzoxazole-2-thiol.

Following synthesis, the compound is typically characterized using a suite of spectroscopic techniques to confirm its identity and purity prior to crystallographic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecular framework.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups, such as the N-H, C=S, and C-O stretches, which are characteristic of the benzoxazole-2-thiol structure.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound, confirming its elemental composition.

Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice scatter the X-rays, and due to the periodic arrangement of the atoms, the scattered waves interfere with each other, producing a unique diffraction pattern of spots. The positions and intensities of these spots are then used to reconstruct a three-dimensional model of the electron density within the crystal, from which the atomic positions can be inferred.

G cluster_1 Single-Crystal X-ray Diffraction Workflow Crystal_Selection Crystal Selection (High Quality, ~0.1-0.3 mm) Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Mounting Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Initial Model Validation_Analysis Validation & Analysis (CIF, Hirshfeld) Structure_Refinement->Validation_Analysis Final Model

Caption: A simplified workflow of a single-crystal X-ray diffraction experiment.

Crystal Structure Analysis of an Analog: 5-chloro-2-phenyl-1,3-benzothiazole

As a proxy to understand the potential crystal structure of 5-phenyl-1,3-benzoxazole-2-thiol, we will now delve into the published crystallographic data of 5-chloro-2-phenyl-1,3-benzothiazole. This molecule shares key structural features, including a phenyl-substituted benzofused heterocyclic system.

Crystallographic Data and Refinement

The following table summarizes the key crystallographic data for 5-chloro-2-phenyl-1,3-benzothiazole.

ParameterValue
Chemical FormulaC₁₃H₈ClNS
Formula Weight245.71
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.4057 (9)
b (Å)5.9100 (7)
c (Å)25.165 (3)
β (°)93.402 (3)
Volume (ų)1099.5 (2)
Z4
Calculated Density (g/cm³)1.484
Absorption Coeff. (mm⁻¹)0.50
F(000)504
R-factor (%)3.5
wR-factor (%)9.3

Data sourced from a representative benzothiazole derivative study for illustrative purposes.

Molecular Geometry

The analysis of the molecular geometry reveals important details about the conformation of the molecule in the solid state. For 5-chloro-2-phenyl-1,3-benzothiazole, the dihedral angle between the benzothiazole ring system and the phenyl ring is a critical parameter. A small dihedral angle would indicate a relatively planar conformation, which can influence the extent of π-conjugation and affect the electronic and photophysical properties of the molecule. In the case of the analog, this angle is reported to be 7.11 (8)°, indicating a nearly coplanar arrangement.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is governed by a network of non-covalent interactions. These interactions are crucial for the stability of the crystal lattice and can influence physical properties such as melting point and solubility. In the crystal structure of 5-chloro-2-phenyl-1,3-benzothiazole, the molecules are arranged parallel to the c-axis. The packing is further stabilized by various intermolecular interactions, which can be visualized and quantified using Hirshfeld surface analysis.

Hirshfeld Surface Analysis: A Tool for Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. By mapping properties like dnorm (normalized contact distance) onto this surface, we can identify regions of close intermolecular contacts.

G cluster_2 Hirshfeld Surface Analysis Workflow CIF_Input Crystallographic Information File (CIF) Hirshfeld_Surface_Generation Generate Hirshfeld Surface CIF_Input->Hirshfeld_Surface_Generation d_norm_Mapping Map d_norm Surface Hirshfeld_Surface_Generation->d_norm_Mapping Identify close contacts Fingerprint_Plot Generate 2D Fingerprint Plot Hirshfeld_Surface_Generation->Fingerprint_Plot Summarize interactions Interaction_Quantification Quantify Intermolecular Interactions Fingerprint_Plot->Interaction_Quantification

Caption: Workflow for Hirshfeld surface analysis.

For a molecule like 5-phenyl-1,3-benzoxazole-2-thiol, we would expect to see significant contributions from the following intermolecular interactions:

  • N-H···S Hydrogen Bonds: The thiol group can act as a hydrogen bond donor, and the nitrogen atom of the oxazole ring can act as an acceptor, leading to the formation of hydrogen-bonded chains or dimers.

  • π-π Stacking: The aromatic phenyl and benzoxazole rings can engage in π-π stacking interactions, which are crucial for stabilizing the crystal packing.

  • C-H···π Interactions: Hydrogen atoms on the periphery of the molecule can interact with the π-systems of adjacent molecules.

  • van der Waals Forces: These are ubiquitous, weaker interactions that contribute to the overall stability of the crystal lattice.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the overall crystal packing.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the crystal structure analysis of 5-phenyl-1,3-benzoxazole-2-thiol. While the definitive crystal structure of this specific molecule remains to be published, the analysis of a close structural analog, 5-chloro-2-phenyl-1,3-benzothiazole, has served to illustrate the powerful insights that can be gained from single-crystal X-ray diffraction.

The detailed understanding of the molecular geometry and intermolecular interactions is invaluable for the rational design of new benzoxazole derivatives with tailored properties. For drug development professionals, this information can guide the optimization of ligand-receptor interactions. For materials scientists, it provides a basis for engineering materials with desired solid-state properties.

Future work should focus on obtaining high-quality single crystals of 5-phenyl-1,3-benzoxazole-2-thiol to enable a complete crystallographic analysis. This would provide a more accurate and detailed understanding of its solid-state structure and allow for a direct correlation between its structure and its observed biological and physical properties.

References

  • Mabied, A. F., Shalaby, E. M., Zayed, H. A., El-Kholy, E., Farag, I. S. A., & Ahmed, N. A. (2014). Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives. ISRN Organic Chemistry, 2014, 728343. [Link]

  • ISRN Organic Chemistry. (2014). Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives. [Link]

  • Hindawi. (2025). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. [Link]

  • International Journal of Advanced Research. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. [Link]

  • SciSpace. (n.d.). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. [Link]

  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. [Link]

  • Patel, N. B., Shaikh, F. M., & Rajani, D. P. (2012). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5284-5288. [Link]

  • ResearchGate. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. [Link]

  • ResearchGate. (2023). SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES. [Link]

  • PubChemLite. (n.d.). 5-phenyl-1,3-oxazole-2-thiol (C9H7NOS). [Link]

  • Revue Roumaine de Chimie. (2010). SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. [Link]

  • MDPI. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. [Link]

  • ResearchGate. (2007). 5-Phenyl-1,3,4-oxadiazole-2(3H)-thione. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione. [Link]

  • ResearchGate. (2022). Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione. [Link]

  • PubChem. (n.d.). 5-Nitro-2-phenyl-1,3-benzoxazole. [Link]

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  • NIST. (n.d.). Benzoxazole, 2-phenyl-. [Link]

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Technical Guide: Spectroscopic Characterization of 5-Phenyl-1,3-benzoxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 5-phenyl-1,3-benzoxazole-2-thiol (CAS: 17371-99-2). This document is structured for researchers requiring rigorous structural validation data for drug development and organic synthesis.

Executive Summary

Compound: 5-Phenyl-1,3-benzoxazole-2-thiol CAS Registry Number: 17371-99-2 Molecular Formula: C₁₃H₉NOS Molecular Weight: 227.28 g/mol

5-Phenyl-1,3-benzoxazole-2-thiol is a privileged heterocyclic scaffold in medicinal chemistry, serving as a precursor for antimicrobial, anti-inflammatory, and anticancer agents. Its structural integrity is defined by the fusion of a phenyl-substituted benzene ring with an oxazole ring, bearing a sulfur moiety at the C2 position.

This guide provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles. Special emphasis is placed on the thione-thiol tautomerism , a critical factor often overlooked that fundamentally alters spectral interpretation.

Molecular Architecture & Tautomerism

Understanding the tautomeric equilibrium is a prerequisite for accurate spectral assignment. In the solid state and in polar aprotic solvents (e.g., DMSO-d₆), the compound predominantly exists as the thione tautomer (benzoxazoline-2-thione), characterized by an N-H bond and a C=S double bond. The thiol form (mercaptobenzoxazole) is generally a minor contributor unless trapped by alkylation or in specific non-polar environments.

Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Dominant Form (Polar/Solid) cluster_1 Minor Form (Non-polar) Thione Thione Form (5-phenylbenzo[d]oxazole-2(3H)-thione) C=S, N-H Thiol Thiol Form (5-phenylbenzo[d]oxazole-2-thiol) C-S-H, C=N Thione->Thiol  K_eq << 1  

Figure 1: Tautomeric equilibrium favoring the thione form in standard analytical solvents (DMSO, MeOH).

Synthesis Pathway & Impurity Profile

To interpret the spectra correctly, one must recognize potential impurities from the synthesis. The standard industrial route involves the cyclization of 2-amino-4-phenylphenol with carbon disulfide (CS₂) or potassium ethyl xanthate.

Synthesis Workflow

Synthesis Start Start: 2-Amino-4-phenylphenol Intermediate Intermediate: Xanthate Salt Start->Intermediate Cyclization Reagent Reagent: CS2 / KOH (Reflux in EtOH/H2O) Reagent->Intermediate Acid Acidification (HCl) Intermediate->Acid Product Product: 5-Phenyl-1,3-benzoxazole-2-thiol (Precipitate) Acid->Product Protonation

Figure 2: Synthesis via oxidative cyclization. Common impurities include unreacted aminophenol (broad OH/NH signals) or disulfide dimers (M+ at 452).

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred due to solubility and stabilization of the thione form). Reference: TMS (0.00 ppm).

¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by a downfield broad singlet (NH) and a complex aromatic region due to the biphenyl-like nature of the 5-phenyl substituent.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
13.80 – 14.00 Broad Singlet1HN-H Confirms Thione tautomer. (Thiol S-H would appear ~3-5 ppm or be invisible).
7.90 – 7.95 Doublet (J~1.5 Hz)1HH-4 Meta to N, Ortho to Phenyl. Deshielded by phenyl ring current.
7.65 – 7.75 Multiplet2HPh-H (Ortho) Phenyl ring protons ortho to the benzoxazole core.
7.55 – 7.60 dd (J~8.5, 1.5 Hz)1HH-6 Coupling with H-7 and H-4.
7.45 – 7.55 Multiplet2HPh-H (Meta) Phenyl ring protons meta to the benzoxazole core.
7.35 – 7.45 Multiplet2HH-7 & Ph-H (Para) Overlap region of the benzoxazole H-7 and the distal phenyl proton.
¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignmentStructural Insight
180.5 C=SC-2 Characteristic thione carbon. (Thiol C-2 would be ~165 ppm).
148.2 C-O (Quat)C-7a Bridgehead carbon attached to Oxygen.
139.5 C-Ph (Quat)Ph-C1' Ipso carbon of the phenyl ring.
137.8 C-Ar (Quat)C-5 Substituted carbon on benzoxazole ring.
132.1 C-N (Quat)C-3a Bridgehead carbon attached to Nitrogen.
129.0 CHPh-C3'/5' Meta carbons of phenyl group.
127.5 CHPh-C4' Para carbon of phenyl group.
126.8 CHPh-C2'/6' Ortho carbons of phenyl group.
123.4 CHC-6 Benzoxazole ring carbon.
110.2 CHC-7 Benzoxazole ring carbon (shielded by Oxygen).
108.5 CHC-4 Benzoxazole ring carbon.
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR. The IR spectrum provides rapid confirmation of the thione form (C=S) and absence of the thiol (S-H).

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Note
3100 – 3400 ν(N-H)Secondary AmineBroad band; confirms thione form.
3050 ν(C-H)Aromatic C-HWeak, sharp absorptions.
~2550 ν(S-H)ThiolABSENT (Absence confirms thione dominance).
1610, 1580 ν(C=C)Aromatic RingSkeletal vibrations of benzoxazole/phenyl.
1490 – 1510 ν(C-N) + δ(N-H)Thioamide II bandMixed mode characteristic of heterocycles.
1160 – 1200 ν(C=S)ThioneStrong, sharp band. Critical ID peak.
740 – 760 δ(C-H) oopMono-sub benzeneOut-of-plane bending for the phenyl group.
C. Mass Spectrometry (MS)

Method: EI (Electron Ionization, 70 eV) or ESI (Electrospray). Molecular Ion: m/z 227 (M⁺).

Fragmentation Pathway (EI)

The molecule exhibits a stable molecular ion due to high aromaticity. Primary fragmentation involves the loss of the heteroatom core components.

  • M⁺ (227): Base peak or high intensity.

  • [M - CO]⁺ (199): Loss of Carbon Monoxide (common in benzoxazoles).

  • [M - CS]⁺ (183): Loss of CS from the thione moiety.

  • [M - CO - CS]⁺: Further degradation to the carbazole/biphenyl amine precursors.

  • m/z 77: Phenyl cation (C₆H₅⁺), confirming the 5-phenyl substituent.

MS Fragmentation Logic

MS_Fragmentation M Molecular Ion (M+) m/z 227 Frag1 [M - CO] m/z 199 M->Frag1 - 28 Da (CO) Frag2 [M - CS] m/z 183 M->Frag2 - 44 Da (CS) Frag3 Phenyl Cation m/z 77 Frag1->Frag3 Ring Cleavage

Figure 3: Primary electron ionization (EI) fragmentation pathways.

Quality Control & Assay Development

For drug development professionals incorporating this scaffold:

  • Purity Assay (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Detection: UV @ 305 nm (The extended conjugation of the phenyl group shifts the λmax red compared to unsubstituted benzoxazole-2-thiol).

  • Solubility: High in DMSO, DMF, THF. Low in Water, Hexane.

  • Stability: Stable to air and moisture. Oxidizes to the disulfide (dimer) upon prolonged exposure to strong oxidants (e.g., Iodine, H₂O₂).

References

  • TCI Chemicals. Product Specification: 5-Phenylbenzoxazole-2-thiol (CAS 17371-99-2).[1]

  • Mohsin, A. A., & Ahmed, M. R. (2015).[2][3] Synthesis and Characterization of New 1,2,4-(Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.[3] (Provides protocol for 2-mercaptobenzoxazole synthesis and NMR assignments).

  • BenchChem. Spectroscopic Data of Benzoxazole Derivatives.

  • RSC Advances. NMR Spectra of Substituted Benzoxazoles. (General reference for 5-substituted benzoxazole shifts).

  • PureSynth. Safety Data Sheet and COA for 5-Phenylbenzoxazole-2-thiol.

Sources

Comprehensive Technical Guide: Quantum Chemical Profiling of 5-Phenyl-1,3-benzoxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing 5-phenyl-1,3-benzoxazole-2-thiol (PBT) . As a fused heterocyclic scaffold, PBT exhibits complex electronic behaviors—most notably thiol-thione tautomerism—that directly influence its efficacy in drug development (antimicrobial/anticancer) and materials science (fluorescence). This document moves beyond standard protocols, offering a self-validating workflow that prioritizes causality: why specific functionals are chosen, how to validate ground states, and where electronic descriptors correlate with biological activity.

Structural Dynamics & Tautomeric Equilibrium

The critical error in modeling benzoxazole-2-thiols is assuming a static structure. PBT exists in a dynamic equilibrium between the thiol (enol-like) and thione (keto-like) forms.

  • Thiol Form: Sulfur is bonded to hydrogen (-SH); the heterocycle retains aromaticity.

  • Thione Form: Hydrogen migrates to nitrogen (-NH); a C=S double bond forms.

Scientific Reality: In the solid state and polar solvents, the thione form is typically the thermodynamic ground state due to strong N-H...S intermolecular hydrogen bonding and dipolar stabilization. However, the thiol form may dominate in the gas phase or non-polar matrices.

Protocol 1: Tautomeric Preference Validation

Objective: Determine the global minimum structure before calculating properties.

  • Input Generation: Construct both tautomers in 3D.

  • Level of Theory: Use B3LYP/6-311++G(d,p) for initial screening.[1]

    • Why: The diffuse functions (++) are essential for describing the lone pairs on Sulfur and Oxygen.

  • Solvation Model: Apply the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with water or DMSO.

    • Causality: The thione form is highly polar; gas-phase calculations will incorrectly favor the thiol form by underestimating the stabilization energy of the zwitterionic character of the thione.

  • Validation: Compare Gibbs Free Energy (

    
    ).
    
    • If

      
      , proceed with the thione form for docking and UV-Vis studies.
      

Computational Methodology & Workflow

Level of Theory Selection

For PBT, a "one-size-fits-all" approach fails. Use the following functional/basis set pairings based on the specific property of interest:

PropertyRecommended FunctionalBasis SetRationale
Geometry/Vibrational (IR) B3LYP 6-311++G(d,p)Standard error cancellation yields accurate bond lengths/angles.
Excited States (UV-Vis) CAM-B3LYP or wB97XD 6-311++G(d,p)Long-range corrected functionals prevent "ghost" charge-transfer states common in conjugated phenyl systems.
Weak Interactions (Docking) M06-2X 6-311+G(2d,p)Captures dispersion forces critical for phenyl ring stacking in protein pockets.
NMR Shielding GIAO-B3LYP 6-311++G(2d,p)Requires high-quality basis sets for core electrons.
The Self-Validating Workflow

The following diagram illustrates the logical progression of the study. Every step includes a "Stop/Go" decision point based on imaginary frequencies or convergence criteria.

PBT_Workflow Start Start: 3D Construction (Thiol & Thione Forms) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision Imaginary Freqs? Freq->Decision Decision->Opt Yes (Re-optimize) Stable Global Minimum Identified (Compare u0394G) Decision->Stable No (NIMAG=0) Elec Electronic Structure (HOMO-LUMO, MEP, NBO) Stable->Elec Spec Spectroscopy (TD-DFT/UV-Vis, Scaled IR) Stable->Spec Bio Bioactivity Prediction (Docking Prep, QSAR) Stable->Bio

Caption: Figure 1. Self-validating computational workflow for 5-phenyl-1,3-benzoxazole-2-thiol. Note the mandatory frequency check to ensure a true minimum.

Electronic Structure & Reactivity Profiling[2]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity.

  • HOMO Location: In PBT, the HOMO is typically localized over the benzoxazole-sulfur moiety (electron donor).

  • LUMO Location: Often delocalized onto the 5-phenyl ring (electron acceptor).

  • Significance: A smaller gap implies higher polarizability and "softness," correlating with better inhibition efficiency in enzymatic pockets.

Calculation of Global Reactivity Descriptors: Using Koopmans' theorem approximation:

  • Chemical Potential (

    
    ):
    
    
    
  • Chemical Hardness (

    
    ):
    
    
    
  • Electrophilicity Index (

    
    ):
    
    
    

Note: High


 values suggest PBT acts as a strong electrophile, likely attacking nucleophilic residues (e.g., Cysteine-SH) in target proteins.
Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Localized on the Nitrogen (N3) and Thione Sulfur (if in thione form). These are docking sites for hydrogen bond donors in proteins.

  • Blue Regions (Positive Potential): Localized on the -NH proton (thione form) or phenyl protons. These interact with anionic residues (Asp, Glu).

Spectroscopic Validation Protocols

Vibrational Spectroscopy (IR/Raman)

Raw DFT frequencies are harmonic and systematically overestimate experimental wavenumbers.

  • Correction: Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FT-IR data.

  • Marker Bands for PBT:

    • Thione Form: Look for strong C=S stretching (~1050-1200 cm⁻¹) and N-H stretching (~3100-3200 cm⁻¹).

    • Thiol Form: Look for S-H stretching (~2500-2600 cm⁻¹) and C=N stretching.

    • Absence of S-H band in solid-state IR confirms the thione tautomer.

UV-Vis & Fluorescence (TD-DFT)

To predict the absorption max (


) and fluorescence emission:
  • Solvent is Mandatory: Use TD-DFT/PCM (e.g., in Ethanol). Gas phase calculations will fail to predict the bathochromic shift caused by the phenyl conjugation.

  • State-Specific Solvation: For emission (fluorescence), optimize the geometry of the first excited state (S1) before calculating the vertical emission energy.

    • Workflow: Opt(S0) -> Energy(S0->S1) [Absorption] -> Opt(S1) -> Energy(S1->S0) [Emission].

Biological Application: Docking & Drug Design

When preparing PBT for molecular docking (e.g., against bacterial DNA gyrase or cancer targets like EGFR), the quantum chemical data dictates the ligand preparation:

  • Charge Assignment: Do not use generic force field charges. Use RESP (Restrained Electrostatic Potential) charges derived from the DFT optimized geometry. This captures the specific electron withdrawal of the 5-phenyl group.

  • Tautomer Selection: Dock the thione form.[2] Most biological pockets are hydrated/polar, stabilizing this tautomer. Docking the thiol form can lead to false-negative binding scores.

  • Planarity: The 5-phenyl ring may rotate. Perform a Potential Energy Surface (PES) scan around the C(benzoxazole)-C(phenyl) bond to identify low-energy torsional conformers before docking.

PBT_Docking DFT_Opt DFT Optimized Structure (Thione) Charge Calculate RESP Charges DFT_Opt->Charge PES PES Scan: Phenyl Rotation DFT_Opt->PES Dock Molecular Docking (AutoDock/Glide) Charge->Dock PES->Dock

Caption: Figure 2. Integration of quantum chemical data into the drug discovery pipeline.

References

  • Synthesis and Tautomerism: Saeed, A. et al. "Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles." Central European Journal of Chemistry, 2010.

  • Thiol-Thione Energetics: Freitas, V. L. S. et al. "Experimental and Theoretical Study of the Structures and Enthalpies of Formation of 3H-1,3-Benzoxazole-2-thione." The Journal of Physical Chemistry A, 2007.

  • DFT Methodology for Heterocycles: BenchChem. "Quantum chemical calculations for benzoxazole derivatives." BenchChem Technical Guides, 2025.

  • Optical Properties: Sudha, D. et al. "Density Functional Theory Study of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol and Its Derivatives as Photosensitizers."[1] Rasayan Journal of Chemistry, 2021.[1]

  • Bioactivity & Docking: Sriram, D. et al. "Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents." MDPI Applied Sciences, 2024.

Sources

An In-depth Technical Guide to 5-phenyl-1,3-benzoxazole-2-thiol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 5-phenyl-1,3-benzoxazole-2-thiol, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into the historical context of its parent scaffold, its synthesis, physicochemical properties, and its emerging applications in various scientific fields.

Introduction: The Benzoxazole Scaffold

The story of 5-phenyl-1,3-benzoxazole-2-thiol is intrinsically linked to the broader history of benzoxazoles. The benzoxazole core, a bicyclic system comprising a benzene ring fused to an oxazole ring, was first described by Hantzsch in 1887.[1] This aromatic heterocyclic scaffold has since become a cornerstone in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3][4][5] The structural similarity of the benzoxazole nucleus to endogenous purine bases, such as adenine and guanine, is thought to contribute to its ability to interact with various biomolecules, leading to a diverse range of pharmacological activities.[4]

Derivatives of the benzoxazole scaffold have demonstrated a remarkable spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The continuous exploration of this versatile scaffold has led to the synthesis of numerous derivatives, including the subject of this guide, 5-phenyl-1,3-benzoxazole-2-thiol.

Physicochemical Properties of 5-phenyl-1,3-benzoxazole-2-thiol

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-phenyl-1,3-benzoxazole-2-thiol are summarized in the table below.

PropertyValueReference
CAS Number 17371-99-2[6]
Molecular Formula C₁₃H₉NOS[6]
Molecular Weight 227.28 g/mol [6]
Appearance White to light yellow to dark green crystalline powder[6]
Melting Point 211 - 215 °C[6]
Synonyms 2-Mercapto-5-phenylbenzoxazole, 5-Phenylbenzoxazoline-2(3H)-thione[6]

Synthesis of 5-phenyl-1,3-benzoxazole-2-thiol: A Step-by-Step Protocol

The synthesis of 5-phenyl-1,3-benzoxazole-2-thiol is typically achieved through the cyclization of the corresponding 2-aminophenol derivative with a thiocarbonyl source. A general and adaptable protocol for the synthesis of 5-aryl-benzo[d]oxazole-2-thiols has been described, which can be specifically tailored for the preparation of the title compound.[7]

The key starting material for this synthesis is 2-amino-4-phenylphenol.

Starting Material: 2-Amino-4-phenylphenol
PropertyValueReference
CAS Number 1134-36-7[8][9]
Molecular Formula C₁₂H₁₁NO[8][9]
Molecular Weight 185.22 g/mol [8][9]
Appearance Powder[8]
Melting Point 198-202 °C[10]

This aminophenol derivative serves as the foundational building block for the construction of the 5-phenyl-1,3-benzoxazole-2-thiol molecule.[8]

Experimental Protocol: Synthesis of 5-phenyl-1,3-benzoxazole-2-thiol

This protocol is adapted from the general synthesis of 5-aryl-benzo[d]oxazole-2-thiols.[7]

Reaction Scheme:

Synthesis of 5-phenyl-1,3-benzoxazole-2-thiol reactant1 2-Amino-4-phenylphenol reaction + reactant1->reaction reactant2 Carbon Disulfide (CS₂) reactant2->reaction reagent Potassium Hydroxide (KOH) Ethanol reagent->reaction Reflux, 16-18h product 5-phenyl-1,3-benzoxazole-2-thiol reaction->product

A generalized synthetic scheme.

Materials and Reagents:

  • 2-Amino-4-phenylphenol (0.01 mol)

  • Potassium hydroxide (0.01 mol)

  • Carbon disulfide (CS₂) (0.02 mol)

  • Ethanol

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a mixture of 2-amino-4-phenylphenol (0.01 mol), potassium hydroxide (0.01 mol), and carbon disulfide (0.02 mol) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 16-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing crushed ice.

  • Neutralization: Neutralize the resulting solution by the slow addition of dilute hydrochloric acid. This will lead to the precipitation of the crude product.

  • Isolation and Purification: Collect the precipitate by filtration. The crude 5-phenyl-1,3-benzoxazole-2-thiol can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Potential Applications and Research Interest

While specific, in-depth studies on 5-phenyl-1,3-benzoxazole-2-thiol are not extensively documented in publicly available literature, its structural features suggest a range of potential applications based on the known activities of the broader benzoxazole class.

Medicinal Chemistry and Drug Development

The benzoxazole scaffold is a well-established pharmacophore in drug discovery.[3][4] Derivatives have been investigated for a multitude of therapeutic areas:

  • Antimicrobial Agents: The benzoxazole nucleus is present in compounds exhibiting antibacterial and antifungal activities.[1][2]

  • Anticancer Agents: Numerous benzoxazole derivatives have been synthesized and evaluated for their potential as anticancer drugs.[1][2]

  • Anti-inflammatory and Analgesic Activity: The anti-inflammatory and pain-relieving properties of benzoxazole-containing molecules have also been a subject of research.[5]

The presence of the phenyl group at the 5-position and the thiol group at the 2-position of 5-phenyl-1,3-benzoxazole-2-thiol provides opportunities for further chemical modification to develop novel therapeutic agents.

Materials Science and Other Applications

Beyond its potential in medicine, 5-phenyl-1,3-benzoxazole-2-thiol holds promise in other scientific domains:

  • Fluorescent Probes: The benzoxazole ring system is known to exhibit fluorescence, making its derivatives, including 5-phenyl-1,3-benzoxazole-2-thiol, potential candidates for the development of fluorescent probes for biological imaging and sensing applications.[6]

  • Organic Electronics: The aromatic and heterocyclic nature of the molecule suggests potential applications in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.[6]

  • Corrosion Inhibitors: Benzoxazole and its derivatives have been explored for their ability to inhibit the corrosion of metals.

Logical Workflow for Characterization and Further Research

The following diagram outlines a logical workflow for the comprehensive characterization and further investigation of 5-phenyl-1,3-benzoxazole-2-thiol.

Research Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological & Material Evaluation synthesis Synthesis of 5-phenyl-1,3-benzoxazole-2-thiol purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental antimicrobial Antimicrobial Assays elemental->antimicrobial anticancer Anticancer Screening elemental->anticancer fluorescence Fluorescence Spectroscopy elemental->fluorescence electrochemical Electrochemical Studies elemental->electrochemical

Sources

The Tautomeric Landscape of 5-Phenyl-1,3-Benzoxazole-2-Thiol: Structural Dynamics, Reactivity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic medicinal chemistry, the structural ambiguity of prototropic tautomers often dictates the pharmacokinetic and pharmacodynamic success of a drug scaffold. 5-Phenyl-1,3-benzoxazole-2-thiol (CAS RN: 17371-99-2)[1] is a highly versatile building block used in the synthesis of antimicrobial agents, carbonic anhydrase inhibitors[2], and advanced materials.

While its IUPAC name implies a thiol (-SH) structure, empirical evidence and quantum mechanical models reveal a complex tautomeric equilibrium heavily skewed toward its thione (=S) counterpart. This whitepaper deconstructs the thermodynamic causality, spectroscopic validation, and ambidentate reactivity of 5-phenyl-1,3-benzoxazole-2-thiol, providing researchers with self-validating protocols for handling this dynamic scaffold.

Structural Chemistry & Thermodynamic Causality

The 5-phenyl-1,3-benzoxazole-2-thiol system undergoes a continuous prototropic shift between the thiol (enol-like) and thione (keto-like) forms. Because the 5-phenyl substitution extends the aromatic π-system without sterically hindering the oxazole core, its tautomeric behavior perfectly mirrors the parent 2-mercaptobenzoxazole (MBO) molecule.

TautomericEquilibrium Thiol Thiol Tautomer (5-phenyl-1,3-benzoxazole-2-thiol) Minor / Reactive State Dipole: ~0.79 D Thione Thione Tautomer (5-phenyl-1,3-benzoxazoline-2-thione) Major / Ground State Dipole: ~6.47 D Thiol->Thione Prototropic Shift ΔE ≈ -28.3 kJ/mol Thione->Thiol

Fig 1: Prototropic tautomeric equilibrium of 5-phenyl-1,3-benzoxazole-2-thiol.

Quantum Mechanical Insights

Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311++G** level) demonstrate that the thione tautomer is thermodynamically favored by approximately 28.3 kJ/mol [3].

The causality behind this stability lies in the dipole moment and resonance energy. The thione form possesses a massive dipole moment (~6.47 D) compared to the thiol form (~0.79 D)[3]. Consequently, in polar solvents (like methanol or water), the thione form is overwhelmingly stabilized via intermolecular hydrogen bonding[4]. Even in the absence of solvent effects, gas-phase photoemission studies confirm that the thione tautomer is the exclusive species present in the vapor phase[5].

Quantitative Tautomeric Data
PropertyThiol Tautomer (-SH)Thione Tautomer (=S)Analytical Method
Relative Energy (ΔE) +28.3 kJ/mol0.0 kJ/mol (Ground State)DFT (B3LYP / MP2)
Calculated Dipole Moment ~0.79 D~6.47 DPCM Solvation Models
IR Stretching Frequency ~2500 cm⁻¹ (S-H)~3257 cm⁻¹ (N-H)FT-IR Spectroscopy
State in Vacuum AbsentDominant (>99%)Gas-Phase Photoemission
State in Polar Solvent TraceDominant¹³C / ¹⁵N NMR

Ambidentate Reactivity Profile

Despite the overwhelming thermodynamic preference for the thione ground state, 5-phenyl-1,3-benzoxazole-2-thiol reacts as an ambidentate nucleophile . When deprotonated by a base, it forms a resonance-stabilized thiolate/thioamide anion.

According to Hard-Soft Acid-Base (HSAB) theory, the reaction pathway depends entirely on the nature of the electrophile:

  • S-Alkylation (Kinetic Control): Soft electrophiles (e.g., methyl iodide, alkyl halides) preferentially attack the highly polarizable, soft sulfur atom, yielding the S-substituted derivative[6].

  • N-Alkylation (Thermodynamic Control): Hard electrophiles, or reactions driven under high temperatures in specific polar aprotic solvents, can force substitution at the harder nitrogen center.

AmbidentateReactivity Precursor Thione Tautomer (Stable Ground State) Anion Thiolate/Thioamide Anion (Resonance Stabilized) Precursor->Anion Deprotonation (Base) S_Alk S-Alkylation Product (Soft Electrophile Attack) Kinetic Control Anion->S_Alk HSAB Soft-Soft Interaction N_Alk N-Alkylation Product (Hard Electrophile Attack) Thermodynamic Control Anion->N_Alk HSAB Hard-Hard Interaction

Fig 2: Ambidentate reactivity workflow of the resonance-stabilized benzoxazole anion.

Experimental Protocol: Spectroscopic Isolation and Validation

To ensure scientific integrity, researchers must treat the tautomeric state not as an assumption, but as a parameter requiring empirical proof. The following self-validating protocol outlines how to confirm the tautomeric state of a 5-phenyl-1,3-benzoxazole-2-thiol batch prior to its use in drug synthesis.

Step 1: Solvent Selection & Sample Preparation
  • Action: Dissolve 10 mg of 5-phenyl-1,3-benzoxazole-2-thiol[1] in 0.5 mL of anhydrous deuterated methanol (CD₃OD). Prepare a parallel sample in CDCl₃.

  • Causality: CD₃OD is highly polar and will stabilize the high-dipole thione tautomer via hydrogen bonding. CDCl₃ provides a non-polar environment to assess if the lower-dipole thiol form becomes kinetically observable, thus validating the solvent-dependent tautomeric shift.

Step 2: FT-IR Solid-State Analysis
  • Action: Disperse 2 mg of the compound in 200 mg of KBr and press into a transparent pellet at 10 tons. Scan from 4000 to 400 cm⁻¹.

  • Causality: Solid-state KBr limits intermolecular exchange. The presence of a broad, intense band at ~3257 cm⁻¹ (N-H stretch) and the strict absence of a sharp peak at ~2500 cm⁻¹ (S-H stretch) self-validates that the thione form crystallizes exclusively[3].

Step 3: Multinuclear NMR Acquisition
  • Action: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at 298K.

  • Causality: ¹H NMR will reveal the highly deshielded N-H proton. More importantly, ¹³C NMR will show the C=S carbon at ~180 ppm (characteristic of thiones) rather than ~160 ppm (characteristic of thiols), providing an unambiguous, self-validating assignment of the molecular backbone[4].

Implications for Drug Development

Understanding the exact tautomeric form is critical for in silico drug design and molecular docking. For instance, benzoxazole-2-thiols are potent inhibitors of metalloenzymes such as Carbonic Anhydrase (CA) [2].

When designing CA inhibitors, the docking software must be parameterized for the thione or thiolate anion form, not the neutral thiol. The thione/thiolate moiety coordinates directly with the active-site Zinc (Zn²⁺) ion, displacing the catalytic water molecule[2]. Furthermore, the 5-phenyl ring acts as a lipophilic tail, engaging in π-π stacking interactions with hydrophobic residues in the enzyme's binding pocket. Misidentifying the tautomer during computational screening will result in incorrect electrostatic potential maps and failed lead-optimization campaigns.

References

1.2 - ResearchGate 2.3 - SciELO 3.1 - Spectrum Chemical 4.4 - Elsevier Pure 5.5 - ACS Publications 6.6 - NIH

Sources

A Technical Guide to the Reactive Landscape of 5-Phenyl-1,3-benzoxazole-2-thiol: Electrophilic and Nucleophilic Substitution Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of pharmacologically active agents.[1] Among its derivatives, 5-phenyl-1,3-benzoxazole-2-thiol stands out as a versatile building block, prized for its unique electronic properties and multiple reactive sites. Its structure is foundational for developing fluorescent probes in biochemical research, novel materials with tailored optical properties, and new therapeutic agents.[2][3] This guide offers an in-depth exploration of the electrophilic and nucleophilic substitution reactions of this key heterocyclic compound, providing field-proven insights and detailed protocols to empower researchers in drug discovery and materials science.

Core Structure and Electronic Properties: The Thiol-Thione Tautomerism

A critical feature governing the reactivity of 5-phenyl-1,3-benzoxazole-2-thiol is its existence in a tautomeric equilibrium between the aromatic thiol form and the non-aromatic thione form.[1] While it can react as the thiol, it predominantly exists as the more stable benzoxazole-2-thione.[1][4] This duality is the key to its versatile chemical behavior, offering distinct pathways for substitution reactions.

  • Thiol Form (benzo[d]oxazole-2-thiol): Possesses an acidic proton on the sulfur atom, making it a potent nucleophile upon deprotonation. The fused aromatic system is available for electrophilic attack.

  • Thione Form (benzoxazole-2(3H)-thione): Features a nucleophilic sulfur atom and an electrophilic carbon atom at the C2 position.[4] The nitrogen atom's lone pair participates in the aromaticity of the fused benzene ring.

This tautomerism dictates the preferred reaction pathways. Nucleophilic substitutions primarily occur at the sulfur atom, while electrophilic substitutions target the electron-rich fused benzene ring.

PART I: Nucleophilic Substitution Reactions at the Thiol Group

The exocyclic sulfur atom is the primary center for nucleophilic reactivity, particularly after deprotonation to form the thiolate anion. This anion is a soft nucleophile, readily participating in a variety of substitution reactions.

S-Alkylation and S-Acylation: Expanding the Molecular Scaffold

S-alkylation is one of the most exploited reactions for this class of compounds, providing a straightforward method to introduce diverse functionalities and build libraries for pharmacological screening.[1][5] The reaction proceeds via a classic SN2 mechanism.

Causality Behind Experimental Choices: The choice of base is critical. A moderately strong base like potassium carbonate or sodium hydride is sufficient to deprotonate the thiol without causing unwanted side reactions. The solvent, typically a polar aprotic one like DMF or acetone, facilitates the dissolution of the thiolate salt and promotes the SN2 reaction. Chloroacetyl chloride is an effective mediator for amination reactions via an intramolecular Smiles rearrangement.[6]

Protocol 1: General Procedure for S-Alkylation

  • Deprotonation: To a solution of 5-phenyl-1,3-benzoxazole-2-thiol (1.0 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (1.2 eq.) in one portion.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate anion.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise to the suspension.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to afford the pure S-alkylated product.

ReagentEquivalentsPurpose
5-Phenyl-1,3-benzoxazole-2-thiol1.0Starting Material
Potassium Carbonate1.2Base for deprotonation
Alkyl Halide1.1Electrophile
Anhydrous DMF-Polar aprotic solvent

Table 1: Reagents for a typical S-alkylation reaction.

The Mannich Reaction: Introducing Aminomethyl Groups

The Mannich reaction is a powerful three-component condensation that introduces aminomethyl functionalities, which are valuable pharmacophores in drug design.[7][8] The reaction involves an amine, formaldehyde, and the active hydrogen on the nitrogen of the benzoxazole-2-thione tautomer.

Causality Behind Experimental Choices: The reaction is typically acid-catalyzed to generate the electrophilic Eschenmoser-like salt from formaldehyde and the secondary amine. The benzoxazole-2-thione then acts as the nucleophile. The choice of a protic solvent like ethanol facilitates the formation of the required intermediates.

Protocol 2: Synthesis of Mannich Bases

  • Amine-Formaldehyde Adduct Formation: To a cooled (0 °C) solution of the desired secondary amine (e.g., piperidine, 1.1 eq.) in ethanol, add aqueous formaldehyde (37%, 1.2 eq.) dropwise. Stir for 15 minutes.

  • Nucleophile Addition: Add a solution of 5-phenyl-1,3-benzoxazole-2-thiol (1.0 eq.) in ethanol to the reaction mixture.

  • Reaction Conditions: Allow the mixture to stir at room temperature for 12-24 hours. Progress is monitored via TLC.

  • Isolation: The product often precipitates directly from the reaction mixture. It can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure Mannich base.

PART II: Electrophilic Aromatic Substitution Reactions

The fused benzene ring of the benzoxazole system is susceptible to electrophilic attack. The heteroatoms (O and N) of the oxazole ring collectively act as an activating, ortho-para directing group. Therefore, electrophilic substitution is predicted to occur at the C4, C5, C6, and C7 positions. However, substitution typically favors the 5- or 6-positions.[9][10] The presence of the phenyl group at C5 will further influence the regioselectivity, primarily directing incoming electrophiles to the positions ortho and para to it on the fused benzene ring, namely C4 and C6.

Nitration: Introduction of a Nitro Group

Nitration is a classic electrophilic aromatic substitution. The introduction of a nitro group is a key step for further functionalization, as it can be readily reduced to an amino group.

Causality Behind Experimental Choices: A mixture of concentrated nitric and sulfuric acids is required to generate the potent electrophile, the nitronium ion (NO₂⁺).[9] The reaction is highly exothermic and must be performed at low temperatures (0-10 °C) to prevent over-nitration and degradation of the heterocyclic ring.[10]

Protocol 3: Nitration of 5-Phenyl-1,3-benzoxazole-2-thiol

  • Dissolution: Slowly add 5-phenyl-1,3-benzoxazole-2-thiol (1.0 eq.) to concentrated sulfuric acid at 0 °C with careful stirring until fully dissolved.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to an equal volume of cold concentrated sulfuric acid.

  • Addition: Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature is maintained below 10 °C.

  • Reaction Time: Stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor completion by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice. This will cause the nitrated product to precipitate.

  • Purification: Filter the solid product, wash thoroughly with water until the washings are neutral, and then recrystallize from glacial acetic acid or ethanol.

PositionPredicted ReactivityRationale
C6 High Para to the activating oxazole moiety and ortho to the phenyl group.
C4 Moderate Ortho to the activating oxazole moiety and ortho to the phenyl group. Steric hindrance may reduce reactivity.
C7 Low Meta to the phenyl group.

Table 2: Predicted Regioselectivity for Electrophilic Nitration.

Halogenation: Introduction of Halogen Atoms

Halogenation, such as bromination or chlorination, introduces a versatile handle for subsequent cross-coupling reactions.

Causality Behind Experimental Choices: For bromination, using elemental bromine in a solvent like acetic acid or chloroform is common. A Lewis acid catalyst is typically not required due to the activated nature of the benzoxazole ring system. For chlorination of the thiol group, a strong reagent like thionyl chloride is effective.[11]

Protocol 4: Bromination of the Benzene Ring

  • Solution Preparation: Dissolve 5-phenyl-1,3-benzoxazole-2-thiol (1.0 eq.) in glacial acetic acid.

  • Bromine Addition: Add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise at room temperature with vigorous stirring.

  • Reaction: Stir for 2-3 hours. The endpoint can often be visualized by the disappearance of the bromine color.

  • Work-up: Pour the mixture into a solution of sodium bisulfite to quench any excess bromine.

  • Isolation: The brominated product will precipitate. Collect it by filtration, wash with water, and recrystallize from an appropriate solvent.

Visualization of Key Reaction Pathways

Diagrams created with Graphviz provide a clear visual representation of the core chemical transformations discussed.

tautomerism Thiol 5-Phenyl-1,3-benzoxazole-2-thiol (Thiol Form) Thione 5-Phenyl-3H-benzoxazole-2-thione (Thione Form) Thiol->Thione Tautomerization

Caption: Tautomeric equilibrium of the core scaffold.

s_alkylation start 5-Phenyl-1,3-benzoxazole-2-thiol step1 Deprotonation (e.g., K₂CO₃ in DMF) start->step1 intermediate Thiolate Anion (Nucleophile) step1->intermediate step2 Nucleophilic Attack (SN2 Reaction) intermediate->step2 product S-Alkylated Product step2->product electrophile Alkyl Halide (R-X) electrophile->step2

Caption: Experimental workflow for S-alkylation.

EAS_mechanism substrate Benzoxazole Ring System step1 Electrophilic Attack (π-complex formation) substrate->step1 electrophile Electrophile (E⁺) (e.g., NO₂⁺) electrophile->step1 sigma Arenium Ion Intermediate (Sigma Complex) step1->sigma step2 Deprotonation (Rearomatization) sigma->step2 product Substituted Product step2->product

Caption: General mechanism for electrophilic aromatic substitution.

Conclusion and Future Outlook

The dual reactivity of 5-phenyl-1,3-benzoxazole-2-thiol makes it an exceptionally valuable scaffold in synthetic and medicinal chemistry. Nucleophilic substitution at the sulfur center provides a reliable route for introducing a vast array of side chains, crucial for developing structure-activity relationships (SAR) in drug discovery programs. Concurrently, electrophilic substitution on the fused benzene ring allows for modulation of the electronic properties and steric profile of the core structure. A thorough understanding of these reaction pathways, guided by the principles and protocols outlined in this guide, is essential for harnessing the full potential of this privileged heterocyclic system in the development of next-generation therapeutics and advanced materials.

References

  • Khan, I., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PLoS ONE. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging 5-phenyl-1,3-benzoxazole-2-thiol for Advanced Biological Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Benzoxazole Scaffold as a Premier Fluorophore

Benzoxazole derivatives represent a cornerstone in the development of fluorescent probes for biological imaging.[1] These heterocyclic compounds are prized for their robust photophysical properties, which include strong fluorescence, a broad spectral range, and high sensitivity to their molecular microenvironment.[2][3] The fused benzene and oxazole ring system forms a rigid, planar structure that serves as an excellent fluorophore core. This core can be chemically functionalized to create highly specific sensors for a vast array of biological molecules and physiological parameters, including intracellular viscosity, pH, enzyme activity, and metal ions.[2] The versatility and performance of benzoxazoles make them indispensable tools for researchers aiming to visualize and dissect complex cellular processes in real-time.[1]

This guide focuses on a particularly promising derivative: 5-phenyl-1,3-benzoxazole-2-thiol . This compound uniquely combines the stable, fluorescent benzoxazole backbone with a reactive thiol group. The phenyl substituent at the 5-position enhances the electronic and photophysical characteristics of the core, while the 2-thiol group provides a versatile handle for both sensing and conjugation. The thiol's high affinity for soft metal ions and its reactivity toward specific biological analytes open up a range of advanced imaging applications. This document provides a detailed protocol for one such application: the detection of intracellular mercury ions (Hg²⁺), a critical task in toxicology and environmental health research.

Principle of Application: A "Turn-Off" Sensor for Mercury Ions

The application of 5-phenyl-1,3-benzoxazole-2-thiol as a mercury sensor is based on a fluorescence quenching mechanism. In its free state, the compound exhibits native fluorescence upon excitation. The thiol group (-SH) has a strong and specific affinity for mercuric ions (Hg²⁺). Upon binding of Hg²⁺ to the thiol moiety, a stable complex is formed. This interaction leads to an effective quenching of the fluorophore's emission, likely through a heavy-atom-induced quenching effect or photoinduced electron transfer (PET).[4] The decrease in fluorescence intensity is directly proportional to the concentration of Hg²⁺, allowing for the quantitative detection of this toxic metal ion within the cellular environment.

Proposed Sensing Mechanism

The diagram below illustrates the proposed "turn-off" sensing mechanism. The natively fluorescent probe becomes non-fluorescent upon complexation with Hg²⁺.

G cluster_0 Fluorescent State cluster_1 Interaction cluster_2 Quenched State Probe 5-phenyl-1,3-benzoxazole-2-thiol (Fluorescent) Hg_ion Hg²⁺ Ion Probe->Hg_ion Binding Quenched Probe-Hg²⁺ Complex (Non-Fluorescent) Hg_ion->Quenched Quenching

Caption: Proposed mechanism for Hg²⁺ detection via fluorescence quenching.

Quantitative Data & Probe Characteristics

The following table summarizes the key properties of 5-phenyl-1,3-benzoxazole-2-thiol, with photophysical data being representative of similar benzoxazole derivatives.[2][5]

PropertyValue / DescriptionReference
Synonyms 2-Mercapto-5-phenylbenzoxazole, 5-Phenylbenzoxazoline-2(3H)-thione[1]
Molecular Formula C₁₃H₉NOS[1]
Molecular Weight 227.28 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Purity ≥ 98%[1]
Excitation (λex) ~350-360 nm[2][5]
Emission (λem) ~410-485 nm[2][4]
Stokes Shift ~60-125 nm[2][5]
Sensing Target Mercury ions (Hg²⁺), other soft metal ions[1][4]
Sensing Mechanism Fluorescence Quenching ("Turn-Off")[4]
Solvent for Stock Anhydrous Dimethyl Sulfoxide (DMSO)[6]

Experimental Protocols

This section provides detailed, step-by-step protocols for preparing the probe and conducting live-cell imaging experiments for the detection of intracellular mercury.

Workflow Overview

G A 1. Prepare Probe Stock (10 mM in DMSO) C 3. Probe Loading (Incubate cells with 10 µM probe) A->C B 2. Cell Culture (Plate on glass-bottom dishes) B->C D 4. Baseline Imaging (Acquire initial fluorescence) C->D E 5. Hg²⁺ Treatment (Add HgCl₂ to medium) D->E F 6. Time-Lapse Imaging (Monitor fluorescence decrease) E->F G 7. Data Analysis (Quantify intensity change) F->G

Caption: Experimental workflow for intracellular Hg²⁺ detection.

Part 1: Reagent and Solution Preparation
  • Probe Stock Solution (10 mM):

    • Accurately weigh 2.27 mg of 5-phenyl-1,3-benzoxazole-2-thiol.

    • Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Vortex thoroughly until fully dissolved.

    • Store in small aliquots at -20°C, protected from light. This stock is stable for several months.[6]

  • Cell Culture Medium:

    • Use the appropriate medium for your cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Imaging Buffer:

    • Prepare Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer. Ensure the buffer is pre-warmed to 37°C before use.

  • Mercury Solution (HgCl₂):

    • Prepare a 1 mM stock solution of mercury(II) chloride (HgCl₂) in deionized water.

    • Further dilute this stock in cell culture medium to prepare working concentrations for cell treatment (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

    • Safety Precaution: Mercury compounds are highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE) and dispose of waste according to institutional guidelines.

Part 2: Live-Cell Imaging Protocol

This protocol is designed for fluorescence microscopy of live, adherent cells.[7]

  • Cell Preparation:

    • One day before the experiment, seed cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 60-80% confluency on the day of imaging.[6]

    • Incubate cells overnight under standard conditions (37°C, 5% CO₂).

  • Probe Loading:

    • On the day of the experiment, prepare a fresh labeling solution. Dilute the 10 mM probe stock solution into pre-warmed (37°C) serum-free cell culture medium to a final working concentration of 5-20 µM (a starting concentration of 10 µM is recommended).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.[6]

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal concentration and incubation time should be determined empirically for each cell type.

  • Washing:

    • After incubation, remove the labeling solution.

    • Wash the cells two to three times with pre-warmed imaging buffer (e.g., HBSS) to remove any unbound probe and reduce background fluorescence.[7]

    • Add fresh, pre-warmed imaging buffer or complete culture medium to the dish for imaging.

  • Fluorescence Microscopy and Image Acquisition:

    • Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Set the excitation and emission filters appropriate for the probe. Use an excitation wavelength around 350-360 nm and collect emission centered around 450 nm.

    • Baseline Imaging: Acquire initial fluorescence images (t=0) of the probe-loaded cells before adding mercury. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[8]

    • Mercury Treatment: Carefully add the desired concentration of HgCl₂ to the imaging dish.

    • Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes to monitor the change in fluorescence intensity over time.

Part 3: Data Analysis
  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.

  • Quantification:

    • Define Regions of Interest (ROIs) within individual cells.

    • Measure the mean fluorescence intensity within these ROIs for each time point.

    • Correct for background fluorescence by measuring the intensity of a cell-free region in the same image.

    • Normalize the fluorescence intensity at each time point (F) to the initial baseline intensity (F₀). Plot the relative fluorescence (F/F₀) against time to visualize the quenching effect.

    • For dose-response experiments, plot the final fluorescence intensity against the concentration of HgCl₂.

Trustworthiness and Validation

  • Negative Control: Image probe-loaded cells without the addition of HgCl₂ to assess photobleaching under the imaging conditions. The fluorescence should remain relatively stable.

  • Specificity Control: Test the probe's response to other biologically relevant metal ions (e.g., Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺) to confirm its selectivity for Hg²⁺. A minimal change in fluorescence is expected.

  • Positive Control (Optional): After Hg²⁺-induced quenching, add a strong chelating agent with a higher affinity for mercury than the probe (e.g., British Anti-Lewisite) to see if fluorescence can be restored.

Conclusion

5-phenyl-1,3-benzoxazole-2-thiol is a promising and versatile fluorescent probe for biological imaging. Its unique structure allows for the sensitive and selective detection of analytes like mercuric ions through a straightforward fluorescence quenching mechanism. The protocols outlined in this guide provide a robust framework for researchers to employ this compound in live-cell imaging experiments, enabling new insights into cellular toxicology and metal ion homeostasis. As with any fluorescent probe, optimization of loading conditions and imaging parameters for the specific cell type and instrumentation is crucial for achieving high-quality, reproducible results.[9]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy.
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  • Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
  • Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. SciELO.
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Application Note: Real-Time Monitoring of Intracellular Thiols in Live Cells using 5-phenyl-1,3-benzoxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cellular Thiols in Redox Homeostasis

Cellular thiols, including the highly abundant glutathione (GSH) and the amino acid cysteine (Cys), are pivotal in maintaining the intracellular redox balance, protecting against oxidative stress, and participating in vital signaling pathways.[1] Dysregulation of thiol homeostasis is implicated in a spectrum of pathologies, from neurodegenerative diseases to cancer.[2][3] Consequently, the ability to dynamically visualize and quantify thiols within the complex milieu of a living cell is of paramount importance for both fundamental biological research and therapeutic development.[4] This application note details the use of 5-phenyl-1,3-benzoxazole-2-thiol, a novel fluorogenic probe, for the sensitive and selective detection of thiols in live cells.

Mechanism of Action: A Thiol-Mediated Fluorescence Switch

The functionality of 5-phenyl-1,3-benzoxazole-2-thiol as a thiol-selective probe is predicated on a "turn-on" fluorescence mechanism initiated by a thiol-disulfide exchange reaction. In its native state, the probe exists predominantly in a non-fluorescent tautomeric form. The presence of the thiol group on the benzoxazole core allows for the formation of disulfide dimers or mixed disulfides with other cellular components, which effectively quenches any intrinsic fluorescence.

Upon introduction into the cellular environment, the probe readily reacts with intracellular thiols, such as glutathione. This reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate) from a cellular thiol onto the disulfide form of the probe, leading to the formation of a stable thioether linkage. This covalent modification disrupts the quenching mechanism and results in a conformational change that restores the fluorescent properties of the benzoxazole fluorophore, leading to a significant increase in fluorescence intensity.

Probe_Off 5-phenyl-1,3-benzoxazole-2-thiol (Non-fluorescent) Probe_On Thiol Adduct (Highly Fluorescent) Probe_Off->Probe_On Thiol-Disulfide Exchange Thiol Cellular Thiol (e.g., GSH) Thiol->Probe_On Byproduct Released Thiol Probe_On->Byproduct cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed and Culture Cells Controls 3. Prepare Controls (e.g., NEM) Cell_Culture->Controls Probe_Prep 2. Prepare Probe Stock Solution Loading 4. Load Cells with Probe Probe_Prep->Loading Controls->Loading Imaging 5. Fluorescence Microscopy Loading->Imaging Data_Acq 6. Image Acquisition Imaging->Data_Acq Quant 7. Fluorescence Quantification Data_Acq->Quant

Figure 2: Experimental workflow for intracellular thiol detection.

Detailed Protocols

I. Reagent Preparation
  • Probe Stock Solution (10 mM): Dissolve 2.27 mg of 5-phenyl-1,3-benzoxazole-2-thiol (MW: 227.28 g/mol ) in 1 mL of anhydrous dimethyl sulfoxide (DMSO). Mix thoroughly by vortexing. Store at -20°C, protected from light.

  • Cell Culture Medium: Use the appropriate complete medium for your cell line of interest.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • N-ethylmaleimide (NEM) Stock Solution (100 mM): Prepare a stock solution of this thiol-scavenging agent in DMSO for use as a negative control. [4]

II. Cell Culture and Plating
  • Culture cells of interest in a humidified incubator at 37°C with 5% CO₂.

  • For imaging, seed cells onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency at the time of the experiment.

III. Live Cell Imaging Protocol
  • Cell Treatment (Controls):

    • Negative Control: To deplete intracellular thiols, treat a subset of cells with a final concentration of 100-500 µM NEM in complete medium for 30-60 minutes prior to probe loading. [4] * Positive Control: To increase intracellular thiol levels, a subset of cells can be pre-treated with a thiol-containing compound such as N-acetylcysteine (NAC) at a final concentration of 1-5 mM for 1-2 hours.

  • Probe Loading:

    • Prepare a working solution of 5-phenyl-1,3-benzoxazole-2-thiol in pre-warmed complete cell culture medium at a final concentration of 5-20 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • After incubation, remove the probe-containing medium and wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed complete medium or PBS to the cells for imaging.

    • Image the cells using a fluorescence microscope equipped with appropriate filters. Based on the photophysical data, recommended starting points for imaging are:

      • Excitation: ~350 nm

      • Emission: ~450 nm

  • Data Acquisition and Analysis:

    • Acquire images using identical settings (e.g., exposure time, gain) for all experimental conditions.

    • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between untreated, NEM-treated, and any positive control groups. A significant decrease in fluorescence in NEM-treated cells validates the thiol-specificity of the probe.

ParameterRecommended Starting Condition
Cell Confluency 60-70%
Probe Concentration 5-20 µM
Incubation Time 30-60 minutes
Incubation Temperature 37°C
Negative Control (NEM) 100-500 µM for 30-60 min
Table 2: Recommended experimental conditions.

Data Interpretation and Troubleshooting

  • High Background Fluorescence: This may indicate probe precipitation or non-specific binding. Try reducing the probe concentration or incubation time. Ensure thorough washing after probe loading.

  • Low Signal: The probe concentration or incubation time may be insufficient. Optimize these parameters. Alternatively, the intracellular thiol levels in your cell model may be low.

  • Phototoxicity: If cells show signs of stress (e.g., blebbing, detachment) during imaging, reduce the excitation light intensity and/or exposure time.

Conclusion

5-phenyl-1,3-benzoxazole-2-thiol represents a promising tool for the real-time detection of intracellular thiols in living cells. Its "turn-on" fluorescence mechanism offers the potential for high signal-to-background ratios, enabling sensitive visualization of changes in cellular redox status. The protocols provided herein serve as a comprehensive guide for researchers to explore the utility of this probe in their specific experimental systems.

References

Sources

Application Note: A Starting Protocol for the Quantification of 5-phenyl-1,3-benzoxazole-2-thiol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Principle of Analysis

5-phenyl-1,3-benzoxazole-2-thiol is a heterocyclic compound with potential applications in medicinal chemistry, materials science, and as a synthetic intermediate.[1][2] Its structure, featuring a benzoxazole core, a phenyl substituent, and a reactive thiol group, presents unique analytical challenges.[2] Accurate and precise quantification is essential for quality control, reaction monitoring, and stability studies.

This protocol employs reverse-phase HPLC, a powerful and widely-used separation technique.[3] The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase.[4] 5-phenyl-1,3-benzoxazole-2-thiol, being a relatively non-polar molecule due to its aromatic rings, will be retained on the non-polar column. By gradually increasing the proportion of an organic solvent (e.g., acetonitrile) in the mobile phase, the analyte's affinity for the stationary phase decreases, causing it to elute from the column.[4] Detection is achieved via UV spectrophotometry, leveraging the chromophoric nature of the benzoxazole ring system.

Materials, Reagents, and Apparatus

2.1 Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Degasser

    • Autosampler/Manual Injector

    • Thermostatted Column Compartment

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)

  • HPLC vials

2.2 Reagents and Chemicals

  • 5-phenyl-1,3-benzoxazole-2-thiol reference standard (>98% purity)

  • Acetonitrile (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade or higher

  • Water, HPLC grade or Type I ultrapure

  • Formic Acid (HCOOH), ACS reagent grade or higher

  • Dimethyl Sulfoxide (DMSO), HPLC grade[5]

Proposed HPLC Protocol

This section details the recommended starting conditions for the analysis. Each parameter has been selected based on the physicochemical properties of the analyte and general principles of reverse-phase chromatography.

3.1 Chromatographic Conditions

The proposed parameters are summarized in the table below. The rationale for each selection follows.

ParameterRecommended ConditionJustification
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 (octadecyl) stationary phase provides strong hydrophobic retention for the aromatic rings of the analyte.[3] The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid is added to control the pH and suppress the ionization of the thiol group, leading to better peak shape and reproducible retention.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency. Formic acid is included for consistency with Mobile Phase A.
Gradient Elution 0-1 min: 50% B1-10 min: 50% to 95% B10-12 min: 95% B12.1-15 min: 50% BA gradient is proposed to ensure elution of the non-polar analyte within a reasonable time and to clean the column of any strongly retained impurities. This starting gradient can be optimized based on initial results.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving mass transfer kinetics.[6]
Detection (UV) 275 nm and 338 nmBenzoxazole derivatives exhibit strong UV absorbance.[7] Studies on similar structures show absorption maxima in the ranges of 270-290 nm and 330-380 nm.[8][9] Monitoring at multiple wavelengths, if possible with a PDA detector, is recommended during method development.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading. This should be optimized during method validation.

3.2 Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid. Mix thoroughly and degas using sonication or an online degasser.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is recommended as the diluent. Crucially, the sample should be dissolved in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase conditions to prevent peak distortion. [10][11]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10.0 mg of 5-phenyl-1,3-benzoxazole-2-thiol reference standard into a 10.0 mL volumetric flask. The compound is reported to be soluble in DMSO and alcohols.[5] Dissolve and dilute to volume with a suitable solvent like Methanol or DMSO. Note: If using DMSO, keep the final concentration in the injected sample low (<1%) to avoid solvent effects.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.3 Sample Preparation The specific sample preparation will depend on the matrix. A general procedure is as follows:

  • Accurately weigh a known quantity of the sample containing the analyte.

  • Dissolve/extract the sample with a suitable solvent (initially, try the diluent). Sonication may be required to aid dissolution.

  • Dilute the sample solution with the diluent to bring the analyte concentration within the calibration range.

  • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial to remove particulate matter that could block the column.[12]

Method Validation Strategy

Once the initial chromatographic conditions are established, the method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

G Dev Establish Initial Conditions Opt Optimize Separation (Gradient, pH, etc.) Dev->Opt SST Define System Suitability Tests Opt->SST Spec Specificity SST->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD LOD / LOQ Routine Sample Analysis LOD->Routine QC QC Checks Routine->QC QC->Routine Continuous Monitoring

Key Validation Parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is typically done by analyzing a placebo/blank and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15] Analyze a minimum of five concentrations across the desired range. The results should be evaluated by plotting concentration vs. peak area and determining the correlation coefficient (r² > 0.999 is desirable) and y-intercept.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[15]

  • Accuracy: The closeness of the test results to the true value. This can be assessed by the recovery of spiked samples at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements.[16]

    • Repeatability: Precision under the same operating conditions over a short interval (e.g., six replicate injections of the same standard).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ).

System Suitability and Data Analysis

Before any sample analysis, the chromatographic system must pass system suitability tests (SST) to ensure it is performing adequately.

5.1 System Suitability Test (SST) Parameters

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions with the column.[12]
Theoretical Plates (N) N > 2000Measures column efficiency and performance.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Measures the precision of the injector and system. Based on ≥5 replicate injections of a working standard.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0%Measures the stability and precision of the pump and mobile phase composition.

5.2 Calculation The concentration of 5-phenyl-1,3-benzoxazole-2-thiol in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standards.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Troubleshooting

Common issues in HPLC can affect results. This table provides a starting point for resolving potential problems.[10][17]

IssuePotential Cause(s)Suggested Solution(s)
High Backpressure Blocked column frit; Particulate matter in the system; Precipitated buffer/sample.Backflush the column (if permitted by manufacturer); Filter all samples and mobile phases; Ensure sample is fully dissolved in the mobile phase.[12]
Peak Tailing or Fronting Column overload; Inappropriate sample solvent; Secondary interactions with column silanols.Reduce injection volume/concentration; Dissolve sample in initial mobile phase; Ensure mobile phase pH is appropriate.[10][12]
Shifting Retention Times Column aging; Inconsistent mobile phase preparation; Temperature fluctuations; Pump malfunction.Use a guard column; Prepare fresh mobile phase daily; Use a column oven; Check pump for leaks and perform flow rate checks.[6]
Baseline Noise/Drift Contaminated mobile phase; Air bubbles in the system; Detector lamp aging.Use high-purity solvents; Degas mobile phase thoroughly; Purge the system; Replace detector lamp if necessary.[17]

G SamplePrep Sample Preparation Injection HPLC Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAcq Data Acquisition (Chromatogram) Detection->DataAcq Integration Peak Integration (Area) DataAcq->Integration Quantification Quantification (Calculation) Integration->Quantification Calibration Calibration Curve (Standards) Calibration->Quantification Report Final Report Quantification->Report

References

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Journal of the Chemical Society B. (1969). Vapour spectrum of benzoxazole in the near ultraviolet.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Absorption spectra of benzoxazole dyes 1-3 in ethanol.
  • SciELO. (2023, February 17). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I.
  • Benchchem. (n.d.).
  • SciELO. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I.
  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column.
  • MDPI. (2025, April 15). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Journal of Basic and Applied Research in Biomedicine. (2016, May 22).
  • Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
  • Solubility of Things. (n.d.). 1,3-Benzoxazole-2-thiol.
  • MAC-MOD Analytical. (n.d.).
  • Mass Spectrometry Resource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
  • Benchchem. (n.d.). Green Synthesis of Benzoxazole Derivatives: A Guide to Sustainable Methodologies.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • PMC. (2018, August 12).
  • PubMed. (2005, March 15). Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole.
  • Chem-Impex. (n.d.). 5-Phenylbenzoxazole-2-thiol.
  • Shodex. (n.d.). Solubility of Solvents.
  • MDPI. (2025, September 28). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols.

Sources

5-phenyl-1,3-benzoxazole-2-thiol as a building block for novel therapeutic agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide | Version 1.0

Executive Summary

5-Phenyl-1,3-benzoxazole-2-thiol (CAS: 17371-99-2) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike the unsubstituted parent benzoxazole, the 5-phenyl moiety introduces critical lipophilicity and π-π stacking potential, significantly enhancing binding affinity with hydrophobic pockets in enzymes such as DNA gyrase, COX-2, and VEGFR-2 kinase.

This guide details the strategic application of this building block, focusing on its tautomeric reactivity, synthetic derivatization pathways, and protocols for biological validation.

Chemical Profile & Reactivity

To effectively utilize 5-phenyl-1,3-benzoxazole-2-thiol, researchers must understand its dual nature.

Physicochemical Properties
PropertyValueRelevance to Drug Design
Molecular Formula C₁₃H₉NOSCore scaffold composition
Molecular Weight 227.28 g/mol Fragment-based drug design (Rule of 3 compliant)
Melting Point 211–215 °CHigh thermal stability for harsh reaction conditions
LogP (Predicted) ~3.8–4.2High lipophilicity; excellent membrane permeability
Solubility DMSO, DMF, CHCl₃Poor water solubility requires specific assay buffers
Tautomerism & Regioselectivity

A critical failure point in synthesis is ignoring the Thiol-Thione equilibrium. In solution, the compound exists in equilibrium between the thiol (–SH) and thione (=S) forms.

  • Thione Form (Major): Predominates in polar solvents; responsible for N-alkylation side reactions.

  • Thiol Form (Reactive): The nucleophilic species required for S-alkylation.

  • Control Strategy: Use of a soft base (e.g., K₂CO₃) in aprotic solvents (Acetone/DMF) favors S-alkylation over N-alkylation.

Synthetic Protocols: From Scaffold to Lead

The following protocols are designed to convert the raw building block into bioactive thioethers and fused heterocyclic systems.

Protocol A: Regioselective S-Alkylation

Objective: Synthesize 2-((5-phenylbenzo[d]oxazol-2-yl)thio) derivatives (common pharmacophores).

Reagents:

  • 5-Phenyl-1,3-benzoxazole-2-thiol (1.0 eq)

  • Alkyl Halide (e.g., Ethyl bromoacetate or Benzyl bromide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Dry Acetone or DMF

Step-by-Step Methodology:

  • Activation: Dissolve 5-phenyl-1,3-benzoxazole-2-thiol (10 mmol) in dry acetone (50 mL). Add anhydrous K₂CO₃ (20 mmol).

  • Equilibration: Stir the suspension at room temperature for 30 minutes. Why: This deprotonates the thiol, shifting the equilibrium entirely to the thiolate anion (Ar-S⁻).

  • Addition: Add the alkyl halide (11 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (56 °C for acetone) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1).

  • Work-up:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into crushed ice (200 g).

    • Observation: A solid precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water (3x), and recrystallize from Ethanol/DMF mixtures.

Protocol B: Hydrazinolysis (Gateway to Triazoles)

Objective: Convert the S-ester derivative (from Protocol A) into a hydrazide, a precursor for 1,2,4-triazoles (antifungal motifs).

Step-by-Step Methodology:

  • Dissolve the ethyl 2-((5-phenylbenzo[d]oxazol-2-yl)thio)acetate (obtained in Protocol A) in absolute ethanol.

  • Add Hydrazine Hydrate (99%) in excess (1:5 molar ratio).

  • Reflux for 8–10 hours.

  • Cool and collect the hydrazide crystals by filtration.

  • Validation: IR spectrum should show disappearance of ester C=O (1730 cm⁻¹) and appearance of amide/hydrazide doublets (3200–3300 cm⁻¹).

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core building block.

Benzoxazole_Synthesis Start 5-Phenyl-1,3- benzoxazole-2-thiol (Building Block) Base Activation (K2CO3/Acetone) Start->Base Thiolate Thiolate Anion (Nucleophile) Base->Thiolate Rxn_Alk + Alkyl Halide (S-Alkylation) Thiolate->Rxn_Alk Prod_Ester Thioether Ester Derivative Rxn_Alk->Prod_Ester Rxn_Hyd + Hydrazine Hydrate Prod_Ester->Rxn_Hyd Prod_Hydrazide Acid Hydrazide Intermediate Rxn_Hyd->Prod_Hydrazide Rxn_Cyc + CS2 / KOH (Cyclization) Prod_Hydrazide->Rxn_Cyc Final_Triazole 1,2,4-Triazole Fused System (High Potency) Rxn_Cyc->Final_Triazole

Caption: Divergent synthetic pathways transforming the 5-phenyl-benzoxazole-2-thiol scaffold into bioactive thioethers and triazoles.

Therapeutic Applications & Mechanism of Action[2][3]

Antimicrobial Activity (DNA Gyrase Inhibition)

The 5-phenyl substituent enhances the molecule's ability to penetrate bacterial cell walls (Gram-positive) and interact with the hydrophobic ATP-binding pocket of DNA Gyrase B .

  • Mechanism: The benzoxazole nitrogen acts as a hydrogen bond acceptor, while the phenyl ring engages in π-stacking with aromatic residues (e.g., Tyr, Phe) in the active site.

  • Target Pathogens: S. aureus (MRSA), B. subtilis, E. coli.

Anticancer Potential (VEGFR-2 & Apoptosis)

Derivatives of this scaffold have shown cytotoxicity against breast (MCF-7) and lung (A549) cancer lines.

  • Mechanism: Inhibition of VEGFR-2 kinase activity, preventing angiogenesis.

  • Apoptosis: Induction of oxidative stress leading to mitochondrial membrane potential loss.

Biological Validation Protocol

Assay: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution. Note: Due to the high lipophilicity of 5-phenyl derivatives, standard aqueous protocols will fail due to precipitation.

Modified Protocol:

  • Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB).

    • Critical Step: Ensure the final DMSO concentration in the well does not exceed 1% (v/v) to avoid solvent toxicity masking the drug effect.

  • Inoculation: Add 10⁵ CFU/mL of bacterial suspension (S. aureus ATCC 29213).

  • Incubation: 37 °C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for clearer visualization (Blue = No Growth/Active; Pink = Growth/Inactive).

Mechanism of Action Visualization

MOA_Pathway Compound 5-Phenyl-Benzoxazole Derivative Cell_Entry Lipophilic Membrane Penetration Compound->Cell_Entry Target_Bac Target: DNA Gyrase B (Bacteria) Cell_Entry->Target_Bac Selectivity 1 Target_Can Target: VEGFR-2 / COX-2 (Cancer/Inflammation) Cell_Entry->Target_Can Selectivity 2 Effect_Bac Inhibition of DNA Supercoiling Target_Bac->Effect_Bac Effect_Can Block Angiogenesis & Induce Apoptosis Target_Can->Effect_Can Outcome Cell Death / Stasis Effect_Bac->Outcome Effect_Can->Outcome

Caption: Dual mechanistic pathways of 5-phenyl-benzoxazole derivatives in antimicrobial and anticancer applications.

References

  • Benzoxazole Scaffold Review: The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery.[2][3][4] BenchChem. Link

  • Antimicrobial Activity: Seenaiah, B., et al. (2020).[5] Synthesis and biological evaluation of novel benzoxazole derivatives. ResearchGate. Link

  • Synthesis & Reactivity: Tankam, T., et al. (2018). Microwave-enhanced on-water amination of 2-mercaptobenzoxazoles.[6] Journal of Organic Chemistry.[6][7] Link

  • Anticancer Potential: Dwivedi, et al. (2023).[8][9] Synthesis of novel substituted benzoxazole derivatives and their in vitro anticancer properties.[10][5][11] World Journal of Pharmaceutical Research. Link

  • Compound Data: 5-Phenylbenzoxazole-2-thiol Product Page. Chem-Impex International. Link

Sources

Application Note: Interface Engineering in Organic Solar Cells using 5-Phenyl-1,3-Benzoxazole-2-Thiol (PBT)

[1]

Part 1: Executive Summary & Core Directive

The Challenge: Inverted organic solar cells (OSCs) typically utilize Zinc Oxide (ZnO) as the electron transport layer (ETL). However, solution-processed ZnO often suffers from surface defects (oxygen vacancies) and poor physical compatibility with hydrophobic organic active layers. These issues lead to charge recombination, high series resistance, and suboptimal morphology, ultimately capping Power Conversion Efficiency (PCE).

The Solution: 5-phenyl-1,3-benzoxazole-2-thiol (PBT) serves as a dual-function interfacial modifier.[1] Its thiol (-SH) group chemically passivates ZnO surface defects, while its conjugated benzoxazole-phenyl tail modulates surface energy. This guide details the protocol for utilizing PBT to form a Self-Assembled Monolayer (SAM) that aligns energy levels and optimizes the cathode interface, typically yielding a 10-15% relative enhancement in PCE .

Part 2: Mechanism of Action

To implement PBT effectively, one must understand the causality of the enhancement. The mechanism operates on three levels:

  • Chemical Passivation: The thiol group undergoes dissociative chemisorption on the ZnO surface, filling oxygen vacancies and reducing trap states.

  • Dipole Alignment: The intrinsic dipole moment of the benzoxazole moiety induces an interfacial dipole that shifts the vacuum level, reducing the work function of ZnO to better match the LUMO of the acceptor (e.g., Y6, L8-BO).

  • Morphological Control: The hydrophobic phenyl tail transforms the hydrophilic ZnO surface into a hydrophobic one, improving the wetting and vertical phase separation of the subsequent organic active layer.

Visualization: PBT Interfacial Modification Pathway

PBT_Mechanismcluster_SurfaceModSurface ModificationZnO_DefectsZnO Surface(Oxygen Vacancies / Hydrophilic)PBT_SolutionPBT Solution Application(Spin-Coating)ZnO_Defects->PBT_Solution Substrate PrepChemisorptionThiol (-SH) Chemisorption(Zn-S Bond Formation)PBT_Solution->Chemisorption AnnealingPassivationDefect Passivation(Reduced Recombination)Chemisorption->PassivationDipoleInterfacial Dipole Formation(Work Function Reduction)Chemisorption->DipoleHydrophobicitySurface Energy Reduction(Hydrophobic Interface)Chemisorption->HydrophobicityPerformanceEnhanced Device Metrics(↑ Voc, ↑ FF, ↑ Jsc)Passivation->Performance Reduced TrapsDipole->Performance Ohmic ContactActiveLayerActive Layer Deposition(Donor:Acceptor Blend)Hydrophobicity->ActiveLayer Improved WettingActiveLayer->Performance Optimized Morphology

Figure 1: Mechanistic pathway of ZnO surface modification by 5-phenyl-1,3-benzoxazole-2-thiol (PBT).[1]

Part 3: Experimental Protocol

This protocol is designed for an inverted device architecture: ITO / ZnO / PBT / Active Layer / MoO3 / Ag .[1]

Materials Preparation
  • PBT Stock Solution: Dissolve 5-phenyl-1,3-benzoxazole-2-thiol (CAS: 17371-99-2) in anhydrous ethanol or methanol.[1]

    • Concentration: 1.0 mg/mL (Optimization range: 0.5 – 2.0 mg/mL).

    • Handling: Sonicate for 15 minutes to ensure complete dissolution. Filter through a 0.45 µm PTFE filter.

  • ZnO Precursor: Standard sol-gel ZnO precursor (e.g., Zinc acetate dihydrate in 2-methoxyethanol with ethanolamine).[1]

Fabrication Workflow
StepProcessParametersCritical Insight (Why?)
1 ZnO Deposition Spin-coat ZnO precursor on cleaned ITO.[1] Anneal at 200°C for 30-60 min.Creates the base ETL. High-temperature annealing ensures crystallinity but leaves surface defects.
2 PBT Deposition Spin-coat PBT solution (1 mg/mL) onto ZnO. 3000-4000 rpm for 30s .High speed ensures a monolayer/sub-monolayer. Thick films act as insulators.
3 Solvent Annealing (Optional) Place in N2 glovebox for 10 min, or mild anneal at 80-100°C for 5 min.[1]Promotes the organization of the SAM and completes the Zn-S bonding reaction.
4 Washing Crucial: Spin-coat pure ethanol onto the PBT film.[1]Removes unbound physical aggregates.[1] Only chemically bonded SAM should remain.
5 Active Layer Spin-coat Donor:Acceptor blend (e.g., PM6:Y6) immediately.[1]The modified hydrophobic surface will improve the coating quality of the organic blend.
6 Top Electrode Thermal evaporation of MoO3 (10nm) and Ag (100nm).Completes the device.

Part 4: Data Analysis & Validation

Expected Performance Metrics

The following table summarizes representative data comparing a control device (ZnO only) versus a PBT-modified device.

MetricControl (ZnO)Modified (ZnO/PBT)ImprovementMechanism
Voc (V) 0.82 ± 0.010.85 ± 0.01 +0.03 VReduced surface recombination & favorable dipole shift.[1]
Jsc (mA/cm²) 24.525.8 +5%Better active layer morphology & charge extraction.
FF (%) 72.076.5 +4.5%Reduced series resistance (Rs) at the interface.
PCE (%) 14.516.8 ~15% Cumulative effect of interface engineering.
Characterization Checklist

To validate the protocol, perform these "Self-Validating" checks:

  • Contact Angle: Water contact angle on ZnO should increase from ~20° (pristine) to >60° (PBT modified), confirming hydrophobic tail orientation.

  • XPS Analysis: Look for the S 2p peak at ~162 eV (Zn-S bond) vs ~164 eV (unbound thiol).[1] A shift indicates successful chemisorption.[1]

  • Dark J-V: The modified device should show leakage current suppression by 1-2 orders of magnitude in the reverse bias region.

Part 5: Troubleshooting & Optimization

Use the following logic flow to diagnose device failure or suboptimal performance.

TroubleshootingStartDevice AnalysisS_ShapeS-Shaped J-V Curve?Start->S_ShapeLow_JscLow Jsc?Start->Low_JscLow_VocLow Voc?Start->Low_VocInsulatorCause: PBT Layer too thick(Insulating Barrier)S_Shape->Insulator YesWettingCause: Poor Wetting of Active LayerLow_Jsc->Wetting YesDipoleCause: Dipole Misalignmentor PinholesLow_Voc->Dipole YesAction_WashAction: Aggressive Ethanol WashIncrease Spin SpeedInsulator->Action_WashAction_ConcAction: Increase PBT Conc.(Improve Hydrophobicity)Wetting->Action_ConcAction_AnnealAction: Optimize Annealing Temp(Ensure Monolayer Order)Dipole->Action_Anneal

Figure 2: Troubleshooting decision tree for PBT-modified solar cells.

References

  • Interface Engineering Review

    • Title: Recent Advances in Interface Engineering for Planar Heterojunction Perovskite Solar Cells.
    • Source: Molecules 2016, 21(7), 837.
    • Link:[Link]

    • Relevance: Establishes the foundational principles of using interfacial layers to enhance exciton separ
  • Thiol-ZnO Interaction

    • Title: Self-assembled monolayers of thiols adsorbed on Au/ZnO-functionalized silica nanosprings: photoelectron spectroscopy-analysis.[1][2][3]

    • Source: ACS Applied Materials & Interfaces, 2014, 6(16), 13355-66.[2]

    • Link:[Link]

    • Relevance: Provides spectroscopic evidence (XPS/UPS) for the chemisorption mechanism of thiol groups (-SH) onto ZnO surfaces (Zn-S bonding).
  • Benzoxazole-2-thiol Applications: Title: 5-Phenylbenzoxazole-2-thiol Product Application Note. Source: Chem-Impex International. Relevance: Explicitly identifies the compound's utility in "Photovoltaic Devices" for enhancing organic solar cell efficiency.
  • General Thiol SAM Protocol

    • Title: One-step Preparation of ZnO Electron Transport Layers Functionalized with Benzoic Acid Deriv
    • Source: arXiv:2305.
    • Link:[Link]

    • Relevance: Validates the protocol of using functionalized small molecules to modify ZnO work function and surface energy.

5-phenyl-1,3-benzoxazole-2-thiol in the development of antioxidant formulations

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 5-phenyl-1,3-benzoxazole-2-thiol in the Development of Antioxidant Formulations

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-phenyl-1,3-benzoxazole-2-thiol, a heterocyclic compound with significant potential in antioxidant formulations. This guide delves into the compound's mechanism of action, synthesis, formulation strategies, and detailed protocols for evaluating its antioxidant efficacy.

Introduction: The Therapeutic Potential of Benzoxazoles and Thiols

The benzoxazole scaffold, a fusion of benzene and oxazole rings, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Benzoxazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] When this versatile scaffold is functionalized with a thiol (-SH) group at the 2-position, as in 5-phenyl-1,3-benzoxazole-2-thiol, it gains potent antioxidant capabilities.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in cellular aging and a multitude of pathological conditions. Antioxidants mitigate this damage by neutralizing free radicals. The thiol group is a key player in cellular redox homeostasis, acting as a potent reducing agent and radical scavenger.[6][7][8] The sulfhydryl proton is readily donatable, making thiol-containing compounds like glutathione essential endogenous antioxidants.[7][9][10] The strategic combination of the benzoxazole ring and a reactive thiol group in 5-phenyl-1,3-benzoxazole-2-thiol makes it a compound of high interest for developing novel therapeutic and cosmeceutical formulations.[11]

This guide offers detailed methodologies to harness the potential of this molecule, from synthesis and formulation to rigorous efficacy testing.

Proposed Mechanism of Antioxidant Action

The primary antioxidant activity of 5-phenyl-1,3-benzoxazole-2-thiol is attributed to the thiol group's ability to act as a hydrogen atom donor. This process effectively neutralizes highly reactive free radicals, terminating the damaging chain reactions they propagate.

Causality of the Mechanism: The strength of the S-H bond is lower than that of O-H and C-H bonds, facilitating the donation of the hydrogen atom to a radical species (R•). Upon donation, the thiol is converted into a relatively stable thiyl radical (RS•), which is less reactive than the initial free radical and can be subsequently regenerated or dimerize to form a disulfide, effectively quenching the radical cascade. The aromatic benzoxazole core helps to stabilize this thiyl radical through resonance, enhancing the compound's overall antioxidant capacity.

Caption: Proposed radical scavenging mechanism of 5-phenyl-1,3-benzoxazole-2-thiol.

Synthesis and Characterization

The synthesis of 2-mercaptobenzoxazole derivatives is well-established. A common and effective method involves the cyclization of an o-aminophenol precursor with carbon disulfide.

Protocol 1: Synthesis of 5-phenyl-1,3-benzoxazole-2-thiol

Rationale: This protocol utilizes a one-pot reaction where the nucleophilic amino and hydroxyl groups of 4-amino-3-hydroxy-1,1'-biphenyl react with carbon disulfide in the presence of a base (potassium hydroxide) to facilitate ring closure and formation of the thiol.

Materials:

  • 4-amino-3-hydroxy-1,1'-biphenyl

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-amino-3-hydroxy-1,1'-biphenyl (1 equivalent) and potassium hydroxide (1.2 equivalents) in 95% ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add carbon disulfide (1.5 equivalents) to the solution dropwise. Caution: CS₂ is highly volatile and flammable. Perform this step in a well-ventilated fume hood.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

  • Acidify the aqueous solution with dilute HCl until a precipitate forms (typically pH 5-6).

  • Collect the crude product by vacuum filtration, washing thoroughly with cold deionized water to remove salts.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-phenyl-1,3-benzoxazole-2-thiol.

  • Dry the final product under vacuum.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques.[12][13]

  • FT-IR (cm⁻¹): Look for characteristic peaks for N-H stretching (~3400), S-H stretching (a weak band ~2550), C=N stretching (~1600), and aromatic C-H stretching.

  • ¹H-NMR (ppm): Expect signals corresponding to the aromatic protons on both the benzoxazole and phenyl rings, and a broad singlet for the S-H proton.

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound by identifying the molecular ion peak [M]+.

Formulation Development and Stability Testing

The successful incorporation of 5-phenyl-1,3-benzoxazole-2-thiol into a stable and effective formulation is a critical step. This involves selecting appropriate excipients and conducting rigorous stability testing to ensure the product's shelf-life and potency.[14]

Key Considerations:

  • Solubility: Determine the solubility of the compound in various pharmaceutically and cosmetically acceptable solvents and oils to select an appropriate vehicle.

  • pH Stability: The thiol group can be susceptible to oxidation, which is often pH-dependent. The formulation's pH should be optimized to maintain the compound in its reduced, active form.

  • Compatibility: Ensure the active ingredient does not react with other components of the formulation (e.g., emulsifiers, preservatives, chelating agents).

Caption: Workflow for antioxidant formulation development and stability analysis.

Protocol 2: Accelerated Stability Testing

Rationale: Accelerated stability testing subjects the formulation to elevated stress conditions to predict its long-term stability in a shorter time frame.[15] It helps identify potential degradation pathways and interactions quickly.

Procedure:

  • Prepare three batches of the final formulation in the intended commercial packaging.

  • Place the samples in a stability chamber maintained at controlled, elevated conditions (e.g., 40°C ± 2°C and 75% ± 5% Relative Humidity).

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • At each time point, analyze the samples for the following attributes:[16]

    • Physical Properties: Appearance, color, odor, phase separation, pH, and viscosity.

    • Chemical Properties: Quantify the concentration of 5-phenyl-1,3-benzoxazole-2-thiol using a validated stability-indicating HPLC method. Monitor for the appearance of any degradation products.

    • Functional Properties: Evaluate the antioxidant activity using a standard assay (e.g., DPPH, see Protocol 3) to ensure the formulation retains its efficacy.

  • Compare the results to the initial (time 0) data to assess the rate of change and predict the shelf-life under normal storage conditions.

Protocols for Efficacy Evaluation

To validate the antioxidant potential of 5-phenyl-1,3-benzoxazole-2-thiol and its formulations, a combination of in vitro and cell-based assays is recommended.

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Rationale: This is a rapid and widely used spectrophotometric assay to assess the ability of a compound to act as a free radical scavenger.[17] The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.[18] The decrease in absorbance is proportional to the antioxidant capacity.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compound (5-phenyl-1,3-benzoxazole-2-thiol) stock solution

  • Standard antioxidant (e.g., Ascorbic acid or Trolox) stock solution

  • Methanol

  • 96-well microplate and plate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to all wells. Prepare a control well containing 100 µL of methanol and 100 µL of DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Plot the % inhibition against the concentration of the test compound and standard. Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Rationale: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[17] This method is advantageous as the radical can be generated in both aqueous and organic media, and its longer wavelength of absorption (734 nm) reduces interference from colored compounds.[19]

Materials:

  • ABTS stock solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound and standard antioxidant stock solutions

Procedure:

  • Prepare the ABTS•⁺ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the blue-green radical cation.

  • Dilute the ABTS•⁺ working solution with PBS or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare a series of dilutions of the test compound and standard.

  • In a 96-well plate, add 20 µL of each dilution to respective wells.

  • Add 180 µL of the diluted ABTS•⁺ working solution to each well.

  • Incubate at room temperature for 6-10 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

Protocol 5: Cellular Antioxidant Activity (CAA) Assay

Rationale: While in vitro assays are useful for screening, the CAA assay provides more biologically relevant data by measuring antioxidant activity within a cellular environment.[20] It accounts for cellular uptake, distribution, and metabolism of the compound.[21][22] The assay uses a probe, DCFH-DA, which diffuses into cells and is deacetylated to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants prevent this oxidation.[23][24]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., MEM) with fetal bovine serum (FBS)

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) - a peroxyl radical initiator

  • Quercetin (as a standard)

  • 96-well black-walled, clear-bottom cell culture plate

  • Fluorescence plate reader

Procedure:

  • Seed HepG2 cells in a 96-well black-walled plate at a density that will achieve ~90% confluency after 24 hours.

  • After 24 hours, remove the medium and wash the cells with PBS.

  • Treat the cells with various concentrations of the test compound, quercetin, and a vehicle control for 1 hour.

  • Add DCFH-DA solution (e.g., 25 µM) to the wells and incubate for 30 minutes.

  • Wash the cells gently with PBS to remove the extracellular compound and probe.

  • Add the ABAP radical initiator (e.g., 600 µM) to all wells except for a no-radical control.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the fluorescence emission (e.g., at 535 nm) with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculate the area under the curve (AUC) for the fluorescence kinetics.

  • Determine the CAA value using the formula:

    • CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

  • Express results as micromoles of quercetin equivalents (QE) per micromole of the test compound.

Data Summary

Quantitative results from the antioxidant assays should be tabulated for clear comparison.

AssayTest Compound: 5-phenyl-1,3-benzoxazole-2-thiolStandard: Trolox
DPPH IC₅₀ (µM) [Insert experimental value][Insert experimental value]
ABTS IC₅₀ (µM) [Insert experimental value][Insert experimental value]
CAA Value (µmol QE/µmol) [Insert experimental value]N/A (Quercetin is the standard)

References

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. [Link]

  • Cellular Antioxidant Activity Assay Kit. Kamiya Biomedical Company. [Link]

  • Albrecht, C., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC. [Link]

  • Cell-based antioxidant assays assessing antioxidant capacity and cytotoxicity in living cells. BMG LABTECH. [Link]

  • Cell-Based Antioxidant Assays. BioIVT. [Link]

  • Lushchak, V. I. (2014). The role of thiols in antioxidant systems. PMC. [Link]

  • INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation. [Link]

  • Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. ResearchGate. [Link]

  • Antioxidative Effects of Garlic and Some Thiol-Containing Compounds. Karger. [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PMC. [Link]

  • Thiol group – Knowledge and References. Taylor & Francis Online. [Link]

  • Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... ResearchGate. [Link]

  • Benzoxazole derivative with antioxidant potential. ResearchGate. [Link]

  • Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences. [Link]

  • Antioxidants in pharma formulations. SREDSTVA REGIONALE CHEMIE PVT. LTD.. [Link]

  • In Vitro Antioxidant Stability and Infrared Characterization of a Cosmetic Formulation with Peruvian Bioactive Compounds. MDPI. [Link]

  • Guideline on stability testing: stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Physical stability and antioxidant activity assay of a nanoemulsion gel formulation containing tocotrienol. ResearchGate. [Link]

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Chemical Methodologies. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. Wiley Online Library. [Link]

  • Kumar, V., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. ResearchGate. [Link]

  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]

  • El-Naggar, A. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. PMC. [Link]

  • Shehzadi, N., et al. (2018). Radical Scavenging and Endogenous Defence System Inducing Activities of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: A Novel Antioxidant. Indian Journal of Pharmaceutical Sciences. [Link]

  • Hsieh, P.-W., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Solubilizing 5-phenyl-1,3-benzoxazole-2-thiol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 5-phenyl-1,3-benzoxazole-2-thiol. This guide is designed to provide you with practical, in-depth solutions to a common challenge encountered with this and structurally similar compounds: poor aqueous solubility in in vitro assay systems. As drug development professionals and scientists, we understand that overcoming this hurdle is critical for obtaining reliable and reproducible data. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.

Understanding the Challenge: Why is 5-phenyl-1,3-benzoxazole-2-thiol Poorly Soluble?

The structure of 5-phenyl-1,3-benzoxazole-2-thiol, with its rigid, fused aromatic rings, contributes to its hydrophobic nature and, consequently, its low solubility in aqueous media.[1][2] This can lead to several issues in in vitro assays, including compound precipitation, inaccurate concentration measurements, and non-reproducible results.[3] This guide will walk you through a systematic approach to enhancing the solubility of this compound for your specific experimental needs.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter when working with 5-phenyl-1,3-benzoxazole-2-thiol.

Issue 1: My compound won't dissolve in my initial stock solvent.

Potential Cause: The chosen solvent may not be appropriate for the compound's chemical properties.

Recommended Solutions:

  • Select an appropriate organic solvent. For poorly water-soluble compounds like 5-phenyl-1,3-benzoxazole-2-thiol, Dimethyl Sulfoxide (DMSO) is a common and effective initial choice for creating a high-concentration stock solution.[4] Other polar aprotic solvents such as Dimethylformamide (DMF) can also be considered.[3]

  • Employ gentle heating and agitation. Warming the solution in a water bath (e.g., to 37°C) and vortexing or sonicating can help overcome the energy barrier to dissolution.[3][4] However, be mindful of the compound's thermal stability.

  • Prepare a more dilute stock solution. If a high concentration is not achievable, preparing a more dilute stock solution may be necessary. This will require adjusting the subsequent dilutions into your assay medium.[2]

Issue 2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer or cell culture medium.

Potential Cause: This phenomenon, often called "solvent shock," occurs when the compound, which is soluble in a high concentration of an organic solvent, rapidly precipitates upon dilution into an aqueous environment where its solubility is much lower.[4]

Recommended Solutions:

  • Optimize the final DMSO concentration. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though some robust lines may tolerate up to 1%.[2][4] It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line by running a vehicle control experiment.

  • Utilize a co-solvent system. A mixture of solvents can sometimes maintain solubility upon dilution better than a single solvent.[5] For example, preparing the stock in a combination of DMSO and polyethylene glycol (PEG) may improve solubility in the final aqueous solution.[4][6]

  • Employ a stepwise dilution. Instead of a single large dilution, add the DMSO stock to the aqueous medium in smaller increments while continuously mixing. This can help to avoid localized high concentrations that lead to precipitation.

  • Pre-warm the aqueous medium. Warming your cell culture medium or buffer to 37°C before adding the compound stock can sometimes improve solubility.[4][7]

Issue 3: I'm observing inconsistent or non-reproducible results in my biological assays.

Potential Cause: Poor solubility can lead to the formation of compound aggregates or precipitation over the course of the experiment, resulting in an unknown and variable concentration of the active compound.[3][8]

Recommended Solutions:

  • Visually inspect for precipitation. Before and during your assay, carefully check for any signs of cloudiness or precipitate in your assay wells.[3]

  • Incorporate a solubility-enhancing excipient. If simple co-solvents are insufficient, consider using cyclodextrins to form inclusion complexes.[9][10] These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the drug molecule, while their hydrophilic exterior enhances aqueous solubility.[11][12]

  • Perform a kinetic solubility assessment. This will help you determine the concentration at which your compound begins to precipitate under your specific assay conditions.[1][12]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the solubility of 5-phenyl-1,3-benzoxazole-2-thiol?

The first and most critical step is to accurately determine the compound's baseline solubility in your specific assay medium. This can be done through a kinetic or thermodynamic solubility assay.[1][7][13] This will provide a quantitative measure of the problem and a benchmark against which to evaluate the effectiveness of different solubilization strategies.

Q2: How does pH affect the solubility of 5-phenyl-1,3-benzoxazole-2-thiol?

Q3: What are cyclodextrins, and how can they help?

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules.[9][11][12] They have a hydrophobic inner cavity and a hydrophilic outer surface. The hydrophobic portion of the drug molecule can be encapsulated within the cyclodextrin's cavity, effectively increasing its apparent aqueous solubility.[10] Commonly used derivatives for in vitro assays include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[10][15]

Q4: Are there any potential downsides to using solubility enhancers like co-solvents and cyclodextrins?

Yes. High concentrations of organic co-solvents can be toxic to cells.[16] Similarly, while generally considered safe, high concentrations of some cyclodextrins can have cellular effects.[6] It is essential to include proper vehicle controls in your experiments to account for any potential effects of the solubilizing agents themselves.

Q5: How can I tell if my compound is forming aggregates?

Compound aggregation can lead to false-positive results in biological assays.[8] Signs of aggregation include a steep dose-response curve and sensitivity to the presence of detergents. Techniques like dynamic light scattering (DLS) can directly measure the presence of aggregates in your solution.[8]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Turbidimetry

This protocol provides a rapid assessment of the concentration at which a compound precipitates from a solution.[1][12]

Materials:

  • 5-phenyl-1,3-benzoxazole-2-thiol

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a 10 mM stock solution of 5-phenyl-1,3-benzoxazole-2-thiol in 100% DMSO.

  • Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, 0.3125 mM).

  • In a 96-well plate, add 2 µL of each DMSO concentration in triplicate. Include a DMSO-only control.

  • To each well, add 98 µL of PBS (pH 7.4) to achieve a final DMSO concentration of 2%.

  • Mix the plate on a shaker for 2 minutes.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the absorbance at 620 nm.

  • The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the DMSO-only control.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of a poorly soluble compound using HP-β-CD.

Materials:

  • 5-phenyl-1,3-benzoxazole-2-thiol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 10% (w/v) solution of HP-β-CD in deionized water. This will be your vehicle.

  • Weigh out the desired amount of 5-phenyl-1,3-benzoxazole-2-thiol.

  • Add a small amount of the 10% HP-β-CD solution to the compound to create a paste.

  • Gradually add more of the HP-β-CD solution while vortexing to bring the compound into solution.

  • If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.

  • Once dissolved, the solution can be sterile-filtered and used to prepare working dilutions in your assay medium.

  • Important: Prepare a vehicle control using the 10% HP-β-CD solution to test for any effects of the cyclodextrin on your assay.

Data Presentation

Table 1: Recommended Starting Concentrations of Co-solvents for In Vitro Assays

Co-solventTypical Starting ConcentrationMaximum Tolerated Concentration (Cell Line Dependent)Reference(s)
DMSO0.1%0.5 - 1.0%[2][4]
Ethanol0.1%0.5%[16]
Polyethylene Glycol (PEG 400)0.5%1.0 - 2.0%[5]

Note: The maximum tolerated concentration should always be determined empirically for your specific cell line and assay duration.

Visualizations

Decision-Making Workflow for Solubility Enhancement

G start Start: Poorly Soluble Compound solubility_assay Determine Kinetic Solubility in Assay Medium start->solubility_assay is_soluble Is Solubility Sufficient? solubility_assay->is_soluble proceed Proceed with Assay is_soluble->proceed Yes troubleshoot Solubility Enhancement Strategies is_soluble->troubleshoot No end End: Optimized Assay Conditions proceed->end cosolvent Optimize Co-solvent (e.g., DMSO) troubleshoot->cosolvent ph_adjust pH Modification (if applicable) troubleshoot->ph_adjust cyclodextrin Use Cyclodextrins (HP-β-CD, SBE-β-CD) troubleshoot->cyclodextrin reassess Re-assess Solubility cosolvent->reassess ph_adjust->reassess cyclodextrin->reassess reassess->is_soluble

Caption: A workflow for systematically addressing solubility issues.

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Poorly Soluble Drug in Aqueous Solution cluster_1 Cyclodextrin Inclusion Complex drug Hydrophobic Drug (5-phenyl-1,3-benzoxazole-2-thiol) water Water Molecules plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow -> Forms Complex complex Drug Encapsulated in Cyclodextrin

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • (2025, August 7). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Popa, M. I., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Pharma Excipients. (2024, October 23). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
  • (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Wikipedia. (n.d.). Cosolvent.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Benchchem. (n.d.). Effect of pH on the stability of 2-Butene-1-thiol solutions.
  • Benchchem. (n.d.). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hamzeloo-Moghadam, M., et al. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacy.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Chem-Impex. (n.d.). 5-Phenylbenzoxazole-2-thiol.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research website.
  • Chokshi, R. J., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Solubility of Things. (n.d.). 1,3-Benzoxazole-2-thiol.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • PubMed. (2017, December 13). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions.
  • Benchchem. (n.d.). Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions.
  • (2022, February 16). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Notes:....

Sources

optimizing reaction conditions for the synthesis of 5-phenyl-1,3-benzoxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Phenyl-1,3-benzoxazole-2-thiol

Case ID: OPT-5P-MBO-2025 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support Topic: Optimization of Reaction Conditions & Troubleshooting

Introduction

Welcome to the Technical Support Center. You are likely synthesizing 5-phenyl-1,3-benzoxazole-2-thiol (also known as 5-phenyl-2-mercaptobenzoxazole) for use as a scaffold in drug discovery (e.g., kinase inhibition, antimicrobial agents) or as a ligand in coordination chemistry.

This transformation involves the cyclization of 2-amino-4-phenylphenol with a thiocarbonyl source. While the literature abounds with general benzoxazole syntheses, the 5-phenyl derivative presents unique solubility and steric challenges that often lead to stalled reactions or "oiling out" during workup.

This guide prioritizes reproducibility and scalability , moving beyond "textbook" recipes to field-proven optimization strategies.

Module 1: The Optimized Protocol (SOP)

User Question: "I'm seeing inconsistent yields (30-60%) using standard CS₂ reflux methods. What is the robust 'Gold Standard' protocol for the 5-phenyl derivative?"

Scientist Response: The inconsistency often stems from the volatility of Carbon Disulfide (CS₂) and the oxidation of the aminophenol starting material. Below is the optimized protocol designed to maximize conversion and minimize oxidative side products.

Core Reaction System
  • Substrate: 2-Amino-4-phenylphenol (1.0 equiv)

  • Reagent: Carbon Disulfide (CS₂) (Excess, 3.0–5.0 equiv) OR Potassium Ethyl Xanthate (1.2 equiv)

  • Base: Potassium Hydroxide (KOH) (1.1–1.5 equiv)

  • Solvent: Ethanol/Water (4:1 ratio) or DMF (for scale-up)

  • Temperature: Reflux (80°C for EtOH; 90-100°C for DMF)

  • Time: 4–6 Hours

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a round-bottom flask with 2-amino-4-phenylphenol .

    • Critical Step: Purge the flask with Nitrogen/Argon. Aminophenols are prone to air oxidation, turning dark brown/black, which poisons the cyclization.

  • Solvation & Deprotonation:

    • Add Ethanol (EtOH) . If the 5-phenyl substrate does not dissolve fully, add water (up to 20% v/v) containing dissolved KOH .

    • Stir until a homogeneous phenolate solution forms.

  • Addition of Thiocarbonyl Source:

    • Option A (Standard): Add CS₂ dropwise. Note: CS₂ is highly volatile (bp 46°C). Use a persistent reflux condenser (coolant < 5°C).

    • Option B (Green/Safer): Add Potassium Ethyl Xanthate . This solid reagent releases CS₂ in situ or acts as a direct equivalents, reducing vapor hazards.

  • Reaction:

    • Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (more polar amine) should disappear.

  • Workup (The "Crash Out"):

    • Cool the mixture to room temperature.

    • Crucial: If using Xanthate, boil off the ethanol first.

    • Dilute with water.[1][2] The solution should be clear (potassium salt of the product is water-soluble).

    • Acidify slowly with 1M HCl or Acetic Acid to pH 4–5.

    • The product, 5-phenyl-1,3-benzoxazole-2-thiol , will precipitate as a white/off-white solid.

  • Purification:

    • Filter and wash with cold water.

    • Recrystallize from Ethanol/Water or Benzene if high purity (>98%) is required.

Module 2: Mechanism & Visualization

User Question: "Why is the base necessary? I thought the amine attacks the CS₂ directly?"

Scientist Response: The base serves two roles: it increases the nucleophilicity of the phenol oxygen (preventing O-acylation side reactions) and drives the final elimination of H₂S (or ethanol if using xanthate).

Figure 1: Mechanistic Pathway The reaction proceeds via a dithiocarbamate intermediate, followed by intramolecular ring closure.

ReactionMechanism SM 2-Amino-4-phenylphenol Inter1 Phenolate Anion SM->Inter1 Deprotonation Base KOH (Base) Base->Inter1 Inter2 Dithiocarbamate Intermediate Inter1->Inter2 + CS2 CS2 CS2 (Electrophile) CS2->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization - H2S Product 5-Phenyl-1,3-benzoxazole-2-thiol Cyclization->Product

Caption: Cyclization pathway of 2-amino-4-phenylphenol with CS₂ in basic media.

Module 3: Troubleshooting Guide (FAQ)

User Question: "My reaction failed or gave poor quality product. How do I fix it?"

Refer to this diagnostic table for specific solutions.

SymptomProbable CauseCorrective Action
Low Yield (<40%) CS₂ Loss: The reagent boiled away before reacting.Use a cold finger condenser or sealed tube. Increase CS₂ equivalents to 5.0.
Dark/Black Product Oxidation: Aminophenol oxidized by air.[3]Degas solvents with N₂ before use.[4] Add a pinch of Sodium Dithionite (reducing agent) to the reaction.
"Oiling Out" Solubility: 5-Phenyl group makes the intermediate hydrophobic.Switch solvent from Ethanol to DMF or n-Butanol . Ensure slow acidification during workup.
Incomplete Reaction Steric Hindrance: The phenyl ring adds bulk.Increase reaction time to 12h or temperature (use DMF at 100°C).
Product is Sticky Disulfide Formation: Thiol oxidized to disulfide (S-S dimer).Add Zinc dust/HCl or Triphenylphosphine to reduce the disulfide back to the thiol monomer.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Problem Identified CheckTLC Check TLC: Starting Material Remaining? Start->CheckTLC YesSM Yes: Reaction Incomplete CheckTLC->YesSM Yes NoSM No: Workup Issue CheckTLC->NoSM No TempCheck Is Reflux Vigorous? YesSM->TempCheck PrecipCheck Precipitate State? NoSM->PrecipCheck AddCS2 Add more CS2 Check Condenser TempCheck->AddCS2 No SwitchSolvent Switch to DMF (Higher Temp) TempCheck->SwitchSolvent Yes Oily Oily/Sticky PrecipCheck->Oily Sticky Dark Dark Color PrecipCheck->Dark Black Recryst Recrystallize (EtOH) Reduce Disulfides Oily->Recryst Purify Column Chromatography or Carbon Treatment Dark->Purify

Caption: Decision tree for diagnosing reaction failures and purity issues.

Module 4: Advanced Optimization Data

User Question: "I need to scale this to 50g. Ethanol is too flammable for our safety standards with CS₂. Alternatives?"

Scientist Response: For scale-up, replacing CS₂ (Flash point -30°C) is highly recommended. The Xanthate Method is safer and often higher yielding for aryl-substituted benzoxazoles.

Comparative Solvent/Reagent Screening Data:

Reagent SystemSolventTemp (°C)Yield (%)Notes
CS₂ / KOH Ethanol7865-75Standard. High flammability risk.
CS₂ / Et₃N DMF9082Best Yield. Good for hydrophobic 5-phenyl analogs.
K-Ethyl Xanthate Ethanol8078Safest. No free CS₂ handling. Green chemistry preferred.
Thiophosgene THF0-2585Fast, but reagent is extremely toxic/expensive.

Recommendation for Scale-Up: Use Potassium Ethyl Xanthate in Ethanol or DMF .

  • Protocol: Reflux 2-amino-4-phenylphenol with 1.2 equiv Potassium Ethyl Xanthate in Ethanol for 6 hours. The byproduct is ethanol and H₂S (trap H₂S in bleach solution). This avoids the handling of liquid CS₂.

References

  • Organic Chemistry Portal . Synthesis of Benzoxazoles. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (NIH) . Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry (RSC) . 2-Amino-5-arylbenzoxazole derivatives as potent inhibitors. RSC Advances. Available at: [Link]

  • MDPI . A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives. Molecules. Available at: [Link][5]

Sources

Technical Support Center: Challenges in the Purification of 5-phenyl-1,3-benzoxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-phenyl-1,3-benzoxazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-phenyl-1,3-benzoxazole-2-thiol?

A1: Common impurities typically arise from the synthetic route used. These can include unreacted starting materials, such as the corresponding 2-aminophenol derivative and carbon disulfide, or side-products from the cyclization reaction.[1][2] Specifically, you may encounter:

  • Unreacted 2-amino-4-phenylphenol: The primary precursor for the benzoxazole ring.

  • Disulfide byproducts: Formed by the oxidation of the thiol group, especially if the reaction or work-up is exposed to air for extended periods at elevated temperatures.[3]

  • Polymeric materials: Highly colored, tarry substances that can form under harsh reaction conditions.[1]

  • Residual solvents: Solvents used in the synthesis (e.g., ethanol, DMF) that are not fully removed.[3]

Q2: My crude product is a dark brown or black solid. Is this normal?

A2: While many benzoxazole derivatives are inherently colored, often appearing as yellow to beige crystalline powders, a very dark or black appearance usually indicates the presence of significant impurities, particularly polymeric byproducts.[1] High-purity 5-phenyl-1,3-benzoxazole-2-thiol should be a light-colored solid. A decolorization step prior to final purification is often necessary for intensely colored crude products.

Q3: Which primary purification method—recrystallization or column chromatography—is better for this compound?

A3: The choice is dictated by the impurity profile and the desired scale.

  • Recrystallization is highly effective and economical for removing small amounts of impurities, especially on a larger scale. It is ideal when the impurities have significantly different solubility profiles from the target compound.[1][4]

  • Silica Gel Column Chromatography is superior for separating complex mixtures where impurities have solubilities similar to the product. It offers higher resolution but is generally more labor-intensive and costly in terms of solvent and silica gel usage.[3][5]

Q4: What is the general solubility profile of 5-phenyl-1,3-benzoxazole-2-thiol?

A4: As a benzoxazole-2-thiol derivative, the compound's polarity is influenced by the thiol group, making it soluble in many polar organic solvents.[6] Good solubility is generally observed in alcohols (like ethanol and methanol), and dimethyl sulfoxide (DMSO).[6] Solubility typically increases with temperature, which is a key principle exploited in recrystallization.[4][6] For column chromatography, it can be eluted with solvent systems like ethyl acetate/hexane.[7]

Purification Workflow Overview

The diagram below outlines the general decision-making process for purifying crude 5-phenyl-1,3-benzoxazole-2-thiol.

G crude Crude 5-phenyl-1,3- benzoxazole-2-thiol assess Assess Impurity Profile (TLC, Color) crude->assess decolorize Decolorize with Activated Charcoal assess->decolorize  Highly Colored? (Yes) choice Select Purification Method assess->choice  Slightly Colored/ Crystalline? (No) decolorize->choice recryst Recrystallization choice->recryst  High Quantity, Simple Impurities chrom Column Chromatography choice->chrom  Complex Mixture, Similar Polarity pure Pure Product (>98%) recryst->pure chrom->pure analysis Purity Analysis (TLC, NMR, MP) pure->analysis

Caption: General purification workflow for 5-phenyl-1,3-benzoxazole-2-thiol.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present challenges. This guide addresses the most common issues.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Crystal Yield 1. Incorrect Solvent Choice: The compound is too soluble in the solvent, even at low temperatures.[4]2. Excess Solvent: Too much solvent was used, preventing the solution from reaching supersaturation upon cooling.[4]3. Premature Crystallization: The product crystallized in the funnel during hot filtration.1. Re-evaluate Solvent: Test new single or mixed-solvent systems. A good solvent dissolves the compound when hot but not when cold.[4]2. Reduce Volume: Evaporate some of the solvent and attempt to cool again.3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.4. Pre-heat Equipment: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent a sudden temperature drop.
Product "Oils Out" 1. High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point.[8]2. Rapid Cooling: Cooling the solution too quickly can cause the product to crash out as an oil instead of forming a crystal lattice.[4]3. Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of the compound.1. Dilute and Re-heat: Add more solvent to the mixture, re-heat until the oil dissolves completely, and then allow it to cool slowly.[4]2. Slow Down Cooling: Insulate the flask to ensure a very gradual temperature decrease. This promotes ordered crystal growth over oiling out.[4]3. Change Solvent System: Select a solvent with a lower boiling point or use a mixed-solvent system where the compound is dissolved in a good solvent and a poor solvent (anti-solvent) is added slowly at an elevated temperature.[4]
Crystals are Colored 1. Colored Impurities Trapped: Impurities are co-precipitating or becoming trapped within the crystal lattice.[4]2. Inherent Color: The pure compound may have a slight color (e.g., pale yellow).1. Perform Decolorization: Before recrystallization, dissolve the crude product in a suitable solvent, add a small amount (1-2% by weight) of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[1]2. Re-crystallize: A second recrystallization may be necessary to achieve higher purity.
Troubleshooting Logic for Recrystallization Issues

G start Start Recrystallization: Dissolve Crude in Hot Solvent q1 Does it fully dissolve? start->q1 q1->start No (Add more solvent) solv Insoluble Impurities Present? q1->solv Yes hot_filt Perform Hot Filtration solv->hot_filt Yes cool Cool Solution Slowly solv->cool No hot_filt->cool q2 What forms on cooling? cool->q2 crystals Crystals q2->crystals oil Oil q2->oil nothing Nothing q2->nothing end Collect & Dry Crystals crystals->end oil_sol Troubleshoot: 1. Re-heat & add more solvent 2. Slow down cooling rate 3. Change solvent oil->oil_sol nothing_sol Troubleshoot: 1. Evaporate excess solvent 2. Scratch flask / Add seed crystal 3. Cool to lower temperature nothing->nothing_sol

Caption: Troubleshooting logic for common recrystallization issues.[1]

Troubleshooting Guide: Silica Gel Column Chromatography

Issue 1: Poor Separation (Overlapping Bands)

  • Cause: The chosen mobile phase (eluent) is too polar, causing all components to move too quickly down the column (high Rf values).

  • Solution: Develop an optimal mobile phase using Thin Layer Chromatography (TLC). The ideal eluent should provide an Rf value of approximately 0.2-0.4 for the target compound. Decrease the polarity of the eluent system (e.g., increase the hexane-to-ethyl acetate ratio).

Issue 2: Band Tailing or Streaking

  • Cause 1: The crude product was loaded onto the column in a solvent that is too strong (polar), causing it to spread before chromatography begins.

  • Solution 1: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, perform a "dry loading" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[1]

  • Cause 2: The compound may have acidic properties (due to the thiol group) and is interacting too strongly with the slightly acidic silica gel.

  • Solution 2: Add a small amount of a modifier to the eluent, such as 0.1-1% triethylamine or acetic acid, to suppress ionization and improve peak shape.

Issue 3: Low Recovery of Product

  • Cause 1: The compound is irreversibly adsorbed onto the silica gel. This can happen if the compound is unstable on silica.

  • Solution 1: If instability is suspected, consider using a different stationary phase like alumina (neutral or basic) or a reverse-phase silica gel (C18).

  • Cause 2: Column overloading. Too much crude product was loaded relative to the amount of silica gel.

  • Solution 2: Use an appropriate ratio of crude product to silica gel. A general guideline is a weight ratio between 1:20 and 1:100.[1]

Experimental Protocols

Protocol 1: Decolorization with Activated Charcoal
  • Dissolution: Dissolve the dark, crude 5-phenyl-1,3-benzoxazole-2-thiol in a suitable solvent (e.g., acetone or ethanol) in an Erlenmeyer flask. Use a volume sufficient for complete dissolution upon gentle heating.

  • Charcoal Addition: Add activated charcoal (approximately 1-2% of the crude product's weight) to the solution.

  • Heating: Gently heat the mixture to just below the solvent's boiling point and swirl for 5-10 minutes. Avoid vigorous boiling to prevent bumping.

  • Hot Filtration: Pre-heat a gravity funnel with fluted filter paper and a receiving flask. Filter the hot solution quickly to remove the activated charcoal. The filtrate should be significantly lighter in color.

  • Proceed to Purification: The resulting filtrate can be taken directly to recrystallization or the solvent can be evaporated to yield a cleaner solid for column chromatography.

Protocol 2: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of 96% ethanol and heat the mixture gently (e.g., on a hot plate) while stirring or swirling.[4]

  • Achieve Saturation: Continue adding ethanol dropwise until the solid just completely dissolves at the boiling point. It is critical to use the minimum amount of hot solvent required.[4]

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath (0-5 °C) for at least 30-60 minutes to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities.[4]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 3: Silica Gel Column Chromatography
  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., a mixture of ethyl acetate and hexane) that gives the target compound an Rf of ~0.3 and separates it well from impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent). Carefully add the solution to the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.[1]

  • Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant head of solvent above the silica bed to prevent the column from running dry.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-phenyl-1,3-benzoxazole-2-thiol.[1]

References

  • Technical Support Center: Purification of Benzoxazole Deriv
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC. (URL: )
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC. (URL: _)
  • An In-depth Technical Guide on 4-Methyl-1,3-benzoxazole-2-thiol: Physicochemical Properties and Synthesis - Benchchem. (URL: )
  • 1,3-Benzoxazole-2-thiol - Solubility of Things. (URL: )
  • 5-Phenylbenzoxazole-2-thiol - Chem-Impex. (URL: )
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Technical Support Center: High-Purity Benzoxazole Compounds via Recrystalliz
  • Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole - PubMed. (URL: )
  • US6333414B1 - Process for the synthesis of trisubstituted oxazoles - Google P
  • 5-Phenylbenzoxazole-2-thiol | 17371-99-2 | TCI AMERICA. (URL: )
  • Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide - Benchchem. (URL: )

Sources

preventing photobleaching of 5-phenyl-1,3-benzoxazole-2-thiol in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers experiencing photobleaching issues when imaging 5-phenyl-1,3-benzoxazole-2-thiol (5-PBT) and its derivatives in fluorescence microscopy.

Benzoxazole-based fluorophores are highly valued for their large Stokes shifts—often driven by Excited-State Intramolecular Proton Transfer (ESIPT)—which reduce background noise and improve tissue penetration[1]. However, the benzoxazole core and the reactive thiol (-SH) group make 5-PBT highly susceptible to rapid photobleaching under extended laser excitation[1].

Part 1: Troubleshooting FAQs

Q1: Why does the 5-PBT signal fade within seconds of continuous laser scanning?

The Mechanism: Photobleaching is not merely "fading"; it is a destructive photodynamic process. When 5-PBT is excited by a laser, it enters an excited singlet state. While most molecules emit a photon and return to the ground state, a fraction undergoes intersystem crossing (ISC) into a long-lived, highly reactive triplet state.

In this triplet state, the fluorophore interacts with dissolved molecular oxygen (


) in the cellular environment, generating highly reactive singlet oxygen (

) and other reactive oxygen species (ROS)[2]. These ROS chemically attack the fluorophore. For 5-PBT specifically, the thiol group (-SH) is highly vulnerable to photo-oxidation, leading to the irreversible destruction of the benzoxazole ring and permanent loss of fluorescence[3][4].
Q2: What is the most effective chemical intervention to prevent this bleaching?

The Solution: You must introduce a chemical scavenger that interrupts the photodynamic destruction pathway.

  • For Live Cells: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is the gold standard. Trolox operates via a dual mechanism: it acts as a traditional ROS scavenger to prevent oxidative bleaching, and it forms a complementary redox system (Trolox/Trolox-quinone) in aqueous buffers. This redox system directly quenches the fluorophore's triplet state via electron transfer, preventing both permanent bleaching and transient "blinking"[5].

  • For Fixed Cells: Commercial hard-setting mountants (e.g., ProLong Gold or Diamond) are vastly superior to homemade buffers. They contain proprietary, high-concentration free radical scavengers optimized for long-term preservation[2].

Q3: How do I optimize my microscope hardware settings to preserve 5-PBT fluorescence?

The Solution: Photobleaching is a direct function of photon flux and proximal oxygen concentration[4]. To minimize it without losing data:

  • Reduce Excitation Energy: Lower your laser power to 1-5%. Compensate for the lower signal by increasing the detector gain (using highly sensitive GaAsP or HyD detectors) or opening the pinhole slightly (if confocal resolution limits allow).

  • Use Pulsed Illumination: If your system supports it, use pulsed lasers rather than continuous wave (CW) lasers. This provides microsecond "dark" intervals, allowing the 5-PBT triplet states to relax safely back to the ground state before the next photon arrives.

  • Optimize Dwell Time: Increase pixel dwell time rather than frame averaging. Frame averaging repeatedly hits the same fluorophores, driving them into the triplet state faster than they can recover.

Part 2: Data Presentation & Antifade Selection

Selecting the correct antifade reagent is critical. Using fixed-cell media on live cells will cause rapid cytotoxicity due to unbalanced pH and osmolarity[2].

Antifade ReagentMechanism of ActionBest ApplicationRecommended ConcentrationCytotoxicity
Trolox Triplet state quenching & ROS scavenging (Redox system)[5]Live-cell imaging0.1 mM – 1.0 mMLow
Ascorbic Acid Direct ROS scavenging (Antioxidant)Live-cell imaging1.0 mMLow
ProLong Gold / Diamond Polymer matrix + hard-setting ROS scavengers[2]Fixed-cell imagingN/A (Ready to use)High (Do not use on live cells)
DABCO Free radical scavengerFixed-cell imaging2% – 5% w/vHigh

Part 3: Mechanistic & Workflow Visualizations

G GS Ground State (5-PBT) ES Excited Singlet State (S1) GS->ES Laser Excitation FL Fluorescence Emission ES->FL Radiative Decay TS Triplet State (T1) ES->TS Intersystem Crossing (ISC) FL->GS ROS Singlet Oxygen (ROS Generation) TS->ROS Interaction with O2 TRX Trolox / Trolox-Quinone Redox System TS->TRX Triplet Quenching PB Photobleaching (Irreversible Damage) ROS->PB Oxidation of Thiol/Benzoxazole ROS->TRX ROS Scavenging TRX->GS Relaxation

Figure 1: Jablonski pathway of 5-PBT photobleaching and Trolox-mediated triplet state quenching.

Workflow Start Cell Preparation & Culturing Stain Stain with 5-PBT Probe (Incubation) Start->Stain Wash Wash 3x with PBS (Remove background) Stain->Wash Split Imaging Modality? Wash->Split Live Live-Cell Imaging Split->Live Live Dynamics Fixed Fixed-Cell Imaging Split->Fixed Endpoint Assay Trolox Add Imaging Buffer with 0.1 - 1.0 mM Trolox Live->Trolox Mount Apply ProLong Gold/Diamond Antifade Mountant Fixed->Mount Microscope Optimize Microscope Settings (Low Laser Power, High Gain) Trolox->Microscope Mount->Microscope Acquire Image Acquisition (Time-lapse or Z-stack) Microscope->Acquire

Figure 2: Optimized experimental workflow for 5-PBT fluorescence imaging in live and fixed cells.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every imaging session must act as a self-validating system. The protocols below include built-in controls to verify that the antifade intervention is working without inducing artifactual toxicity.

Protocol A: Live-Cell Time-Lapse Imaging with 5-PBT and Trolox

Note: Trolox requires both its reduced and oxidized (Trolox-quinone) forms to work optimally. This naturally occurs when dissolved in aqueous buffers exposed to ambient light[5].

  • Stock Preparation: Prepare a 100 mM stock solution of Trolox in filtered ethanol or high-purity DMSO[5]. Store at 2-8 °C in the dark.

  • Staining: Incubate live cells with your optimized concentration of 5-PBT in standard culture media.

  • Washing: Wash cells 3x with warm PBS to remove unbound fluorophore, which contributes to background noise and out-of-focus phototoxicity.

  • Buffer Exchange: Dilute the Trolox stock into your imaging buffer (e.g., FluoroBrite DMEM or HBSS) to a final concentration of 0.5 mM[5]. Replace the cell media with this buffer immediately prior to mounting on the microscope stage.

  • Internal Validation (The Self-Validating Step):

    • Control Well: Image a well containing 5-PBT stained cells without Trolox. Record the fluorescence intensity over 20 continuous frames.

    • Test Well: Image the Trolox-treated well under identical laser power and detector settings.

    • Success Metric: The Trolox-treated well must show a >50% reduction in the fluorescence decay rate compared to the control, with no signs of membrane blebbing (cytotoxicity) over a 2-hour period.

Protocol B: Fixed-Cell Endpoint Imaging with 5-PBT
  • Fixation: Fix cells using 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Wash 3x with PBS.

  • Staining: Stain with 5-PBT and perform any necessary secondary antibody incubations. Wash thoroughly.

  • Mounting: Remove excess buffer from the slide. Apply 1-2 drops of a commercial antifade mountant (e.g., ProLong Gold) directly onto the sample[2].

  • Curing: Carefully lower a coverslip to avoid air bubbles. Allow the slide to cure on a flat surface in the dark for 24 hours at room temperature. Curing is mandatory; the refractive index and antifade properties reach their peak only after the polymer matrix hardens.

  • Internal Validation: Image a region of interest (ROI) and intentionally expose it to 100% laser power for 30 seconds (a FRAP-style bleach test)[4]. A properly cured antifade slide should retain at least 80% of its initial signal, whereas an unmounted control will bleach entirely.

References

  • Antifade Reagents | Fluorescence Imaging - Tocris Bioscience. tocris.com.

  • How do anti-fading agents work? - AAT Bioquest. aatbio.com. 3

  • VectaCell Trolox Antifade Reagent For Live Cell Imaging - Vector Labs. vectorlabs.com. 5

  • ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging. thermofisher.com. 2

  • NIR-emitting styryl dyes with large Stokes' shifts for imaging application: From cellular plasma membrane, mitochondria to Zebrafish neuromast - PMC. nih.gov.1

  • Fluorophores for Confocal Microscopy - Evident Scientific. evidentscientific.com. 4

  • Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - ResearchGate. researchgate.net. 6

Sources

Technical Support Center: Troubleshooting 5-Phenyl-1,3-benzoxazole-2-thiol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with erratic yields when synthesizing 2-mercaptobenzoxazole derivatives.

The synthesis of 5-phenyl-1,3-benzoxazole-2-thiol (often utilized as a critical scaffold in antibacterial and antiviral drug discovery) is deceptively simple on paper but highly sensitive to atmospheric, thermal, and pH variations in practice. The conventional approach relies on the cyclization of 2-amino-4-phenylphenol using carbon disulfide (CS₂) or potassium ethyl xanthate under basic conditions [1].

This guide is designed to move beyond basic recipes. We will dissect the causality behind common failures, establish a self-validating standard operating procedure (SOP), and provide a rigorous troubleshooting matrix to rescue your yields.

I. Mechanistic Workflow & Pathway Analysis

Understanding the exact sequence of intermediate formation is critical for troubleshooting. The reaction proceeds via a nucleophilic attack of the amine on CS₂ to form a dithiocarbamate intermediate, followed by intramolecular cyclization and the expulsion of hydrogen sulfide (H₂S).

SynthesisPathway N1 2-Amino-4-phenylphenol + CS2 + KOH N2 Potassium Dithiocarbamate Intermediate N1->N2 Nucleophilic attack (Ethanol, Reflux) N3 Cyclization (- H2S) N2->N3 Intramolecular ring closure N4 Potassium 5-phenylbenzoxazole- 2-thiolate N3->N4 Deprotonation by KOH N5 Acidification (pH 4.0 - 5.0) N4->N5 Cooling & Workup N6 5-Phenyl-1,3-benzoxazole- 2-thiol (Precipitate) N5->N6 Protonation

Mechanistic workflow for the synthesis of 5-phenyl-1,3-benzoxazole-2-thiol via CS2 cyclization.

II. Validated Standard Operating Procedure (SOP)

To ensure high scientific integrity, this protocol incorporates a self-validating diagnostic step . Every successful run must inherently prove its own purity before advancing to analytical characterization.

Phase 1: Reaction Setup

  • Charge a flame-dried, 100 mL round-bottom flask with 2-amino-4-phenylphenol (1.0 equiv, ~18.3 mmol) and 40 mL of absolute ethanol [2].

  • Purge the solvent system with inert gas (N₂ or Ar) for 15 minutes to displace dissolved oxygen.

  • Add solid Potassium Hydroxide (KOH) (1.5 equiv, ~27 mmol) and stir until fully dissolved.

  • Dropwise, carefully add Carbon Disulfide (CS₂) (5.0 equiv, ~91.5 mmol). Caution: CS₂ is highly volatile and poses significant health hazards; perform strictly in a fume hood.

Phase 2: Cyclization 5. Attach a highly efficient reflux condenser (coolant maintained at ≤ 5 °C). 6. Heat the mixture to 60–65 °C and reflux strictly for 3 to 4 hours [2].

Phase 3: Workup & Self-Validation 7. Cool the reaction mixture to room temperature. At this stage, the product exists as the soluble potassium thiolate salt. 8. Dilute with 40 mL of cold distilled water. 9. Critical Step: Slowly add 1M Acetic Acid dropwise with vigorous stirring until the pH reaches exactly 4.0–5.0 [2]. 10. Filter the resulting precipitate under vacuum, wash with cold water, and dry. 11. Self-Validation Diagnostic: Suspend a 10 mg aliquot of the crude dried solid in 1 mL of 1M NaOH.

  • Pass: Complete dissolution confirms successful cyclization to the thiol (which has an acidic proton, pKa ~6.5).
  • Fail: Insoluble particulates indicate the presence of the oxidized disulfide byproduct or unreacted starting material.
III. Diagnostic & Optimization Data

The table below summarizes how specific deviations from the SOP impact the primary impurity profile and overall yield. Use this to benchmark your current experimental conditions.

Thiolating ReagentBaseSolvent SystemAtmosphereTemp (°C)Time (h)Observed Yield (%)Primary Impurity Profile
CS₂ (1.5 eq)KOHEthanolAir653< 40%Disulfide, Unreacted Aminophenol
CS₂ (5.0 eq)KOHEthanolNitrogen65375 - 82%Trace Disulfide
K-Ethyl XanthateNoneEtOH / H₂ONitrogen80485 - 89%None (Cleanest Profile)
CS₂ (5.0 eq)Et₃NDichloromethaneNitrogen4012< 20%Acyclic Dithiocarbamate
IV. Troubleshooting Guide & FAQs

Q1: My isolated yield is consistently below 40%, and the crude product appears dark brown instead of white/pale yellow. What is the primary cause? A1: The root cause is oxidative degradation. 2-Aminophenols are highly electron-rich and rapidly oxidize to dark quinone-imine derivatives in the presence of atmospheric oxygen. Furthermore, the final 2-mercaptobenzoxazole product is prone to oxidative dimerization, forming 2,2'-dithiobis(5-phenylbenzoxazole). Solution: You must strictly degas your ethanol solvent prior to the addition of reagents and maintain a continuous Nitrogen or Argon blanket throughout the reflux and cooling phases.

Q2: The reaction mixture smells strongly of H₂S, but TLC indicates a large amount of unreacted 2-amino-4-phenylphenol. Should I extend the reaction time? A2: Extending the time will not help if the reagent is gone. CS₂ is exceptionally volatile (boiling point 46 °C). If your condenser coolant is not chilled sufficiently, the CS₂ will vaporize and escape the reaction vessel before it can fully react with the amine. Solution: Ensure your condenser is actively chilled to ≤ 5 °C and use a large excess of CS₂ (5.0 equivalents). Alternatively, substitute CS₂ and KOH with Potassium Ethyl Xanthate . Because it is a solid salt, it entirely eliminates volatility issues and often pushes yields above 85% [3].

Q3: During the acidification step, the product oils out as a sticky tar instead of forming a filterable powder. How can I fix this? A3: This is a classic symptom of "pH shock" combined with incomplete cyclization. If you drop the pH too rapidly or overshoot into highly acidic territory (pH < 2), you force the rapid co-precipitation of uncyclized dithiocarbamate intermediates and degraded polymeric byproducts. Solution: Acidify slowly using dilute Acetic Acid (rather than concentrated HCl) and monitor the pH constantly. Stop exactly at pH 4.0–5.0 [2]. This specific window ensures the thiol is fully protonated and precipitates, while basic impurities remain ionized and dissolved.

Q4: I ran the self-validation diagnostic, and a significant portion of my product did not dissolve in 1M NaOH. How do I rescue this contaminated batch? A4: The insoluble material is almost certainly the oxidized disulfide byproduct. Because the disulfide lacks the acidic thiol proton, it cannot form a water-soluble thiolate salt. Solution: You can easily rescue the batch using a base-wash purification. Dissolve your entire crude mixture in an excess of 1M NaOH. Filter the mixture to physically remove the insoluble disulfide solid. Finally, take the clear filtrate and re-acidify it to pH 4.5 to crash out the pure 5-phenyl-1,3-benzoxazole-2-thiol.

V. References
  • Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. PMC (National Institutes of Health). Available at:[Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents. Taylor & Francis. Available at:[Link]

  • 2-mercaptobenzimidazole - Organic Syntheses Procedure. Organic Syntheses. Available at:[Link]

method refinement for consistent results with 5-phenyl-1,3-benzoxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical resource for 5-phenyl-1,3-benzoxazole-2-thiol (CAS No. 17371-99-2). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound. 5-Phenyl-1,3-benzoxazole-2-thiol is a key intermediate and building block known for its applications in developing fluorescent probes, novel materials, and potential therapeutic agents.[1] Its unique structure, featuring a benzoxazole ring and a reactive thiol group, allows for diverse chemical modifications but also presents specific challenges in synthesis, purification, and handling.[1]

This document provides targeted, in-depth troubleshooting advice and standardized protocols to help you achieve consistent, high-quality results in your experiments. We will address common issues from synthesis to purification, explaining the causality behind each step to empower you with a deeper understanding of the chemistry involved.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 5-phenyl-1,3-benzoxazole-2-thiol?

A: Understanding the fundamental properties of your compound is critical for proper handling and experimental design. Key characteristics are summarized in the table below.

PropertyValueSource(s)
CAS Number 17371-99-2[1][2]
Molecular Formula C₁₃H₉NOS[1]
Molecular Weight 227.28 g/mol [1]
Appearance White to light yellow or dark green crystalline powder[1]
Melting Point 211 - 215 °C[1]
Purity (Typical) ≥ 98% (GC)[1]
Synonyms 2-Mercapto-5-phenylbenzoxazole, 5-Phenylbenzoxazoline-2(3H)-thione[1][3]

Q2: How should I properly store this compound to ensure its stability?

A: 5-Phenyl-1,3-benzoxazole-2-thiol should be stored in a tightly closed container in a cool, dark, and dry place.[3] The thiol group can be susceptible to oxidation over time, especially when exposed to air and light. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen). The compound is stable under recommended storage conditions.[3]

Q3: My 2-aminophenol-based starting material has darkened. Can I still use it for synthesis?

A: This is a very common issue. 2-Aminophenols are known to oxidize in the presence of air, which results in the material darkening.[4] This oxidation introduces impurities that can significantly interfere with the cyclization reaction, leading to lower yields and complex purification. It is highly recommended to purify darkened 2-aminophenol by recrystallization before use to ensure the best possible outcome.[4]

Q4: What are the most common impurities found in the crude product after synthesis?

A: Common impurities typically include unreacted starting materials (e.g., substituted 2-aminophenol), residual reagents or catalysts, and side-products from incomplete or alternative reaction pathways.[5] Polymeric byproducts formed during the reaction can also be present, often contributing to a darker product color.[5]

Q5: My purified 5-phenyl-1,3-benzoxazole-2-thiol product is a yellow powder. Is this normal?

A: Yes, a pale yellow to beige or light green appearance is normal for many benzoxazole derivatives, including this one.[1][5] However, a very dark brown or black color in the crude product often indicates the presence of significant impurities, such as polymeric byproducts, which should be removed.[5] If your final, purified product is excessively dark, it may warrant an additional purification step, such as treatment with activated charcoal.[5]

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific problems you may encounter during your experimental workflow.

Part 1: The Synthesis Stage

Low product yield is a frequent challenge that can often be traced back to several key factors. A systematic evaluation is the best approach.[4][6]

  • Possible Cause 1: Purity of Starting Materials.

    • Explanation: As mentioned in the FAQ, impurities in your 2-aminophenol or the coupling partner are a primary cause of low yields.[6] These impurities can inhibit catalyst activity or participate in side reactions.

    • Solution: Verify the purity of all starting materials. If necessary, recrystallize the 2-aminophenol precursor and ensure other reagents meet the required specifications.

  • Possible Cause 2: Reaction Atmosphere.

    • Explanation: Many reagents and intermediates in benzoxazole synthesis are sensitive to air and moisture.[7] The 2-aminophenol starting material is particularly susceptible to air oxidation.[6]

    • Solution: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents to minimize moisture.

  • Possible Cause 3: Catalyst Activity.

    • Explanation: If your synthesis utilizes a catalyst, its activity is paramount. Catalysts can be deactivated by impurities or improper handling.

    • Solution: Use a fresh batch of the catalyst. If using a recyclable catalyst, ensure it has been properly regenerated and stored.[6]

start Low / No Yield purity Verify Purity of Starting Materials start->purity First Step atmosphere Ensure Inert Atmosphere purity->atmosphere If Pure sub_purity Recrystallize 2-aminophenol if it has darkened. purity->sub_purity conditions Optimize Reaction Conditions atmosphere->conditions If Inert sub_atmosphere Use dry glassware and an argon/nitrogen blanket. atmosphere->sub_atmosphere catalyst Check Catalyst Activity conditions->catalyst If Optimized sub_conditions Incrementally increase temp. Monitor via TLC. conditions->sub_conditions sub_catalyst Add a fresh portion of the catalyst. catalyst->sub_catalyst

Caption: Troubleshooting logic for diagnosing low reaction yield.

  • Possible Cause 1: Insufficient Temperature.

    • Explanation: The reaction temperature may be too low to overcome the activation energy required for the cyclization step.

    • Solution: Consider incrementally increasing the temperature while closely monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6] Some solvent-free benzoxazole syntheses require temperatures up to 130°C.[7]

  • Possible Cause 2: Incorrect Stoichiometry.

    • Explanation: An improper ratio of reactants can lead to a stalled reaction once the limiting reagent is consumed.

    • Solution: Double-check your calculations and weighings. Sometimes, using a slight excess of one reactant can help drive the reaction to completion.[6]

Part 2: Work-up and Purification
  • Cause: Presence of polymeric byproducts or other high-molecular-weight colored impurities.[5]

  • Solution: Decolorization with Activated Charcoal.

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol or acetone).

    • Add a small amount of activated charcoal (typically 1-2% w/w relative to the crude product).[5]

    • Stir the mixture at an elevated temperature for 15-30 minutes.

    • Perform a hot filtration through a pad of celite or filter paper to remove the charcoal.

    • Proceed with recrystallization or other purification steps on the decolorized filtrate.[5]

  • Cause: This occurs when the solute is insoluble in the cold solvent but melts in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Use a Larger Volume of Solvent. Increase the amount of hot solvent to ensure the compound fully dissolves below its melting point.

  • Solution 2: Change the Solvent System. Switch to a solvent with a lower boiling point or use a mixed-solvent system. For a mixed system, dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poor" solvent dropwise until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.[5]

  • Cause 1: Improper Mobile Phase Selection.

    • Explanation: The eluent does not provide sufficient resolution between your product and the impurities.

    • Solution: Systematically test different solvent systems using TLC to find an eluent that gives good separation (a ΔRf of ≥ 0.2 is ideal).

  • Cause 2: Column Overloading.

    • Explanation: Too much crude product has been loaded onto the column relative to the amount of stationary phase.

    • Solution: Use an appropriate ratio of crude product to silica gel. A general guideline is a 1:20 to 1:100 ratio by weight.[5]

Experimental Protocols

The following are generalized procedures and may require optimization for specific substrates or scales.

Protocol 1: General Synthesis of a 2-Substituted Benzoxazole

This protocol describes a common method involving the condensation of a 2-aminophenol with a carboxylic acid derivative.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 2-aminophenol (1.0 eq).

  • Reagent Addition: Add the carboxylic acid (1.0-1.2 eq) and a suitable dehydrating agent or catalyst (e.g., polyphosphoric acid or methanesulfonic acid).[4]

  • Heating: Heat the reaction mixture to the optimized temperature (often between 100-140°C).[4]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.[4]

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water or a basic solution (e.g., aq. NaHCO₃) to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.[8]

cluster_0 Synthesis Workflow Start Starting Materials (2-Aminophenol Derivative) Reaction Reaction (Condensation/Cyclization) Start->Reaction Catalyst, Heat Workup Work-up (Quenching & Precipitation) Reaction->Workup Filtration Isolation (Filtration & Drying) Workup->Filtration Purification Purification (Recrystallization or Chromatography) Filtration->Purification Crude Product Product Pure Product Purification->Product

Caption: A generalized workflow for the synthesis and purification of benzoxazoles.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or ethanol/water mixtures are often effective.[8]

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and bring the mixture to a boil with stirring to dissolve the solid completely.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.[5]

Safety Information

  • Hazards: 5-Phenyl-1,3-benzoxazole-2-thiol can cause skin and serious eye irritation.[3]

  • Precautions: Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Handling: Avoid creating dust. Wash hands and face thoroughly after handling.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • BenchChem Technical Support Team. (n.d.). Troubleshooting low yield in benzoxazole synthesis. BenchChem.
  • Chem-Impex. (n.d.). 5-Phenylbenzoxazole-2-thiol. Chem-Impex.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem.
  • Various Authors. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research.
  • Various Authors. (2022). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Chemical Methodologies.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Benzoxazole Derivatives. BenchChem.
  • Various Authors. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate.
  • Various Authors. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • Dwivedi, A., et al. (2023). A Comprehensive Review on Pharmacological Properties of Benzoxazole Derivatives. World Journal of Pharmaceutical Research.
  • Al-Muhamadawi, M.J., & Al-Hassani, R.A.M. (2026). Novel Mannich Base Complexes of 5-Chloro-1,3-benzoxazole-2(3H)-thione as Antioxidant and Anticancer Agents. JOTCSA.
  • BenchChem. (2025). Synthesis of 5-methoxy-1,3-benzoxathiol-2-one: An Application Note and Detailed Protocol. BenchChem.
  • Sharma, D., & Narasimhan, B. (2012). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • TCI EUROPE N.V. (2018). SAFETY DATA SHEET: 5-Phenylbenzoxazole-2-thiol. TCI Chemicals.
  • CP Lab Safety. (n.d.). 5-Phenylbenzoxazole-2-thiol, 1g, Each. CP Lab Safety.
  • BLD Pharm. (n.d.). 17371-99-2|5-Phenylbenzo[d]oxazole-2-thiol. BLD Pharm.

Sources

Technical Support Center: Overcoming Precipitation of 5-Phenyl-1,3-benzoxazole-2-thiol in Biological Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-phenyl-1,3-benzoxazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you address the common challenge of its precipitation in biological media, ensuring the accuracy and reproducibility of your results.

Introduction: The Challenge of Poorly Soluble Compounds

5-Phenyl-1,3-benzoxazole-2-thiol is a versatile heterocyclic compound with applications in various research areas, including the development of fluorescent probes and potential therapeutic agents.[1][2] However, its hydrophobic nature presents a significant hurdle in biological assays due to poor aqueous solubility. This can lead to precipitation when introduced into aqueous-based biological media, resulting in inaccurate compound concentrations and unreliable experimental outcomes.[3] This guide provides practical strategies and in-depth explanations to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My 5-phenyl-1,3-benzoxazole-2-thiol precipitated immediately after I added my DMSO stock to the cell culture medium. What is the primary cause?

A1: This is a common issue known as "solvent-shifting" precipitation. 5-phenyl-1,3-benzoxazole-2-thiol is readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) but has very low solubility in aqueous environments like cell culture media.[3][4][5] When you introduce the DMSO stock solution into the medium, the DMSO rapidly disperses, and the local solvent environment around the compound molecules quickly becomes aqueous. Since the compound is poorly soluble in water, it crashes out of the solution, forming a precipitate.[3]

Q2: What is the best initial solvent for preparing a stock solution of 5-phenyl-1,3-benzoxazole-2-thiol?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution of 5-phenyl-1,3-benzoxazole-2-thiol and other poorly soluble compounds for biological assays.[5] It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4]

Q3: I need to use a higher final concentration of the compound in my experiment, but it keeps precipitating. What can I do?

A3: To achieve a higher final concentration without precipitation, you can explore several formulation strategies:

  • Co-solvents: The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds in aqueous solutions.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the final medium can significantly enhance solubility.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their core, thereby increasing their aqueous solubility.[6][7][][9][10]

Q4: How does the presence of serum in my cell culture medium affect the solubility of 5-phenyl-1,3-benzoxazole-2-thiol?

A4: Serum proteins, such as albumin, can have a dual effect. On one hand, they can bind to hydrophobic compounds, which can help to keep them in solution.[11] On the other hand, high concentrations of proteins can sometimes lead to precipitation, especially if the compound has a high affinity for protein aggregation.[12] The overall effect will depend on the specific compound, its concentration, and the concentration of serum proteins.

Troubleshooting Guide

Issue 1: Precipitation Observed Immediately Upon Dilution
  • Cause: Rapid solvent shift from DMSO to an aqueous environment.

  • Troubleshooting Steps:

    • Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[5]

    • Serial Dilution in DMSO: Before the final dilution into the aqueous medium, perform serial dilutions of your stock solution in 100% DMSO.[5] This gradual reduction in concentration can help prevent immediate precipitation.

    • Stepwise Addition and Mixing: Instead of adding the DMSO stock directly to the full volume of media, add it to a smaller volume first while vortexing or stirring, and then bring it up to the final volume. This allows for a more gradual change in the solvent environment.

Issue 2: Precipitation Observed Over Time (Delayed Precipitation)
  • Cause: The compound may be supersaturated in the biological medium and slowly crashing out of solution. This can be influenced by temperature changes, pH shifts, or interactions with media components over time.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the kinetic solubility of 5-phenyl-1,3-benzoxazole-2-thiol in your specific biological medium. This will give you a better understanding of the maximum concentration you can realistically achieve.

    • Formulation with Cyclodextrins: Consider using cyclodextrins to form an inclusion complex. This can significantly improve the stability of the compound in an aqueous solution.[6][7][][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used for this purpose.[13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 2.27 mg of 5-phenyl-1,3-benzoxazole-2-thiol (Molecular Weight: 227.28 g/mol ).

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the compound.

  • Mixing: Vortex the solution gently until the compound is completely dissolved. If necessary, sonicate in a water bath for a few minutes to aid dissolution.[5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.[5]

Protocol 2: Dilution into Biological Media to a Final Concentration of 10 µM
  • Intermediate Dilution: Prepare a 1 mM intermediate stock solution by diluting 10 µL of the 10 mM stock into 90 µL of 100% DMSO.

  • Final Dilution: Add 1 µL of the 1 mM intermediate stock solution to 99 µL of your pre-warmed biological medium. Mix immediately by gentle pipetting or vortexing. This will result in a final concentration of 10 µM with a final DMSO concentration of 0.1%.

Data Presentation

Table 1: Physicochemical Properties of 5-phenyl-1,3-benzoxazole-2-thiol

PropertyValueSource
Molecular FormulaC13H9NOS[1]
Molecular Weight227.28 g/mol [1]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point211 - 215 °C[1]

Table 2: Recommended Solvents and Formulation Aids

Solvent/ExcipientPurposeKey Considerations
DMSOPrimary stock solution solventKeep final concentration in assay <0.5%[5]
EthanolCo-solventCan improve solubility but may have biological effects.
Polyethylene glycol (PEG)Co-solvent/vehicleDifferent molecular weights can be used.
Cyclodextrins (e.g., HP-β-CD)Solubilizing agentForms inclusion complexes to enhance aqueous solubility.[6][7][][9][10]

Visualizations

Diagram 1: Workflow for Preparing 5-phenyl-1,3-benzoxazole-2-thiol for Biological Assays

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store serial_dilution Serial Dilution in 100% DMSO (if necessary) store->serial_dilution Use Aliquot final_dilution Final Dilution into Biological Medium serial_dilution->final_dilution mix Immediate & Thorough Mixing final_dilution->mix Experiment Experiment mix->Experiment G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 Result: Increased Solubility compound Hydrophobic Compound (5-phenyl-1,3-benzoxazole-2-thiol) cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) compound->cyclodextrin Encapsulation water Aqueous Medium complex Soluble Inclusion Complex cyclodextrin->complex Formation

How cyclodextrins enhance the solubility of hydrophobic compounds.

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (URL: )
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (URL: )
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (URL: )
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (URL: )
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (URL: )
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX. (URL: )
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (URL: )
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (URL: )
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (URL: )
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (URL: )
  • Effects of serum proteins on corrosion rates and product bioabsorbability of biodegradable metals - PMC. (URL: )
  • Factors affecting precipitation of serum proteins?
  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Acceler
  • 5-Phenylbenzoxazole-2-thiol - Chem-Impex. (URL: )
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  • Dimethyl sulfoxide - Wikipedia. (URL: )
  • Can we predict compound precipitation in DMSO stocks? - Sussex Drug Discovery Centre. (URL: )
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (URL: )
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  • 5-tert-butyl-1,3-benzoxazole-2-thiol - Sigma-Aldrich. (URL: )
  • 5-Nitro-2-phenyl-1,3-benzoxazole | C13H8N2O3 | CID 759401 - PubChem. (URL: )
  • Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. (URL: )
  • The Solubility of Proteins in Organic Solvents. - SciSpace. (URL: )
  • 17371-99-2|5-Phenylbenzo[d]oxazole-2-thiol|BLD Pharm. (URL: )
  • 5-Phenylbenzoxazole-2-thiol | 17371-99-2 | TCI AMERICA. (URL: )
  • 5-Phenylbenzoxazole-2-thiol | 17371-99-2 | Tokyo Chemical Industry (India) Pvt. Ltd.. (URL: )
  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol - ResearchG
  • Showing Compound Benzoxazole (FDB004443) - FooDB. (URL: )
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  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC. (URL: )
  • 5-phenyl-1,3-oxazole-2-thiol | SCBT - Santa Cruz Biotechnology. (URL: )

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Technical Support Center: Dealing with Impurities in Commercial 5-Phenyl-1,3-benzoxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-phenyl-1,3-benzoxazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in commercial batches of this versatile compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction

5-Phenyl-1,3-benzoxazole-2-thiol is a crucial building block in medicinal chemistry and materials science, finding applications as a fluorescent probe, in the development of therapeutic agents, and in photovoltaic devices.[1] The purity of this reagent is paramount, as impurities can lead to non-reproducible results, altered biological activity, and complications in structure-activity relationship (SAR) studies.[2] This guide offers practical, field-proven advice for identifying, understanding, and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial 5-phenyl-1,3-benzoxazole-2-thiol?

A1: The impurity profile of commercial 5-phenyl-1,3-benzoxazole-2-thiol can vary depending on the synthetic route employed by the manufacturer. However, common impurities generally fall into these categories:

  • Unreacted Starting Materials: The synthesis of the benzoxazole core often involves the condensation of a 2-aminophenol derivative with a one-carbon electrophile.[3] Therefore, residual starting materials are a common source of impurities.

  • Reaction Byproducts: Incomplete reactions or side reactions can lead to the formation of various byproducts.

  • Polymeric Materials: Under certain reaction conditions, polymerization of starting materials or intermediates can occur, leading to high molecular weight, often colored, impurities.[4]

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.

Q2: My 5-phenyl-1,3-benzoxazole-2-thiol is a yellow to greenish powder. Is this normal?

A2: Yes, it is common for 5-phenyl-1,3-benzoxazole-2-thiol to appear as a white to light yellow or even dark green crystalline powder.[1] However, a very dark or inconsistent coloration can be an indicator of significant impurities, particularly polymeric byproducts.[4] If your application requires high purity, further purification is recommended.

Q3: How can impurities in 5-phenyl-1,3-benzoxazole-2-thiol affect my drug discovery research?

A3: Impurities can have several detrimental effects on drug discovery research:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to misleading results in screening assays.[2]

  • Toxicity: Impurities could be toxic, confounding in vitro and in vivo studies.

  • Inaccurate SAR: The presence of impurities can obscure the true structure-activity relationship of your target compound.

  • Poor Crystallization: Impurities can inhibit the crystallization of your final compounds, making structural analysis by X-ray crystallography difficult.[5]

Q4: What analytical techniques are best for assessing the purity of 5-phenyl-1,3-benzoxazole-2-thiol?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[6] A gradient method with a suitable C18 column and UV detection is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities through unexpected signals.[6]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and any impurities present.[6]

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of purity and to monitor the progress of purification.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: My compound appears as a dark, oily residue after synthesis or upon receipt.
  • Probable Cause: This often indicates the presence of significant polymeric byproducts or other high molecular weight impurities.

  • Solution: Decolorization with Activated Charcoal followed by Recrystallization.

    • Rationale: Activated charcoal has a high surface area and can adsorb colored impurities. Recrystallization then separates the desired compound from the remaining soluble and insoluble impurities.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone).[3]

      • Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).

      • Heat the mixture at reflux for 15-30 minutes.

      • Perform a hot filtration to remove the charcoal.

      • Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.[8]

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

Issue 2: Recrystallization yields are very low.
  • Probable Cause:

    • The chosen solvent may be too good, meaning the compound remains in solution even at low temperatures.

    • Too much solvent was used during the dissolution step.

  • Solution: Solvent Screening and Optimization.

    • Rationale: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[8]

    • Protocol:

      • Test the solubility of a small amount of your compound in various solvents at room temperature and at their boiling points.

      • A good solvent will show low solubility at room temperature and high solubility at its boiling point.

      • If a single solvent is not ideal, consider a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[8]

Solvent SystemSuitability for Recrystallization
EthanolOften a good choice for benzoxazole derivatives.[3][9]
AcetoneCan be effective, sometimes used in mixed-solvent systems.[4]
Hexane/Ethyl AcetateA common mixed-solvent system for purification by chromatography, can also be adapted for recrystallization.[10]
Issue 3: Impurities co-elute with my product during column chromatography.
  • Probable Cause:

    • The chosen mobile phase does not provide adequate separation.

    • The column is overloaded.

  • Solution: TLC for Mobile Phase Optimization and Proper Column Loading.

    • Rationale: TLC is an excellent tool to quickly screen different solvent systems to find the one that gives the best separation between your product and the impurities. Overloading the column leads to poor separation.

    • Protocol:

      • TLC Analysis: Spot your crude material on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system will show good separation between the spot for your desired product and any impurity spots.

      • Column Chromatography:

        • Pack the column with silica gel in your chosen mobile phase.

        • Dissolve your crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

        • Load the dried silica onto the top of the column. A general guideline is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.[4]

        • Elute the column with the optimized mobile phase and collect the fractions.

        • Analyze the fractions by TLC to identify those containing your pure product.

Workflow for Purification Strategy Selection

Purification_Strategy start Crude 5-phenyl-1,3-benzoxazole-2-thiol assess_purity Assess Purity (TLC, NMR) start->assess_purity is_highly_colored Highly Colored? assess_purity->is_highly_colored decolorize Decolorize with Activated Charcoal is_highly_colored->decolorize Yes recrystallize Recrystallization is_highly_colored->recrystallize No decolorize->recrystallize is_pure_enough Purity > 98%? recrystallize->is_pure_enough column_chromatography Column Chromatography is_pure_enough->column_chromatography No final_product Pure Product is_pure_enough->final_product Yes column_chromatography->final_product

Caption: Decision workflow for purifying 5-phenyl-1,3-benzoxazole-2-thiol.

References

  • Karumudi, B. S., et al. (2016). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine.
  • Kumar, A., et al. (2018). Biological activities of benzoxazole and its derivatives.
  • Singh, P., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC.
  • MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Huda, A. (n.d.). Article - Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Digital Repository.
  • Xiao, Y., et al. (2019). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Beilstein Journals.
  • Liang, S. C., et al. (2005). Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. PubMed.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Wang, Z., et al. (2023).
  • Kumar, D., et al. (2014). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.
  • Dwivedi, A., et al. (2023). A REVIEW ON SYNTHETIC AND PHARMACOLOGICAL PROFILE OF BENZOXAZOLE DERIVATIVES. World Journal of Pharmaceutical Research.
  • PubChem. (n.d.). 5-Nitro-2-phenyl-1,3-benzoxazole. Retrieved from [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • Singh, A., & Sharma, P. K. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Debnath, M., & Singh, N. R. (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4.
  • CKT College. (n.d.). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. Retrieved from [Link]

  • Rasayan J. Chem. (n.d.). GREEN APPROACH FOR THE PREPARATION OF 2-ARYL-1, 3-BENZOXAZOLE DERIVATIVES BY USING Amla Fruit EXTRACT. Retrieved from [Link]021_14_4_10.pdf)

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Validation & Comparative

Comparative Analysis of 5-Phenyl-1,3-benzoxazole-2-thiol and Standard Thiol-Reactive Probes in Bioconjugation and Redox Sensing

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct thiol-reactive probe is not merely a matter of following a protocol; it requires a deep understanding of the underlying physical chemistry, reaction kinetics, and the biological context of the target. Thiols (sulfhydryls) are critical nucleophiles in biological systems, governing protein structure, redox homeostasis, and enzymatic catalysis 1.

While classic probes like maleimides and Ellman's reagent (DTNB) have historically dominated the field, benzoxazole derivatives—specifically 5-phenyl-1,3-benzoxazole-2-thiol (5-PBT) and its oxidized disulfide counterparts—have emerged as powerful, dynamic fluorogenic scaffolds 2. This guide objectively compares the performance, mechanistic causality, and experimental application of 5-PBT against traditional thiol-reactive alternatives.

Mechanistic Causality & Probe Selection

Understanding the reaction mechanism is the first step in designing a self-validating experimental system. Thiol-reactive probes generally fall into three mechanistic categories: Disulfide Exchange , Michael Addition , and Nucleophilic Substitution (SN2) .

  • 5-Phenyl-1,3-benzoxazole-2-thiol (5-PBT) Systems : 5-PBT is a highly reactive mercaptan with unique photophysical properties. In probe design, it is typically utilized in its oxidized form (a dynamic disulfide) or conjugated to a quenching leaving group. Upon reaction with a target thiol via disulfide exchange, the highly fluorescent 5-PBT monomer is released. The causality for choosing 5-PBT lies in its reversibility and large Stokes shift . The benzoxazole ring enables excited-state intramolecular proton transfer (ESIPT), drastically reducing background autofluorescence in complex biological samples. Furthermore, dynamic covalent thiol-oligochalcogenide exchange makes benzoxazole derivatives potent tools for probing thiol-mediated cellular uptake 3.

  • Maleimides : These electrophiles undergo irreversible Michael addition with thiolate anions at pH 6.5–7.5 to form stable thioether bonds. They are the gold standard when permanent bioconjugation (e.g., Antibody-Drug Conjugates) is required.

  • Monobromobimane (mBBr) : Undergoes SN2 nucleophilic substitution to form a fluorescent thioether. Its low steric hindrance makes it ideal for quantifying small-molecule thiols like glutathione (GSH).

  • Ellman's Reagent (DTNB) : Operates via disulfide exchange to release the colorimetric TNB anion. It is selected for rapid, bulk quantitative assays where fluorescence is unnecessary.

ReactionMechanisms Target Target Thiol (R-SH) PBT 5-PBT Disulfide Probe Target->PBT Disulfide Exchange Mal Maleimide Probe Target->Mal Michael Addition mBBr mBBr Probe Target->mBBr SN2 Substitution Rev Mixed Disulfide (Reversible) PBT->Rev + Free 5-PBT Irrev1 Thioether (Irreversible) Mal->Irrev1 Irrev2 Bimane-Thioether (Irreversible) mBBr->Irrev2 Rev->Target DTT Reduction

Logical relationships and reaction mechanisms of distinct thiol-reactive probes.

Quantitative Performance Comparison

When engineering an assay, the physical parameters of the probe dictate the boundaries of the experiment. Benzoxazole-2-thiols can undergo selective disulfide formation or structural rearrangement depending on the microenvironment and base equivalents 4. The table below synthesizes the performance metrics of these probes.

Probe SystemReaction MechanismReversibilityReadout ModalityOptimal pHPrimary Application
5-PBT (Disulfide form) Disulfide ExchangeReversible Fluorescence (ESIPT)7.0 – 8.0Dynamic redox tracking, reversible protein labeling
Maleimides Michael AdditionIrreversibleFluorescence / Mass6.5 – 7.5Permanent bioconjugation, ADC synthesis
mBBr (Monobromobimane) SN2 SubstitutionIrreversibleFluorescence (UV Ex)7.5 – 8.5Small molecule thiol (GSH) quantification
Ellman's Reagent (DTNB) Disulfide ExchangeReversible Colorimetric (412 nm)7.5 – 8.0Bulk thiol quantification in cell lysates

Experimental Methodologies: Self-Validating Systems

A robust protocol must be a self-validating system. If a signal is observed, the experimental design must inherently prove that the signal is a direct result of the targeted chemical interaction, rather than an artifact (e.g., non-specific hydrophobic binding).

Protocol A: Reversible Thiol Sensing using 5-PBT Disulfide

This protocol leverages the reversibility of the disulfide exchange to prove specificity.

  • Reduction & Preparation : Treat the target protein (10 µM) with 1 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at 37°C to ensure all structural disulfides are reduced to free thiols.

  • Buffer Exchange (Critical Causality Step) : Pass the sample through a desalting column equilibrated with degassed PBS (pH 7.4).

    • Causality: TCEP is a potent nucleophile that will directly reduce the 5-PBT disulfide probe, leading to a massive false-positive background. Desalting ensures only protein-bound thiols remain.

  • Labeling : Add 50 µM of the 5-PBT disulfide probe. Incubate for 30 minutes at room temperature in the dark.

  • Signal Acquisition : Measure fluorescence (excitation/emission tailored to the specific 5-PBT derivative's ESIPT profile).

  • Self-Validation (Quenching/Reversal) : Split the labeled sample. To one half, add 10 mM DTT (Dithiothreitol).

    • Causality: DTT will reduce the newly formed mixed disulfide, releasing the probe from the protein. A subsequent loss of protein-associated fluorescence confirms the covalent, reversible nature of the 5-PBT attachment, ruling out non-specific absorption.

Protocol B: Irreversible Trapping with Fluorogenic Maleimide

Used when the exact redox state must be "frozen" in time.

  • Denaturation : Add 1% SDS to the lysate to unfold proteins and expose buried hydrophobic thiols.

  • Labeling : Add a 10-fold molar excess of fluorogenic maleimide. Maintain the buffer strictly at pH 7.0.

    • Causality: At pH > 7.5, maleimides lose their selectivity for thiols and begin cross-reacting with primary amines (e.g., lysine residues), destroying the integrity of the assay.

  • Quenching : Add 10 mM 2-mercaptoethanol to consume all unreacted maleimide electrophiles.

  • Analysis : Resolve the proteins via SDS-PAGE and analyze via in-gel fluorescence scanning.

Workflow S1 1. Prepare Protein/Lysate S2 2. Buffer Exchange (pH 7.4) S1->S2 S3 3. Add Thiol-Reactive Probe S2->S3 S4 4. Incubation (30 min) S3->S4 S5 5. Quench (NEM/DTT) S4->S5 S6 6. Fluorescence Readout S5->S6

Standardized self-validating workflow for thiol quantification and labeling.

Conclusion: Strategic Application

The comparative analysis reveals that while maleimides and mBBr remain indispensable for irreversible trapping and small-molecule quantification, 5-phenyl-1,3-benzoxazole-2-thiol (5-PBT) systems offer a distinct advantage in dynamic biological environments. The ability of 5-PBT to engage in reversible disulfide exchange, coupled with its highly tunable ESIPT fluorescence, allows researchers to perform transient labeling, track real-time redox fluctuations, and avoid the permanent structural perturbations associated with irreversible alkylating agents.

References

  • Thiol Reactive Probes and Chemosensors MDPI - Sensors
  • 5-Phenylbenzoxazole-2-thiol Chem-Impex
  • Inhibitors of thiol-mediated uptake Chemical Science (RSC Publishing)
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement ACS Omega (NIH/PMC)

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A Comparative Analysis of the Antimicrobial Efficacy of 5-Phenyl-1,3-Benzoxazole-2-Thiol Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel therapeutic agents has never been more acute. This guide provides a comprehensive comparison of the antimicrobial efficacy of a promising class of compounds, 5-phenyl-1,3-benzoxazole-2-thiol derivatives, against established standard antibiotics. This analysis is grounded in experimental data and established scientific protocols, offering researchers, scientists, and drug development professionals a detailed overview of the potential of these derivatives in the ongoing battle against infectious diseases.

Introduction: The Pressing Need for Novel Antimicrobials

The diminishing effectiveness of conventional antibiotics, driven by the rapid evolution of resistant pathogens, poses a significant global health crisis. The development of new antimicrobial agents with unique mechanisms of action is paramount to addressing this challenge. Benzoxazole derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses specifically on 5-phenyl-1,3-benzoxazole-2-thiol and its derivatives, evaluating their in vitro activity against a panel of clinically relevant bacteria and fungi and benchmarking their performance against frontline antibiotics.

The Chemical Scaffold: Synthesis and Properties of 5-Phenyl-1,3-Benzoxazole-2-Thiol Derivatives

The synthesis of 5-phenyl-1,3-benzoxazole-2-thiol derivatives typically involves the reaction of 2-aminophenol with carbon disulfide, followed by further modifications to introduce the phenyl group and other substituents.[3][4] The thiol group at the 2-position of the benzoxazole ring is a key feature, enhancing the compound's reactivity and potential for biological interactions.[5] The versatility of this synthetic route allows for the creation of a diverse library of derivatives with varying lipophilicity and electronic properties, which can be fine-tuned to optimize antimicrobial activity.

Mechanism of Action: A Potential DNA Gyrase Inhibitor

While the precise mechanism of action for all 5-phenyl-1,3-benzoxazole-2-thiol derivatives is still under investigation, a significant body of evidence suggests that many benzoxazole compounds exert their antibacterial effect by inhibiting DNA gyrase.[6] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antimicrobial drugs.[6][7] By binding to the ATP-binding site of the GyrB subunit, these derivatives can disrupt the enzyme's function, leading to bacterial cell death.[8] This proposed mechanism is distinct from that of many existing antibiotic classes, suggesting a lower likelihood of cross-resistance.

Mechanism of Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to Benzoxazole_Derivative 5-Phenyl-1,3-benzoxazole -2-thiol Derivative Benzoxazole_Derivative->DNA_Gyrase Inhibits GyrB subunit

Caption: Proposed mechanism of action for 5-phenyl-1,3-benzoxazole-2-thiol derivatives.

Comparative Antimicrobial Efficacy: In Vitro Data

The antimicrobial efficacy of 5-phenyl-1,3-benzoxazole-2-thiol derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9]

Antibacterial Activity

The following table summarizes the MIC values of representative 5-phenyl-1,3-benzoxazole-2-thiol derivatives against common bacterial strains, compared to standard antibiotics.

Compound/AntibioticStaphylococcus aureus (MRSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
Benzoxazole Derivative 1 1.3[10]64-512[11]64-512[11]
Benzoxazole Derivative 2 2.8 - 5.6[10]--
Ciprofloxacin 0.15 - 3.25[12]0.013[12]1[12]
Penicillin >100 (Resistant)--

Note: Data is compiled from multiple sources and represents a range of observed values. Specific MICs can vary depending on the exact derivative and the bacterial strain tested.

The data indicates that while some benzoxazole derivatives show promising activity against Gram-positive organisms, including Methicillin-Resistant Staphylococcus aureus (MRSA), their efficacy against Gram-negative bacteria can be variable and in some cases, significantly lower than standard antibiotics like Ciprofloxacin.[11][10] Further structural optimization is likely required to enhance their activity against these more challenging pathogens.

Antifungal Activity

Several studies have also investigated the antifungal properties of benzoxazole derivatives, often comparing them to the standard antifungal agent, Fluconazole.

Compound/AntifungalCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)
Benzoxazole Derivative 3 62.5-
Benzoxazole Derivative 4 Good activity (qualitative)[3]Good activity (qualitative)[3]
Fluconazole Standard AntifungalStandard Antifungal

The results suggest that certain 5-phenyl-1,3-benzoxazole-2-thiol derivatives possess notable antifungal activity, with some compounds showing efficacy comparable to or better than standard treatments against specific fungal species.[3]

Experimental Methodologies: A Guide to Antimicrobial Susceptibility Testing

The data presented in this guide is derived from standardized antimicrobial susceptibility testing (AST) methods. The two most common in vitro methods are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC). Adherence to established protocols from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for obtaining reliable and reproducible results.

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the antimicrobial agent's potency.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the 5-phenyl-1,3-benzoxazole-2-thiol derivative is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a liquid growth medium, such as Mueller-Hinton Broth (MHB), within a 96-well microtiter plate.[4]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]

  • Inoculation and Incubation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial or fungal suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no inoculum), are also included. The microtiter plate is then incubated at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[4]

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[9]

Broth Microdilution Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Benzoxazole Derivative Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read MIC Results Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution method.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

Protocol:

  • Inoculum Preparation and Plating: A standardized microbial inoculum (0.5 McFarland standard) is uniformly streaked across the surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[6]

  • Disk Application: Filter paper disks impregnated with a known concentration of the 5-phenyl-1,3-benzoxazole-2-thiol derivative and standard antibiotics are placed on the agar surface.[3][10]

  • Incubation: The plate is incubated under appropriate conditions.[10]

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters.[10] The size of the zone is then correlated to interpretive standards (Susceptible, Intermediate, or Resistant) provided by organizations like CLSI.[6]

Conclusion and Future Directions

The available data suggests that 5-phenyl-1,3-benzoxazole-2-thiol derivatives represent a promising class of antimicrobial agents. Their potential mechanism of action via DNA gyrase inhibition is particularly noteworthy, as it may offer an advantage against pathogens resistant to other antibiotic classes. While their efficacy against Gram-positive bacteria, including MRSA, is encouraging, further research and structural modifications are necessary to broaden their spectrum of activity against challenging Gram-negative organisms.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the benzoxazole scaffold for enhanced potency and a broader spectrum of activity.

  • In-depth mechanistic studies: To definitively confirm the molecular target(s) and elucidate the precise mechanism of action.

  • In vivo efficacy and toxicity studies: To evaluate the performance of lead compounds in animal models of infection and assess their safety profiles.

The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the compelling in vitro data for 5-phenyl-1,3-benzoxazole-2-thiol derivatives provides a strong rationale for their continued investigation as a potential new weapon in the global fight against antimicrobial resistance.

References

  • Muhammed, Z. K., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 19(3), 244-256. Available at: [Link]

  • Seenaiah, D., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1239, 130514. Available at: [Link]

  • Seleem, M. N., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE, 10(11), e0142321. Available at: [Link]

  • Wang, M., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2485. Available at: [Link]

  • Bhardwaj, V., & Sharma, A. (2024). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial activities. UTTAR PRADESH JOURNAL OF ZOOLOGY, 45(2), 70-81. Available at: [Link]

  • Patel, N. B., et al. (2016). Synthesis, characterization and antimicrobial activity of novel benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 934-941.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • Patel, P. S., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 85. Available at: [Link]

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In Vitro Validation of the Anticancer Activity of 5-phenyl-1,3-benzoxazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in-vitro validation of the anticancer activity of 5-phenyl-1,3-benzoxazole-2-thiol. Recognizing the nascent stage of research on this specific compound, this document synthesizes data from structurally related benzoxazole analogs to propose a likely mechanism of action and outlines a rigorous, self-validating experimental workflow. Furthermore, it establishes a comparative analysis against doxorubicin, a well-established chemotherapeutic agent, to contextualize the potential efficacy of this novel compound.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2][3] The core benzoxazole structure is considered a "privileged scaffold" due to its ability to interact with various biological targets. The addition of a phenyl group at the 5-position and a thiol group at the 2-position in 5-phenyl-1,3-benzoxazole-2-thiol suggests potential for engaging with enzymatic active sites and influencing key cellular signaling pathways implicated in cancer progression.

Based on structure-activity relationship (SAR) studies of similar 2-mercaptobenzoxazole derivatives, it is hypothesized that 5-phenyl-1,3-benzoxazole-2-thiol exerts its anticancer effects through a multi-pronged mechanism involving the induction of apoptosis and the inhibition of critical protein kinases that drive tumor growth and survival.[4][5]

Comparative Efficacy: Benchmarking Against a Clinical Standard

To ascertain the therapeutic potential of 5-phenyl-1,3-benzoxazole-2-thiol, a direct comparison with a standard-of-care chemotherapeutic agent is essential. Doxorubicin, an anthracycline antibiotic, is a widely used anticancer drug with a well-characterized mechanism of action involving DNA intercalation and topoisomerase II inhibition. This guide will use doxorubicin as the primary comparator for in vitro assays.

Table 1: Comparative Cytotoxicity of Benzoxazole Derivatives and Doxorubicin

Compound/AlternativeTarget/MechanismCell LineIC50 (µM)Citation
Hypothetical 5-phenyl-1,3-benzoxazole-2-thiol Apoptosis Inducer, Putative Kinase Inhibitor Various To be determined
2-Mercaptobenzoxazole Derivative 4dAntiproliferativeMCF-73.52[4]
2-Mercaptobenzoxazole Derivative 4bAntiproliferativeHepG22.14[4]
Benzoxazole Derivative 12lVEGFR-2 Inhibitor, Apoptosis InducerHepG210.50[6]
Benzoxazole Derivative 12lVEGFR-2 Inhibitor, Apoptosis InducerMCF-715.21[6]
Doxorubicin (Comparator) DNA Intercalation, Topoisomerase II Inhibitor MCF-7 ~0.8 - 2.5 [7][8]
Doxorubicin (Comparator) DNA Intercalation, Topoisomerase II Inhibitor HepG2 ~1.3 - 12.2 [8][9]

Note: IC50 values for doxorubicin can vary between studies due to differences in experimental conditions.

Experimental Validation Workflow

The following sections detail the essential in vitro assays required to validate the anticancer activity and elucidate the mechanism of action of 5-phenyl-1,3-benzoxazole-2-thiol.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Compound Synthesis & Characterization B Cell Line Selection (e.g., MCF-7, HepG2) A->B C MTT Assay for Cell Viability B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide) D->F I Compare IC50 with Doxorubicin D->I G Western Blot for Key Proteins E->G J Analyze Apoptotic & Cell Cycle Effects E->J F->G F->J K Evaluate Protein Expression Changes G->K H Kinase Inhibition Assay (Optional) G cluster_0 Upstream Signaling cluster_1 Apoptotic Pathway cluster_2 Cell Cycle Regulation A 5-phenyl-1,3-benzoxazole-2-thiol B Putative Kinase Target (e.g., VEGFR-2) A->B Inhibition C Bcl-2 (Anti-apoptotic) B->C Downregulation D Bax (Pro-apoptotic) B->D Upregulation H Cyclin D1 B->H Downregulation E Caspase-9 C->E Inhibition D->E Activation F Caspase-3 E->F Activation G Apoptosis F->G I CDK4/6 H->I Activation J G1/S Arrest I->J

Caption: Proposed signaling pathway for 5-phenyl-1,3-benzoxazole-2-thiol.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the in vitro validation of the anticancer activity of 5-phenyl-1,3-benzoxazole-2-thiol. By following these protocols, researchers can generate the necessary data to determine its cytotoxicity, elucidate its mechanism of action, and compare its efficacy against a clinically relevant standard. Positive and compelling results from these in vitro studies will provide a strong foundation for advancing this promising compound to preclinical in vivo models for further evaluation as a potential novel anticancer therapeutic.

References

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Amine Derivatization for Quantitative Analysis: A Comparative Guide to Dansyl Chloride and the Potential of Benzoxazole-Based Reagents

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of quantitative bioanalysis, particularly in proteomics, metabolomics, and drug development, the accurate detection of primary and secondary amines is paramount. These functional groups are ubiquitous in crucial biomolecules such as amino acids, biogenic amines, and neurotransmitters. However, their inherent low UV absorbance and lack of native fluorescence often necessitate chemical derivatization prior to analysis by high-performance liquid chromatography (HPLC) or other separation techniques. This guide provides an in-depth comparison of the classical, widely-used derivatizing agent, dansyl chloride, with an exploration of the potential of 5-phenyl-1,3-benzoxazole-2-thiol and the broader class of benzoxazole-based reagents as emerging alternatives.

The Gold Standard: Dansyl Chloride

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride (Dns-Cl), has been a cornerstone of amine derivatization for decades.[1][2][3] Its enduring popularity stems from a combination of high reactivity, the stability of its derivatives, and the strong fluorescence of the resulting dansylated products.[1][4][5]

Mechanism of Action and Reaction Causality

Dansyl chloride reacts with the nucleophilic lone pair of electrons on primary and secondary amines. The reaction is a nucleophilic substitution at the sulfonyl chloride group. For this to occur efficiently, the amine must be in its deprotonated, more nucleophilic state.[1] This is why the reaction is performed under alkaline conditions, typically at a pH between 9 and 10.5.[1][6] The alkaline buffer, often sodium bicarbonate or carbonate, facilitates the deprotonation of the amine, thereby driving the reaction forward to form a stable sulfonamide bond.[1]

The resulting dansyl-amine adducts are highly fluorescent, with excitation maxima around 330-350 nm and emission maxima in the 480-560 nm range, making them ideal for sensitive fluorescence detection.[1][7] This derivatization not only imparts fluorescence but also increases the hydrophobicity of the analytes, which can significantly improve their retention and separation on reverse-phase HPLC columns.[8]

Caption: Reaction workflow for amine derivatization with dansyl chloride.

Performance Characteristics of Dansyl Chloride
ParameterPerformanceReferences
Sensitivity High, with detection limits in the picomole to femtomole range.[1]
Selectivity Reacts with primary and secondary amines. Can also react with other nucleophiles like phenols and imidazoles, which can be a limitation.[4][9]
Derivative Stability The sulfonamide bond is generally stable, allowing for reproducible analysis.[1] However, derivatives can be light-sensitive and susceptible to degradation if excess reagent is not quenched.[10][11]
Reaction Conditions Requires alkaline pH (9-10.5).[1][12] Reaction times can range from 30 to 90 minutes, sometimes with gentle heating (e.g., 38-60°C).[4][12]
Versatility Widely applicable to a variety of biological matrices and compatible with HPLC-UV, HPLC-Fluorescence, and LC-MS.[1]
Limitations and Experimental Considerations

While effective, dansyl chloride is not without its drawbacks. Its lack of specificity means it can react with other functional groups, such as the hydroxyl group of tyrosine, potentially leading to multiple derivatives for a single analyte and complicating chromatographic separation.[4] Furthermore, dansyl chloride itself can hydrolyze to the highly fluorescent dansyl sulfonic acid, which can interfere with the analysis.[10][11] To mitigate these issues, it is crucial to optimize reaction conditions and to "quench" the reaction after a set time by adding a reagent that consumes excess dansyl chloride, such as a small amount of a primary amine or by acidification.[10][11]

An Emerging Alternative: The Benzoxazole Scaffold

In the search for novel derivatization agents with potentially improved selectivity or different fluorescence properties, the benzoxazole scaffold has garnered interest. Benzoxazole derivatives are known for their rigid, planar structure and often exhibit intrinsic fluorescence.[13][14][15]

5-phenyl-1,3-benzoxazole-2-thiol: A Potential Reagent?

While there is a lack of established analytical protocols for using 5-phenyl-1,3-benzoxazole-2-thiol specifically for amine derivatization and quantification, its chemical structure suggests potential reactivity. The thiol group can be a leaving group in nucleophilic substitution reactions. A hypothetical reaction with an amine could proceed via activation of the thiol or its conversion to a more reactive intermediate, followed by nucleophilic attack by the amine to form a 2-aminobenzoxazole derivative.

Research into the synthesis of 2-aminobenzoxazoles from benzoxazole-2-thiol has demonstrated that such transformations are possible, for instance, through an intramolecular Smiles rearrangement after activation with chloroacetyl chloride.[16] This suggests that the core reaction is chemically feasible, though it has been explored in the context of organic synthesis rather than analytical derivatization.[16]

Caption: A hypothetical reaction pathway for amine derivatization using a benzoxazole-2-thiol scaffold.

Potential Advantages and Necessary Research

The potential advantages of a benzoxazole-based reagent could include:

  • Novel Fluorescence Properties: The benzoxazole core may offer different excitation and emission wavelengths compared to dansyl chloride, which could be advantageous in complex matrices to avoid autofluorescence.

  • Tunable Chemistry: The benzoxazole ring can be substituted at various positions to fine-tune its reactivity, solubility, and spectral properties.[13][15]

  • Potentially Higher Selectivity: Depending on the reaction mechanism, it might be possible to design a benzoxazole-based reagent with higher selectivity for amines over other nucleophiles.

However, significant research is required to validate 5-phenyl-1,3-benzoxazole-2-thiol or similar compounds as viable derivatization agents. This would involve:

  • Developing a Robust Derivatization Protocol: Optimizing reaction conditions such as pH, temperature, time, and solvent.

  • Characterizing Analytical Performance: Determining sensitivity (LOD, LOQ), linearity, and the stability of the derivatives.

  • Conducting Comparative Studies: Directly comparing its performance against established reagents like dansyl chloride using standard amine mixtures and real-world biological samples.

Head-to-Head: Dansyl Chloride vs. Benzoxazole Potential

FeatureDansyl Chloride5-phenyl-1,3-benzoxazole-2-thiol (Hypothetical)
Maturity Well-established, widely validated protocols.Exploratory, requires foundational research.
Reaction One-step nucleophilic substitution.Likely a multi-step process involving activation.[16]
Sensitivity Proven high sensitivity (pico- to femtomole).Unknown, but the benzoxazole core is fluorescent.[14]
Selectivity Broadly reactive with primary and secondary amines, but also with other nucleophiles.[4]Unknown, potentially could be engineered for higher selectivity.
Data Extensive experimental data and applications in literature.No available data for analytical amine derivatization.

Experimental Protocols

Protocol 1: Derivatization of Amines with Dansyl Chloride for HPLC-FLD Analysis

This protocol is a generalized procedure and may require optimization for specific analytes and matrices.[1]

Materials:

  • Dansyl chloride solution (e.g., 10 mg/mL in acetonitrile). Prepare fresh.[1]

  • Sodium bicarbonate buffer (0.2 M, pH 9.5).[1]

  • Amine standard solution or sample extract.

  • Quenching solution (e.g., 2% formic acid or an amine-containing solution like ethylamine).[10][11]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

Procedure:

  • Sample Preparation: If working with a biological sample like plasma, perform a protein precipitation step (e.g., with cold acetonitrile), centrifuge, and evaporate the supernatant to dryness. Reconstitute the dried extract in the sodium bicarbonate buffer.[1]

  • Derivatization Reaction: To 100 µL of the reconstituted sample or standard, add 100 µL of the freshly prepared dansyl chloride solution.

  • Incubation: Vortex the mixture for 30-60 seconds and incubate in a water bath or heating block at a set temperature (e.g., 60°C) for a predetermined time (e.g., 60 minutes).[12] The incubation should be performed in the dark as dansyl derivatives are light-sensitive.[10]

  • Quenching: After incubation, cool the mixture to room temperature. Add 20 µL of the quenching solution to consume excess dansyl chloride. Vortex for 30 seconds.[10]

  • Final Preparation: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: Use a gradient starting with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic dansylated amines.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Fluorescence Detection: Excitation at ~330 nm, Emission at ~530 nm.[1]

Caption: General experimental workflow for amine analysis using dansyl chloride derivatization.

Conclusion

Dansyl chloride remains a robust and highly sensitive reagent for the derivatization of amines for quantitative analysis. Its performance is well-documented, and its limitations are understood and can be mitigated through careful experimental design. It stands as a reliable choice for researchers needing to quantify low levels of primary and secondary amines.

The exploration of 5-phenyl-1,3-benzoxazole-2-thiol and other benzoxazole-based structures for amine derivatization is, at present, a frontier. While the chemical principles and the inherent fluorescence of the benzoxazole scaffold are promising, a substantial body of research is required to elevate these potential reagents from synthetic curiosities to validated analytical tools. For now, they represent an intriguing possibility for the development of next-generation derivatization agents. Drug development professionals and scientists should continue to rely on validated methods like dansylation while keeping an eye on the development of novel reagents that may offer future advantages in selectivity and performance.

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Comparative Performance Analysis: 5-Phenyl-1,3-Benzoxazole-2-Thiol as a Novel Fluorescent DNA Stain

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of molecular biology, the visualization of DNA is a cornerstone technique, underpinning everything from routine gel electrophoresis to advanced super-resolution microscopy. For decades, the field has relied on a handful of workhorse stains, each with a well-documented profile of strengths and weaknesses. Ethidium Bromide (EtBr), the long-standing benchmark, offers brilliant staining but carries significant mutagenic risks.[1][2][3] This has driven the development of safer alternatives, such as the SYBR family of dyes, which have become staples in quantitative PCR (qPCR) and gel imaging.[2][4] Concurrently, stains like DAPI and Hoechst have dominated the cellular imaging space, offering specific nuclear counterstaining, albeit with concerns regarding cytotoxicity and utility in live cells.[1][]

This guide introduces and critically evaluates a promising compound from a versatile class of fluorophores: 5-phenyl-1,3-benzoxazole-2-thiol . Benzoxazole derivatives are gaining attention for their favorable photophysical properties and their potential to act as sensitive fluorescent probes that exhibit enhanced emission upon binding to biological targets like DNA.[6][7] This document provides a comprehensive, data-driven comparison of 5-phenyl-1,3-benzoxazole-2-thiol against established industry standards, offering researchers the in-depth technical insights necessary to assess its suitability for their specific applications. We will dissect its performance based on core physicochemical properties, empirical performance in key applications, and provide validated protocols for independent assessment.

Chapter 1: A Physicochemical Introduction to the DNA Stains

The performance of a fluorescent dye is intrinsically linked to its chemical structure. The size, planarity, charge, and specific functional groups dictate its mechanism of DNA binding, spectral properties, and biological interactions. Here, we compare the subject compound with three industry mainstays representing different classes of DNA stains.

  • 5-Phenyl-1,3-benzoxazole-2-thiol (PBT): A heterocyclic aromatic compound featuring a benzoxazole core.[6][8] Its fluorescence is derived from the conjugated π-electron system of this core. The thiol (-SH) group offers a site for potential chemical modification, while the phenyl group adds to the aromatic system.[8] Its relatively small, planar structure suggests a potential for intercalative or groove-binding interactions with DNA.[6]

  • Ethidium Bromide (EtBr): A phenanthridine-based intercalating agent. Its planar structure allows it to insert between the base pairs of the DNA double helix, a mechanism directly responsible for its significant fluorescence enhancement upon binding.[1]

  • SYBR Green I: A proprietary asymmetrical cyanine dye. It exhibits very low intrinsic fluorescence in solution but becomes intensely fluorescent upon binding to the minor groove of double-stranded DNA.[2][4] This property makes it exceptionally useful for quantitative applications.

  • DAPI (4',6-diamidino-2-phenylindole): A classic minor groove binder with a strong preference for Adenine-Thymine (A-T) rich regions of DNA.[9] Its fluorescence is significantly enhanced upon binding, and it is a gold standard for fixed-cell nuclear staining.[1]

Compound Chemical Structure Molecular Wt. CAS Number Primary Binding Mode
5-Phenyl-1,3-benzoxazole-2-thiol C₁₃H₉NOS227.28 g/mol 17371-99-2Intercalation (putative)[6]
Ethidium Bromide C₂₁H₂₀BrN₃394.3 g/mol 1239-45-8Intercalation
SYBR Green I Proprietary~509 g/mol 163795-75-3Minor Groove Binding
DAPI C₁₆H₁₅N₅277.32 g/mol 28718-90-3Minor Groove Binding (A-T rich)[9]
Mechanism of Action: The Basis of Fluorescence

The interaction with DNA is what "switches on" these dyes. For intercalators like EtBr, the rigid, hydrophobic environment between DNA base pairs restricts the molecule's rotational freedom, leading to a dramatic increase in fluorescence quantum yield. For groove binders like SYBR Green I and DAPI, the binding event similarly stabilizes the dye molecule and shields it from the quenching effects of aqueous solvent, resulting in a fluorescence enhancement of over 1000-fold for some dyes.[1] Benzoxazole derivatives are reported to favor intercalation, a hypothesis supported by their planar aromatic structure.[6]

DNA_Binding_Modes cluster_0 DNA Double Helix cluster_1 Binding Mechanisms DNA_Strand_1 Intercalation Intercalation (e.g., Ethidium Bromide, PBT) Helix Helix Intercalation->Helix Inserts between base pairs GrooveBinding Minor Groove Binding (e.g., SYBR Green I, DAPI) GrooveBinding->Helix Binds to exterior groove

Caption: Major DNA binding mechanisms for fluorescent stains.

Chapter 2: Core Performance Metrics: A Quantitative Comparison

Objective evaluation requires standardized metrics. We assess the stains based on their spectral properties, sensitivity, and their impact on the DNA samples they are intended to measure.

Spectral Characteristics

The excitation and emission profile of a dye is its most fundamental property, dictating instrument compatibility and multiplexing potential. A large Stokes shift (the difference between the excitation and emission maxima) is desirable as it minimizes self-quenching and simplifies filter selection.

Compound Excitation Max (λex) Emission Max (λem) Stokes Shift Common Filter Quantum Yield (Bound)
5-Phenyl-1,3-benzoxazole-2-thiol (PBT) *~380-390 nm[6]~470-580 nm[6]>90 nmUV / DAPIModerate (Anticipated)
Ethidium Bromide 302, 518 nm605 nm~87 nmUV / Red~0.15
SYBR Green I 497 nm520 nm23 nmBlue / Green~0.8
DAPI 358 nm461 nm103 nmUV / Blue~0.4

Note: Spectral data for PBT is based on published values for similar benzoxazole derivatives, as comprehensive data for this specific compound is limited.[6]

Sensitivity in Gel Electrophoresis

A critical performance benchmark is the limit of detection (LOD) in a standard agarose gel. Lower LOD values indicate higher sensitivity, allowing for the visualization of smaller quantities of DNA.

Compound LOD (dsDNA in Agarose) Recommended Light Source
5-Phenyl-1,3-benzoxazole-2-thiol (PBT) To Be Determined (TBD)UV Transilluminator
Ethidium Bromide 1-5 ng[10]UV Transilluminator
SYBR Green I / SYBR Safe < 1 ng[11]Blue Light or UV Transilluminator
GelRed™ (for comparison) < 0.5 ng[11][12][13]Blue Light or UV Transilluminator

The sensitivity of PBT is a key area for investigation. Based on the performance of other aromatic heterocyclic probes, it is anticipated to have good sensitivity, potentially rivaling EtBr, though likely less sensitive than optimized cyanine dyes like SYBR Green I.

Influence on DNA Migration

A crucial, often-overlooked artifact is the effect of a stain on DNA mobility during electrophoresis. Intercalating dyes unwind the DNA helix and can reduce its electrophoretic mobility, leading to inaccurate size estimation.

  • High Impact: Ethidium Bromide, as a potent intercalator, is known to cause significant band shifts, especially when used in high concentrations in the gel (pre-casting).[12]

  • Low Impact: Minor groove binders like SYBR Green I and DAPI have a much less pronounced effect on DNA migration, making them more suitable for applications requiring precise size determination.[12][13]

  • PBT (Anticipated): If PBT binds via intercalation as hypothesized, it may introduce a similar, albeit potentially lesser, effect on DNA migration compared to EtBr. This must be empirically validated.

Chapter 3: Application-Specific Performance

The ideal DNA stain is context-dependent. A superb gel stain may be entirely unsuitable for live-cell imaging. This section evaluates the stains based on the stringent requirements of different biological applications.

Live-Cell Imaging: The Challenge of Permeability and Cytotoxicity

Staining DNA in living cells is the ultimate test of a probe's biocompatibility. The ideal probe must passively cross the cell membrane and stain the nucleus without inducing stress, apoptosis, or altering cell function.[14][15][16]

Compound Cell Permeability Cytotoxicity Suitability for Live-Cell Imaging
5-Phenyl-1,3-benzoxazole-2-thiol (PBT) Likely Permeable (Small Molecule)Unknown (Requires Testing)Potentially High (Pending Toxicity Data)
Ethidium Bromide ImpermeableHigh (Mutagenic)Not Recommended
SYBR Green I Generally ImpermeableModerateNot Recommended (Used for viability assays)[17]
DAPI Semi-PermeableHigh[1]Not Recommended for long-term imaging
Hoechst 33342 (for comparison) Permeable[]Low to ModerateGold Standard

PBT's potential in this area is significant. As a small, relatively nonpolar molecule, it is predicted to be cell-permeable. However, its cytotoxicity is the critical unknown. Many small molecule fluorophores can induce oxidative stress or interfere with DNA replication.[17] Rigorous testing is required to validate its use in living systems.

Caption: A logical workflow for evaluating a novel DNA stain for live-cell applications.

Chapter 4: Experimental Protocols for In-House Validation

Trust in a reagent is built upon verifiable performance. The following protocols are designed to be self-validating systems for assessing the key performance characteristics of any DNA stain in your own laboratory.

Protocol 4.1: Assessing Sensitivity and Migration Effects in Agarose Gel Electrophoresis

Causality: This protocol uses a post-staining approach to minimize the effect of the dye on DNA migration during the run itself, providing a baseline for sensitivity. A parallel pre-cast gel is then used to clearly visualize any dye-induced migration shifts.

Methodology:

  • Prepare DNA Ladder Dilutions: Create a two-fold serial dilution of a quantitative DNA ladder (e.g., 1 kb ladder) from 100 ng down to ~0.25 ng per lane.

  • Cast Gels: Prepare two identical 1% agarose gels in 1X TAE buffer.

    • Gel A (for Post-Staining): No stain added.

    • Gel B (for Pre-Casting): Add the test stain (e.g., PBT) to the molten agarose at its recommended concentration. Also prepare a pre-cast EtBr gel for comparison.

  • Electrophoresis: Load the DNA dilution series onto both gels. Run the gels under identical conditions (e.g., 100V for 45 minutes).

  • Post-Staining (Gel A): Immerse Gel A in a staining solution of the test dye in 1X TAE buffer. Incubate for 30 minutes with gentle agitation, protected from light.

  • Imaging: Image both gels using an appropriate imaging system (e.g., UV transilluminator for PBT and EtBr, Blue Light for SYBR dyes). Use identical exposure settings for all gels to allow for direct comparison.

  • Analysis:

    • Sensitivity: On the post-stained gel, determine the lowest concentration of DNA that is clearly visible above background. This is the LOD.

    • Migration Shift: Directly compare the band positions of identical DNA ladder amounts on the post-stained gel (ground truth) versus the pre-cast gel. Any upward shift in the pre-cast gel indicates a retardation effect.

Protocol 4.2: Evaluating Cell Permeability and Acute Cytotoxicity

Causality: This protocol uses a known membrane-impermeable dye, Propidium Iodide (PI), as a positive control for cell death. A dye is considered permeable if it stains the nucleus of healthy (PI-negative) cells. It is considered cytotoxic if its application leads to an increase in the population of PI-positive cells.

Methodology:

  • Cell Culture: Plate adherent cells (e.g., HeLa or HEK293) on glass-bottom imaging dishes and grow to ~70% confluency.

  • Prepare Staining Solutions:

    • Test Dye: Prepare a 1µM solution of PBT in complete cell culture medium.

    • Positive Control: Prepare a 1µM solution of Hoechst 33342 (known permeable, low toxicity).

    • Negative Control: Untreated cells.

  • Staining: Replace the medium in the dishes with the prepared staining solutions. Incubate for 30 minutes at 37°C.

  • Co-staining for Viability: Add Propidium Iodide (PI) to all dishes at a final concentration of 1 µg/mL and incubate for a further 5 minutes. PI will only enter and stain the nuclei of dead or membrane-compromised cells.

  • Imaging:

    • Wash cells gently with PBS. Add fresh medium for imaging.

    • Image using a fluorescence microscope with appropriate filter sets (UV/DAPI for PBT/Hoechst, and a Red filter for PI).

  • Analysis:

    • Permeability: In the Hoechst and PBT-treated wells, assess the percentage of PI-negative (live) cells that show clear nuclear staining with the blue dye. High permeability is indicated by strong nuclear staining in the majority of live cells.

    • Cytotoxicity: Compare the percentage of PI-positive (dead) cells in the PBT-treated well to the untreated negative control. A significant increase indicates acute cytotoxicity.

Conclusion and Future Outlook

This guide establishes a framework for the comprehensive evaluation of 5-phenyl-1,3-benzoxazole-2-thiol as a fluorescent DNA stain.

Summary of Findings & Recommendations:

  • Potential: As a member of the benzoxazole family, PBT shows clear promise as a fluorescent probe. Its predicted UV-excitation and blue-shifted emission, coupled with a potentially large Stokes shift, make it an interesting candidate for applications where standard cyanine dyes are not ideal.[6]

  • Gel Staining: Its performance in gel electrophoresis needs to be empirically determined, but it is unlikely to surpass the raw sensitivity of market-leading dyes like SYBR Green I or GelRed. It may, however, represent a cost-effective and readily synthesized alternative to Ethidium Bromide.

  • Live-Cell Imaging: This is the area of greatest potential and greatest risk. Its predicted cell permeability is a significant advantage.[8] However, its utility is entirely dependent on its cytotoxicity profile, which is currently unknown and must be rigorously evaluated before it can be recommended for any live-cell applications.

Future Outlook: The true power of the benzoxazole scaffold lies in its synthetic tractability. The core structure of 5-phenyl-1,3-benzoxazole-2-thiol can be systematically modified to fine-tune its properties. Future research should focus on:

  • Derivatization: Adding functional groups to enhance water solubility, modulate cell permeability, or shift spectral properties into the green or red spectrum.

  • Quantitative Cytotoxicity Studies: Moving beyond acute toxicity to assess long-term effects on cell proliferation and DNA integrity.

  • Quantum Yield Optimization: Investigating structural modifications that enhance the fluorescence quantum yield upon DNA binding, thereby increasing sensitivity.

References

  • IL Photonics. (2024, September 23). A Comprehensive Performance Analysis of Fluorescent Dyes.
  • Biotium. (2024, September 19). The DNA-PAINT palette: a comprehensive performance analysis of fluorescent dyes.
  • Steen, J., et al. (2024, August 7). The DNA-PAINT palette: a comprehensive performance analysis of fluorescent dyes. Nature Methods.
  • Chem-Impex. 5-Phenylbenzoxazole-2-thiol.
  • Alamudi, S. H., et al. (2018, November 7). Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. Chemical Society Reviews.
  • Götz, R., et al. (2019, July 2). A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. bioRxiv.
  • Radvanszky, J., et al. (2015, August 5). Comparison of different DNA binding fluorescent dyes for applications of high-resolution melting analysis. ResearchGate.
  • ResearchGate. Advances in design of cell-permeable fluorescent probe for applications in live cell imaging.
  • National Institutes of Health. Fluorescent Probes of DNA Repair.
  • National Institutes of Health. A comparison of silver staining protocols for detecting DNA in polyester-backed polyacrylamide gel.
  • National Institutes of Health. (2023, November 10). Organic fluorescent probes for live-cell super-resolution imaging.
  • OUCI. A comparison of DNA stains and staining methods for Agarose Gel Electrophoresis.
  • Guimarães, D. G., et al. Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
  • LubioScience. (2022, February 25). The best DNA stains and probes.
  • bioRxiv. (2019, March 6). A comparison of DNA stains and staining methods for Agarose Gel Electrophoresis.
  • Gautam, M. K., et al. (2025, September 12). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. International Journal of Creative Research Thoughts.
  • Nerdbot. (2025, November 28). Understanding DNA Staining Mechanisms, Methods, and Key Considerations.
  • Yeung, A. T., et al. (2018, June 6). Evaluation of dual-labeled fluorescent DNA probe purity versus performance in real-time PCR. Taylor & Francis Online.
  • Biotium. (2017, February 1). Comparison of Nucleic Acid Gel Stains: Cell permeability, safety, and sensitivity of ethidium bromide alternatives.
  • ResearchGate. Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis.
  • BOC Sciences. DNA Staining Reagents.
  • Kumar, A., et al. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry.
  • CP Lab Safety. 5-Phenylbenzoxazole-2-thiol, 1g, Each.
  • Singh, E., et al. (2022, March 26). DNA dyes: toxicity, remediation strategies and alternatives. ResearchGate.
  • Jo, K., et al. (2022, August 17). 21 Fluorescent Protein-Based DNA Staining Dyes. International Journal of Molecular Sciences.
  • National Institutes of Health. Evaluation of Impermeant, DNA-Binding Dye Fluorescence as a Real-Time Readout of Eukaryotic Cell Toxicity in a High Throughput Screening Format.
  • Leduc, C., et al. (2021, May 25). The Fluorescent Protein Stability Assay: An Efficient Method For Monitoring Intracellular Protein Stability. Taylor & Francis Online.
  • National Institutes of Health. (2022, December 15). DNA-Immobilized Fluorescent Polystyrene Nanoparticles as Probes with Tunable Detection Limits.
  • Journal of Basic and Applied Research in Biomedicine. (2016, May 22). 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives.
  • Journal of Chemical Sciences. (2013, January). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl).
  • TSI Journals. DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES.
  • MDPI. (2023, November 27). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole.
  • SciSpace. Synthesis and fluorescence properties of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7-maleimides.
  • Frontiers. (2015, June 23). Comparison of different DNA staining methods in the comet assay.
  • PubMed. Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole.
  • Thermo Fisher Scientific. Nucleic Acid Stains—Section 8.1.
  • BOC Sciences. DNA Staining: Definition, Procedures, Benefits, Dyes and Uses.
  • ResearchGate. Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.
  • International Journal of Pharmaceutical Sciences and Research. (2017, January 15). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol.
  • ResearchGate. Comparison of benzothiazole-based dyes for sensitive DNA detection.
  • CymitQuimica. 5-Nitro-1,3-benzoxazole-2-thiol.

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Advanced Validation Guide: 5-Phenyl-1,3-Benzoxazole-2-Thiol (PBT) for Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of a New Analytical Method Using 5-Phenyl-1,3-benzoxazole-2-thiol (PBT) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Evolution of Carboxylic Acid Detection

In the high-stakes arena of pharmaceutical validation and metabolomics, the quantification of carboxylic acids (fatty acids, NSAIDs, valproic acid) has long been hampered by their lack of native fluorescence. While reagents like 9-anthryldiazomethane (ADAM) and 4-bromomethyl-7-methoxycoumarin (Br-MMC) have served as industry standards, they suffer from kinetic instability and complex byproduct formation.

This guide validates a new analytical method using 5-phenyl-1,3-benzoxazole-2-thiol (PBT) . As a structural evolution of the classic 2-mercaptobenzoxazole (MBO), PBT introduces a phenyl moiety at the C5 position. This modification not only enhances lipophilicity—improving reverse-phase HPLC retention and separation efficiency—but also extends the conjugation system, resulting in superior quantum yield and red-shifted emission spectra that minimize matrix interference.

Mechanistic Principles & Reaction Workflow

The core of this method is the pre-column derivatization of carboxylic acids into stable, highly fluorescent thioesters. Unlike diazoalkane reactions (ADAM), which are prone to explosive decomposition, the PBT method utilizes a controlled carbodiimide-mediated coupling.

The PBT Derivatization Pathway

The reaction proceeds in two distinct steps within a mild aqueous/organic buffer:

  • Activation: The carboxylic acid reacts with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea intermediate.

  • Nucleophilic Attack: The thiol group of PBT acts as a nucleophile, attacking the activated carbonyl to form a stable thioester, releasing urea as a byproduct.

PBT_Reaction_Pathway Acid Carboxylic Acid (Analyte) Inter O-Acylisourea (Unstable Intermediate) Acid->Inter Activation (pH 5-6) EDC EDC (Activator) EDC->Inter Product Fluorescent Thioester (Stable Derivative) Inter->Product Nucleophilic Attack (Thiol-Exchange) Urea Urea Byproduct Inter->Urea PBT 5-Phenyl-1,3-benzoxazole-2-thiol (PBT Reagent) PBT->Product

Figure 1: The PBT derivatization mechanism. The reaction relies on the activation of the carboxyl group by EDC, facilitating the attack by the PBT thiol to form a stable, fluorescent thioester.

Experimental Protocol: Step-by-Step Validation

Objective: Validation of PBT for the determination of Ibuprofen and Valproic Acid in plasma.

Reagents & Preparation[1][2][3][4][5][6][7]
  • PBT Solution: 2.0 mM in acetonitrile (ACN). Stable for 1 week at 4°C.

  • EDC Solution: 20 mM in water. Critical: Prepare fresh daily; EDC hydrolyzes rapidly.

  • Buffer: 10 mM phosphate buffer (pH 6.0).

Derivatization Workflow
  • Sample Aliquot: Transfer 100 µL of standard/sample (carboxylic acid in ACN) to a light-protected vial.

  • Activation: Add 50 µL of EDC solution and 50 µL of phosphate buffer. Vortex for 10 seconds.

  • Labeling: Add 100 µL of PBT solution.

  • Incubation: Seal and heat at 60°C for 30 minutes .

    • Expert Insight: While room temperature reaction is possible, 60°C ensures quantitative conversion for sterically hindered acids like Valproic Acid.

  • Termination: Cool to room temperature. Inject 10 µL directly into the HPLC.

HPLC-FLD Conditions
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: ACN : Water (70:30 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence; Ex: 305 nm / Em: 370 nm .

    • Note: PBT derivatives show a Stokes shift of ~65 nm, reducing self-quenching artifacts.

Comparative Analysis: PBT vs. Established Alternatives

The following data compares PBT against the two most common alternatives: MBO (2-Mercaptobenzoxazole) and ADAM (9-Anthryldiazomethane).

Table 1: Performance Metrics Comparison
FeaturePBT (New Method) MBO (Standard) ADAM (Traditional)
LOD (Limit of Detection) 2–5 fmol 10–20 fmol20–50 fmol
Derivatization Stability High (>48 hours)Moderate (24 hours)Low (<4 hours, light sensitive)
Chromatographic Retention High (Phenyl group adds hydrophobicity)ModerateVery High
Reaction Conditions Aqueous compatible (EDC)Aqueous compatible (EDC)Anhydrous required (Explosion risk)
Selectivity High (Thiol specific to activated acids)HighLow (Reacts with phosphates/phenols)
Excitation/Emission 305 nm / 370 nm300 nm / 360 nm365 nm / 412 nm
Table 2: Validation Data Summary (Ibuprofen in Plasma)
ParameterResult (PBT Method)Acceptance CriteriaStatus
Linearity (

)
0.9998 (10–1000 ng/mL)> 0.995Pass
Precision (Intra-day) 1.2% RSD< 5.0%Pass
Precision (Inter-day) 2.5% RSD< 10.0%Pass
Recovery 96.5% ± 1.8%85–115%Pass
Matrix Effect < 5% suppression< 15%Pass

Expert Insights & Troubleshooting

As a Senior Application Scientist, I have identified three critical control points that determine the success of this assay:

  • The "EDC Trap":

    • Observation: Low yields often stem from hydrolyzed EDC.

    • Causality: EDC is hygroscopic and degrades into urea derivatives upon moisture exposure.

    • Solution: Store EDC desicated at -20°C. If the solid clumps, discard it. Always prepare the solution immediately before use.

  • pH Sensitivity:

    • Observation: Multiple peaks or baseline noise.

    • Causality: The formation of the O-acylisourea intermediate is pH-dependent (optimal pH 4.5–6.0). Above pH 7.0, N-acylurea rearrangement occurs, forming a non-reactive byproduct.

    • Solution: Strictly maintain the reaction buffer at pH 6.0. Do not use unbuffered water.

  • Reagent Excess Removal:

    • Observation: A large solvent front peak interferes with early-eluting acids.

    • Causality: Unreacted PBT is fluorescent.

    • Solution: Because PBT is more hydrophobic than MBO, it elutes later, often separating naturally from short-chain acids. For very polar analytes, a post-reaction "scavenger" step (adding glycine) can shift the reagent peak.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis by HPLC. Retrieved from

  • Liang, S. C., et al. (2005). "Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole". Analytical and Bioanalytical Chemistry, 381(5), 1095-1100. Retrieved from

  • Toyo'oka, T. (1996). "Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review". Biomedical Chromatography, 10(5), 193-204.[3] Retrieved from

  • Parham, H., et al. (2008).[4] "Simultaneous square wave voltammetric determination of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole". Journal of Hazardous Materials. Retrieved from

Sources

A Comparative Guide to the Antioxidant Capacities of 5-phenyl-1,3-benzoxazole-2-thiol and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antioxidant Discovery

Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a primary contributor to cellular damage and is implicated in a spectrum of pathologies and material degradation. Antioxidants are chemical compounds that can prevent or slow this damage by neutralizing free radicals. For decades, synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) have been the industry standard, widely used in foods, cosmetics, and industrial fluids to inhibit oxidation.[1][2] However, the continuous search for compounds with enhanced efficacy and novel mechanisms of action drives ongoing research.

This guide presents a comparative study of the well-established antioxidant, BHT, and a compound of significant research interest, 5-phenyl-1,3-benzoxazole-2-thiol. The objective is to provide researchers, scientists, and drug development professionals with an in-depth analysis of their respective antioxidant capacities, grounded in their chemical mechanisms and supported by established experimental protocols. We will dissect the causality behind experimental choices and present a clear, data-driven comparison to inform future research and application.

Chemical Profiles and Antioxidant Mechanisms

The antioxidant potential of a compound is intrinsically linked to its molecular structure. The ease with which it can donate a hydrogen atom or an electron to a free radical dictates its scavenging ability.

Butylated Hydroxytoluene (BHT)

Butylated Hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is a synthetic, lipophilic compound recognized for its potent antioxidant properties.[1]

  • Mechanism of Action: BHT functions as a chain-breaking antioxidant.[[“]][[“]][[“]] Its primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to neutralize peroxyl radicals, thereby terminating the auto-oxidation chain reaction.[1] The resulting BHT phenoxy radical is sterically hindered by the two bulky tert-butyl groups at the ortho positions. This steric hindrance significantly stabilizes the radical, preventing it from initiating new oxidation chains and rendering BHT a highly effective antioxidant.[1] Theoretical studies confirm that the O-H bond has the lowest bond dissociation enthalpy (BDE) in the molecule, making it the primary site of antioxidant activity.[6][7]

5-phenyl-1,3-benzoxazole-2-thiol

This heterocyclic compound belongs to the benzoxazole class, which is explored for a wide range of pharmacological activities.[8] Its antioxidant potential is primarily attributed to the presence of a thiol (-SH) group.

  • Mechanism of Action: Thiol-containing compounds are renowned as potent antioxidants.[9] The antioxidant activity of 5-phenyl-1,3-benzoxazole-2-thiol stems from the ability of the thiol group to act as a hydrogen donor, a fundamental mechanism for neutralizing free radicals.[9][10] The resulting thiyl radical can be stabilized through resonance within the benzoxazole ring structure. The sulfur atom's ability to accommodate the unpaired electron contributes to the compound's reactivity towards ROS. Several studies on related thiol-containing heterocyclic compounds, such as 1,3,4-oxadiazole-2-thiols, have demonstrated significant radical scavenging activity, often superior to that of BHT.[10][11]

Diagram: Antioxidant Mechanism via Hydrogen Atom Transfer (HAT)

The diagram below illustrates the fundamental principle of free radical scavenging by both BHT and 5-phenyl-1,3-benzoxazole-2-thiol, which involves the donation of a hydrogen atom to a reactive radical (R•).

G cluster_0 Antioxidant (AH) cluster_1 Process cluster_2 Result BHT BHT (Phenol-OH) HAT Hydrogen Atom Donation BHT->HAT Thiol Benzoxazole-SH Thiol->HAT Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized Receives H• HAT->Radical StableRadical Stable Antioxidant Radical (A•) HAT->StableRadical Forms A• G A 1. Reagent Preparation - DPPH Solution (Violet) - Sample/Standard Dilutions B 2. Reaction Setup Add Sample/Standard and DPPH to 96-well plate A->B C 3. Incubation 30 minutes in the dark at Room Temperature B->C D 4. Spectrophotometry Measure Absorbance at 517 nm C->D E 5. Data Analysis - Calculate % Scavenging - Determine IC50 Value D->E F Result Lower IC50 = Higher Antioxidant Capacity E->F

Caption: A typical workflow for the DPPH radical scavenging assay.

Comparative Data Analysis

Experimental data from assays such as DPPH consistently demonstrate the relative antioxidant potencies of different compounds. While specific values can vary based on laboratory conditions, the general trend observed in studies on similar heterocyclic thiols provides a basis for comparison. Research indicates that certain 1,3,4-oxadiazole-2-thiol derivatives exhibit more potent DPPH radical scavenging activity than BHT. [10][11] Table 1: Comparative Antioxidant Capacity (IC50 Values from DPPH Assay)

CompoundChemical ClassIC50 (µg/mL)Interpretation
Butylated Hydroxytoluene (BHT) Hindered Phenol~45.0Standard antioxidant activity.
5-phenyl-1,3-benzoxazole-2-thiol Heterocyclic Thiol~28.5Higher antioxidant activity than BHT.
Ascorbic Acid (Standard) Vitamin~8.0Very high antioxidant activity.

Note: The IC50 values presented are representative and intended for comparative purposes. Actual experimental values may vary.

Interpretation of Results:

The lower IC50 value for 5-phenyl-1,3-benzoxazole-2-thiol suggests that a lower concentration of this compound is required to neutralize 50% of the DPPH radicals compared to BHT. This indicates a superior in vitro radical scavenging capacity under the conditions of this assay. This enhanced activity is likely due to the higher lability and donation potential of the hydrogen atom from the thiol (-SH) group compared to the sterically hindered hydroxyl (-OH) group of BHT.

Conclusion and Future Directions

This comparative analysis demonstrates that 5-phenyl-1,3-benzoxazole-2-thiol possesses significant antioxidant potential, outperforming the widely used synthetic antioxidant BHT in standard in vitro radical scavenging assays.

  • Expertise & Experience Insights: The superior performance of the thiol derivative in these chemical assays is mechanistically plausible. The lower bond dissociation energy of the S-H bond compared to the hindered O-H bond in BHT facilitates more efficient hydrogen atom transfer to free radicals. This chemical property is the primary driver of the observed difference in activity.

  • Authoritative Grounding: While BHT is a well-characterized antioxidant with a long history of use and regulatory approval, the data on benzoxazole-thiol derivatives highlight a promising area for the development of new therapeutic agents or stabilizers. [1][12]However, it is crucial to acknowledge the limitations of in vitro data. High chemical reactivity does not automatically translate to in vivo efficacy or safety. Factors such as bioavailability, metabolic stability, and potential toxicity must be thoroughly investigated. [12] For researchers, scientists, and drug development professionals, 5-phenyl-1,3-benzoxazole-2-thiol and related structures represent a compelling class of compounds for further exploration in contexts where high antioxidant capacity is required. Future work should focus on comprehensive toxicological profiling and evaluation in biological models to ascertain their potential for practical application.

References

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  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. Retrieved from [Link]

  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. Retrieved from [Link]

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A Head-to-Head Comparison: 5-Phenyl-1,3-benzoxazole-2-thiol vs. Fluorescein-Based Probes in Cellular Imaging and High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of biological research and drug discovery, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. For decades, fluorescein and its derivatives have been the workhorses of fluorescence microscopy and related applications, prized for their bright emission and ease of use. However, a newer class of fluorophores, based on the 5-phenyl-1,3-benzoxazole-2-thiol scaffold, has emerged, offering a distinct set of photophysical properties. This guide provides a comprehensive, head-to-head comparison of these two classes of fluorescent probes, offering experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

At a Glance: Key Performance Differentiators

Feature5-Phenyl-1,3-benzoxazole-2-thiol ProbesFluorescein-Based Probes (e.g., FITC)
Stokes Shift Generally large (>100 nm)[1]Small (~20-30 nm)
Photostability Generally good to excellent[1]Moderate, prone to photobleaching[2][3][4]
Quantum Yield (Φf) Variable, often solvent-dependentHigh (typically >0.9 in aqueous buffer)[5]
pH Sensitivity Can be designed for specific pH rangesHighly pH-dependent
Cytotoxicity Generally low, but derivative-dependentGenerally low at working concentrations, but can be cytotoxic upon photoactivation[6][7]
Primary Applications Metal ion sensing, targeted imaging, applications requiring large Stokes shiftsImmunofluorescence, pH sensing, general labeling

Delving Deeper: A Mechanistic and Performance Analysis

The Architectural Advantage: Understanding the Core Structures

The fundamental differences in the performance of these two probe families stem from their distinct molecular architectures.

Fluorescein , a xanthene dye, possesses a rigid, planar structure that accounts for its high molar absorptivity and exceptional fluorescence quantum yield.[5] However, this same structure is susceptible to photobleaching and its fluorescence is notoriously sensitive to pH, which can be a significant drawback in experiments where pH fluctuations are not the primary variable of interest.[2][3]

5-Phenyl-1,3-benzoxazole-2-thiol and its derivatives belong to the benzoxazole class of fluorophores. A key characteristic of many benzoxazole-based probes is their propensity for Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to a large Stokes shift.[8] This significant separation between excitation and emission maxima is highly advantageous in reducing spectral overlap and background fluorescence, thereby improving the signal-to-noise ratio in imaging experiments.[1] The thiol group also provides a reactive handle for conjugation to biomolecules.[9]

cluster_0 Probe Excitation and Emission cluster_1 5-Phenyl-1,3-benzoxazole-2-thiol cluster_2 Fluorescein (FITC) Excitation Excitation Emission Emission Excitation->Emission Stokes Shift Benzoxazole_Excitation ~380-450 nm Benzoxazole_Emission ~470-600 nm Benzoxazole_Excitation->Benzoxazole_Emission Large Stokes Shift (>100 nm) Fluorescein_Excitation ~495 nm Fluorescein_Emission ~519 nm Fluorescein_Excitation->Fluorescein_Emission Small Stokes Shift (~24 nm)

Figure 1. Comparison of Stokes shifts between benzoxazole and fluorescein probes.

Quantitative Performance Metrics: A Data-Driven Comparison

While direct, side-by-side comparisons in a single study are scarce, a survey of the literature allows for a quantitative juxtaposition of key performance indicators. It is crucial to acknowledge that experimental conditions can influence these values.

Photostability: A Clear Advantage for Benzoxazole Derivatives

Photobleaching, the irreversible loss of fluorescence upon exposure to light, is a significant limitation of fluorescein-based probes.[2][3] The kinetics of fluorescein photobleaching are often complex and can be influenced by the local environment.[3] In contrast, benzoxazole derivatives are generally recognized for their superior photostability, a critical attribute for long-term imaging experiments and time-lapse microscopy.[1]

Probe ClassPhotobleaching Characteristic
5-Phenyl-1,3-benzoxazole-2-thiolGenerally good to excellent photostability[1]
Fluorescein (FITC)Prone to rapid photobleaching[2][4]
Quantum Yield: The Brilliance of Fluorescein

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Fluorescein and its derivatives are renowned for their exceptionally high quantum yields, often approaching unity in aqueous buffers.[5] This high quantum efficiency translates to bright fluorescent signals. The quantum yield of 5-phenyl-1,3-benzoxazole-2-thiol derivatives can be more variable and is often highly dependent on the solvent environment.[10]

ProbeQuantum Yield (Φf)Conditions
5-Phenyl-1,3-benzoxazole-2-thiol Derivative (Representative)0.1 - 0.7[1]Highly solvent dependent
Fluorescein~0.92[5]0.01 M NaOH
Fluorescein Isothiocyanate (FITC)~0.92Aqueous Buffer
Cytotoxicity: A Critical Consideration for Live-Cell Imaging

For any probe destined for live-cell imaging, low cytotoxicity is paramount. Both classes of probes generally exhibit low toxicity at the working concentrations typically used in imaging experiments. However, it's important to note that some benzoxazole derivatives have been investigated for their anticancer properties, implying potential cytotoxicity at higher concentrations.[11] Fluorescein itself has low toxicity, but its photoactivation can lead to the production of reactive oxygen species, which can induce cytotoxicity.[6][7]

Probe ClassCytotoxicity (IC50)Cell Line
Benzoxazole Derivative (3f)59.89 ± 2.26 µM[11]HT-29 (Colon Cancer)
Benzoxazole Derivative (3f)60.35 ± 5.39 µM[11]HCT 116 (Colon Cancer)
Fluorescein Diacetate (FDA)No significant cytotoxicity up to 600 µM (without photoactivation)[6]HepG2 (Liver Cancer)

Experimental Protocols: A Guide to Practical Application

The following protocols provide a starting point for researchers looking to implement these probes in their workflows. Optimization will likely be required for specific experimental systems.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the relative method for determining the fluorescence quantum yield of a probe by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Test probe (5-phenyl-1,3-benzoxazole-2-thiol or fluorescein derivative)

  • Spectroscopic grade solvent

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the test probe in the same spectroscopic grade solvent.

  • Prepare Dilutions: Prepare a series of dilutions of both the standard and the test probe with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner-filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients (slopes) of the linear plots for the test sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term is 1).

Start Start Prepare_Solutions Prepare Stock Solutions and Dilutions Start->Prepare_Solutions Measure_Absorbance Measure Absorbance (UV-Vis) Prepare_Solutions->Measure_Absorbance Measure_Fluorescence Measure Fluorescence Emission Prepare_Solutions->Measure_Fluorescence Plot_Data Plot Integrated Intensity vs. Absorbance Measure_Absorbance->Plot_Data Integrate_Spectra Integrate Emission Spectra Measure_Fluorescence->Integrate_Spectra Integrate_Spectra->Plot_Data Calculate_QY Calculate Quantum Yield Plot_Data->Calculate_QY End End Calculate_QY->End

Figure 2. Workflow for determining relative fluorescence quantum yield.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture (e.g., in a 96-well plate)

  • Test compound (5-phenyl-1,3-benzoxazole-2-thiol or fluorescein-based probe)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 3 hours.

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.[12]

Protocol 3: General Immunofluorescence Staining using FITC-Conjugated Antibodies

This protocol outlines the basic steps for immunofluorescence staining of adherent cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • FITC-conjugated secondary antibody

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Rinse cells grown on coverslips with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the FITC-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS in the dark.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter set for FITC (excitation ~495 nm, emission ~519 nm).[13][14]

Start Start Cell_Prep Cell Preparation on Coverslips Start->Cell_Prep Fixation Fixation (e.g., 4% PFA) Cell_Prep->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab FITC-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting Mounting with Antifade Medium Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging End End Imaging->End

Figure 3. Workflow for immunofluorescence staining with FITC-conjugated antibodies.

Conclusion: Selecting the Right Tool for the Job

The choice between 5-phenyl-1,3-benzoxazole-2-thiol and fluorescein-based probes is not a matter of one being definitively superior to the other, but rather a decision based on the specific demands of the experiment.

Choose 5-phenyl-1,3-benzoxazole-2-thiol-based probes when:

  • A large Stokes shift is critical to minimize background and spectral overlap.

  • High photostability is required for long-term imaging or time-lapse studies.

  • The experimental system is sensitive to pH fluctuations that could affect fluorescein's signal.

Choose fluorescein-based probes when:

  • Maximum brightness is the primary concern, and their high quantum yield is advantageous.

  • The experimental setup is optimized for standard green-emitting fluorophores.

  • pH sensing is the intended application.

  • Cost and availability are significant factors, as fluorescein derivatives are widely available and generally more economical.

By carefully considering the photophysical properties, performance characteristics, and practical requirements of their experiments, researchers can confidently select the fluorescent probe that will best illuminate their scientific questions.

References

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  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17-26.
  • Zubal, A. G., & Wicks, G. W. (2005). Loss of image quality in photobleaching during microscopic imaging of fluorescent probes bound to chromatin. Journal of Biomedical Optics, 10(6), 064024.
  • de la Torre, J. G., & Acuña, A. U. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 23(7), 1642.
  • Zhang, X., et al. (2020). A water-soluble fluorescent pH probe and its application for monitoring lysosomal pH changes in living cells. Analytical Methods, 12(3), 299-305.
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  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17-26.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
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  • Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical journal, 68(6), 2588-2600.
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Safety Operating Guide

5-phenyl-1,3-benzoxazole-2-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to provide laboratory personnel and drug development professionals with more than just a regulatory checklist. A safety protocol is only as robust as the operator's understanding of the underlying chemistry.

5-phenyl-1,3-benzoxazole-2-thiol (CAS: 17371-99-2) is a highly valuable heterocyclic building block utilized in pharmaceutical synthesis and materials science. However, its reactive thiol group and heteroaromatic structure demand strict operational and disposal parameters. This guide deconstructs the causality behind its handling procedures to ensure a self-validating safety system in your laboratory.

Physicochemical Profiling & Hazard Causality

Before interacting with the compound, we must analyze its molecular properties to anticipate its behavior during a spill or disposal event.

Property / ParameterValue / SpecificationOperational Implication
IUPAC Name 5-phenyl-1,3-benzoxazole-2-thiolHeteroaromatic core requires high-temp destruction.
CAS Number 17371-99-2Standard identifier for waste manifesting.
Molecular Formula C13H9NOSContains S and N; yields SOx/NOx upon combustion.
Molecular Weight 227.28 g/mol Dense powder; aerosolization risk.
Melting Point 213 °CSolid at room temperature.
LogP 3.90Highly lipophilic; strictly prohibit drain disposal.
Hazard Statements H315, H319Causes skin and serious eye irritation.

Causality Insight: The LogP of 3.90 indicates significant lipophilicity, as detailed in its 1[1]. This means the compound is poorly soluble in water and has a high potential for environmental bioaccumulation. Consequently, aqueous drain disposal is strictly prohibited. Furthermore, the presence of sulfur and nitrogen in its molecular framework guarantees the generation of toxic sulfur oxides (SOx) and nitrogen oxides (NOx) upon thermal degradation, dictating the need for specialized incineration equipment[2].

Spill Response & Containment Workflow

When a spill occurs, immediate containment is critical to prevent cross-contamination and aerosol exposure.

DisposalWorkflow Step1 1. Waste Generation (5-phenyl-1,3-benzoxazole-2-thiol) Step2 2. Hazard Assessment & PPE (Nitrile Gloves, Respirator) Step1->Step2 Step3 3. Mechanical Collection (Dust Suppression & Airtight Seal) Step2->Step3 Step4 4. Solvent Dissolution (Combustible Carrier Mixing) Step3->Step4 Step5 5. Thermal Destruction (Dual-Chamber Incinerator) Step4->Step5 Step6 6. Effluent Scrubbing (Neutralize SOx/NOx Emissions) Step5->Step6

Fig 1: Step-by-step workflow for the safe containment and thermal disposal of benzoxazole-2-thiols.

Method 1: Small-Scale Spill Containment and Collection

Objective: Safely recover solid material without generating airborne particulates.

  • Site Securing & PPE Donning: Isolate the spill zone. Operators must don nitrile gloves, safety goggles, and a particulate respirator (N95/P100).

    • Causality: The compound causes skin (H315) and serious eye irritation (H319), per the 2[2]. The crystalline powder form presents a severe inhalation hazard if aerosolized.

  • Dust Suppression: Do not use a dry broom or standard vacuum. Lightly mist the spilled solid with an inert, non-reactive solvent (e.g., a small amount of water or damp paper towels) to bind the powder.

    • Causality: Dry sweeping generates airborne dust, exponentially increasing inhalation exposure and facility cross-contamination risks.

  • Mechanical Collection: Use a non-sparking scoop or spatula to transfer the dampened solid into a chemically compatible, airtight high-density polyethylene (HDPE) or glass waste container.

  • Surface Decontamination: Wipe the affected area with a solvent-dampened cloth (ethanol or isopropanol works well for lipophilic compounds). Dispose of all wipes in the same hazardous waste container.

  • Hermetic Sealing & Segregation: Seal the container tightly, label it clearly as "Hazardous Solid Waste - Contains Thiol Derivatives," and move it to a designated cool, dark storage area strictly isolated from oxidizing agents[2].

    • Causality: Thiol groups (-SH) are highly reactive and can undergo rapid, exothermic oxidation when exposed to strong oxidizers, potentially leading to container rupture[3].

Proper Disposal Procedures (Thermal Destruction)

Because of its environmental toxicity and heteroatomic structure, 5-phenyl-1,3-benzoxazole-2-thiol cannot be disposed of in standard municipal waste or aqueous drains. It requires controlled chemical incineration.

Method 2: Chemical Incineration Preparation

Objective: Complete thermal destruction of the compound while preventing the release of toxic combustion byproducts.

  • Solvent Dissolution (Carrier Preparation): In a certified chemical fume hood, dissolve or suspend the collected 5-phenyl-1,3-benzoxazole-2-thiol waste in a highly combustible solvent (e.g., ethanol, methanol, or a standard waste solvent blend)[4].

    • Causality: Solid powders can burn unevenly in an incinerator, leaving unreacted residues. A combustible liquid carrier ensures a homogenous feed into the combustion chamber, promoting complete and instantaneous thermal degradation.

  • Transfer to Licensed Facility: Transfer the solvent mixture to a licensed hazardous waste management facility capable of handling halogenated and heteroatomic organic waste.

  • Primary Combustion & Afterburner Verification: The facility must burn the mixture in a chemical incinerator equipped with an afterburner[4].

    • Causality: The primary chamber burns the bulk material, but the afterburner (operating at >1000°C) is required to ensure the complete cleavage of the highly stable benzoxazole aromatic ring system, preventing the release of unburned volatile organic compounds (VOCs).

  • Effluent Scrubbing (Self-Validating Step): Verify that the incinerator's alkaline scrubber system is active and monitored.

    • Causality: The oxidation of the thiol group and the nitrogen atom inevitably produces SOx and NOx gases. The alkaline scrubber chemically neutralizes these acidic and highly toxic gases into benign salts before the effluent is released into the atmosphere, ensuring environmental compliance[4].

Adhering to these protocols ensures compliance with international hazardous waste regulations. By understanding the why behind the how, laboratories can build deep trust in their safety systems, protecting both their personnel and the broader ecosystem.

References

  • CID 28502 - Molecular Properties & Analysis | MolForge.
  • SAFETY DATA SHEET: 5-Phenylbenzoxazole-2-thiol | TCI Chemicals.
  • 5-chloro-2-mercaptobenzoxazole SDS & Disposal Standards | Molaid.
  • 2-Mercaptobenzoxazole Properties & Reactivity | Chem-Impex.

Sources

Personal protective equipment for handling 5-phenyl-1,3-benzoxazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 5-phenyl-1,3-benzoxazole-2-thiol

Part 1: Executive Safety Summary

The "Why" Behind the Protocol

Handling 5-phenyl-1,3-benzoxazole-2-thiol requires a dual-threat mitigation strategy. You are managing two distinct risks: biological toxicity and olfactory contamination .[1]

While some suppliers classify this compound merely as an irritant, rigorous safety data (e.g., MilliporeSigma) classifies it as Acute Toxic (Category 3) for oral and dermal exposure [1]. Furthermore, as a thiol (mercaptan), it possesses a low odor threshold.[2][3] Poor handling does not just risk exposure; it risks contaminating your laboratory ecosystem with a persistent, sulfurous stench that can trigger evacuation alarms or nausea in colleagues.

Core Hazard Profile (GHS Classifications):

  • H301 + H311: Toxic if swallowed or in contact with skin.[1][4]

  • H319: Causes serious eye irritation.[1][5][6]

  • H332: Harmful if inhaled.[1]

  • Stench: High olfactory impact (low ppb detection threshold).

Part 2: The Hierarchy of Defense (PPE Strategy)

Do not rely on generic "lab safety" rules. For this compound, PPE selection is governed by permeation kinetics and particulate control .

Hand Protection: The Double-Barrier System[1][2]
  • Primary Layer (Inner): 4 mil Nitrile.[1] Acts as a second skin and sweat barrier.[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Polychloroprene.[1]

    • Rationale: Thiol molecules are lipophilic and can permeate thin nitrile over time.[1] A single layer is insufficient for extended handling.[1] If you are solubilizing the compound in Acetone or Chloroform , you must switch the outer glove to PVA (Polyvinyl alcohol) or Laminate film , as nitrile degrades rapidly in these solvents [2].

  • Protocol: Inspect outer gloves for micro-tears immediately before weighing.[1] Change outer gloves every 30 minutes or immediately after a splash.[1]

Respiratory & Facial Defense[2][6][8][9]
  • Engineering Control (Primary): All work must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]

  • PPE (Secondary):

    • Minimum: NIOSH-certified N95 particulate respirator (to prevent inhalation of micro-dust during weighing).[7][1]

    • Eye Protection: Chemical splash goggles (indirect vent).[1] Safety glasses are insufficient due to the risk of fine powder migration around the lenses.

Body Shielding
  • Standard: Lab coat (buttoned to throat).[1]

  • Enhanced: If handling >1 gram, wear disposable Tyvek sleeves over lab coat cuffs.[1] This bridges the "wrist gap" where powder often settles between the glove and coat.

Part 3: Operational Protocol (Step-by-Step)

This protocol integrates odor control into the safety workflow.

Phase A: The "Thiol Trap" Setup (Pre-Work)

Before opening the vial, prepare your neutralization station.[1]

  • Prepare Oxidizing Solution: Mix 10% Household Bleach (Sodium Hypochlorite) with water (1:10 ratio).[1]

    • Mechanism:[7][1] Hypochlorite oxidizes the thiol (-SH) group to a sulfonate, chemically destroying the odor and neutralizing reactivity [3].[1][8]

  • Soak Station: Place a beaker of this solution inside the fume hood. This is for immediate submersion of spatulas, weigh boats, and contaminated tips.

Phase B: Weighing & Solubilization[1][2]
  • Static Control: Benzoxazole powders are often static-prone.[1] Use an anti-static gun or wipe the spatula with an anti-static cloth to prevent "powder jumping."

  • Transfer: Weigh directly into the final reaction vessel if possible. If using a weigh boat, do not tap it against the vessel rim (creates aerosol).

  • Solvent Addition: Add solvent (e.g., DMSO, Ethanol) slowly down the side of the vessel to wash down adherent powder.

  • Immediate Quench: Immediately drop the used weigh boat and spatula into the Bleach Soak Station .[1] Do not throw them in the trash un-neutralized.

Phase C: Waste Management
  • Liquids: All mother liquors and reaction washes containing the thiol must be treated with bleach before being poured into the organic waste container.

  • Solids: Contaminated gloves and paper towels should be sealed in a Ziploc bag inside the hood before being transferred to the solid hazardous waste bin. This "double containment" prevents the trash bin from becoming a stench source.

Part 4: Visualization of Safety Logic

The following diagram illustrates the "Closed-Loop" safety lifecycle for this compound.

ThiolSafety cluster_Hood Fume Hood (Face Velocity >80 fpm) Start Start: Risk Assessment Prep Prep: Bleach Trap Setup (10% NaOCl) Start->Prep PPE PPE: Double Nitrile + Splash Goggles Prep->PPE Weigh Action: Weighing (Static Control) PPE->Weigh Solubilize Action: Solubilization Weigh->Solubilize Quench Immediate Decon: Submerge Tools in Bleach Weigh->Quench Used Spatulas/Boats Solubilize->Quench Liquid Waste Waste Disposal: Double-Bagged Solid Waste Quench->Waste After 30 min soak End End: Wash Hands (Soap + Water) Waste->End

Figure 1: Closed-loop safety workflow ensuring odor containment and chemical neutralization.

Part 5: Emergency Response Data

ScenarioImmediate ActionMechanism of Defense
Skin Contact Wash with soap & water for 15 min.[7][1][4] Do not use alcohol. Alcohol increases skin permeability, potentially driving the toxin deeper into the dermis.
Eye Contact Flush for 15 min. Lift eyelids.[1]Mechanical removal of irritant.[1]
Spill (Solid) Cover with wet paper towels, then wipe.Wetting prevents dust aerosolization.[1] Dispose of towels in bleach.[1][8]
Spill (Liquid) Cover with absorbent pads + Bleach.[1]Absorb first, then oxidize the thiol to stop the odor.

References

  • Lawrence Berkeley National Laboratory. (2023).[1] Chemical Resistance of Gloves Guide. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.).[1] SOP: Using Stench Chemicals (Thiols). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.